molecular formula C9H8N2O2 B598975 Methyl pyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 151831-21-9

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B598975
CAS No.: 151831-21-9
M. Wt: 176.175
InChI Key: COIDYSXDRKQDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (CAS 151831-21-9) is a high-value nitrogen-containing fused heterocyclic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol. It serves as a versatile and critical synthetic intermediate in medicinal chemistry and drug discovery research. The pyrazolo[1,5-a]pyridine scaffold is a dipolar 5:6 aza-fused system, known for its planar and rigid structure, which is favorable for interactions with biological targets . This specific methyl ester is a functionalized building block that allows for further chemical transformations, enabling researchers to create a diverse library of molecules for biological screening. Compounds based on the pyrazolo[1,5-a]pyridine core have been investigated for a wide spectrum of biological activities. Research indicates this heterocyclic system possesses notable anti-inflammatory, antitumor, antimicrobial, antifungal, and antiviral properties . Some derivatives have been developed as potent kinase inhibitors and adenosine receptor antagonists, highlighting the scaffold's significant potential in developing therapies for various diseases . The structural motif is also of interest in material science due to its photophysical properties, which can be utilized in the development of fluorescent probes and other functional materials . This product is intended for research purposes as a key intermediate in the synthesis of more complex, biologically active molecules. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound to explore new chemical space and develop novel therapeutic agents or functional materials.

Properties

IUPAC Name

methyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-7-4-2-3-5-11(7)10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIDYSXDRKQDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653287
Record name Methyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151831-21-9
Record name Methyl pyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. The primary focus is on the prevalent and efficient [3+2] cycloaddition reaction between N-aminopyridinium ylides and methyl propiolate. This document furnishes detailed experimental protocols, a summary of quantitative data from analogous reactions, and visualizations of the reaction pathway and workflow to facilitate a thorough understanding for researchers and professionals in the field.

Introduction

The pyrazolo[1,5-a]pyridine core is a significant bicyclic heteroaromatic system that forms the structural basis of numerous biologically active compounds. Its unique electronic and steric properties make it a privileged scaffold in the design of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. This compound, in particular, serves as a versatile intermediate for further functionalization and the development of novel pharmaceutical candidates. This guide will focus on the most common and reliable synthetic route to this important molecule.

Primary Synthetic Route: [3+2] Cycloaddition

The most established method for the synthesis of the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition of an N-aminopyridinium ylide with an alkyne. For the synthesis of this compound, this involves the reaction of 1-aminopyridinium iodide with methyl propiolate.

The overall reaction scheme is as follows:

Synthesis_of_Methyl_pyrazolo[1,5-a]pyridine-2-carboxylate cluster_0 Step 1: Synthesis of 1-Aminopyridinium iodide cluster_1 Step 2: [3+2] Cycloaddition Pyridine Pyridine N_aminopyridinium_iodide 1-Aminopyridinium iodide Pyridine->N_aminopyridinium_iodide HOSA Hydroxylamine-O-sulfonic acid HOSA->N_aminopyridinium_iodide HI Hydriodic acid HI->N_aminopyridinium_iodide Ylide N-iminopyridinium ylide N_aminopyridinium_iodide->Ylide in situ generation Base Base (e.g., K2CO3) Base->Ylide Product This compound Ylide->Product Methyl_propiolate Methyl propiolate Methyl_propiolate->Product Mechanism_of_Cycloaddition 1-Aminopyridinium_iodide 1-Aminopyridinium iodide Ylide N-iminopyridinium ylide (1,3-dipole) 1-Aminopyridinium_iodide->Ylide + Base - HI Base Base Cycloadduct Dihydropyrazolo[1,5-a]pyridine intermediate Ylide->Cycloadduct Methyl_propiolate Methyl propiolate (dipolarophile) Methyl_propiolate->Cycloadduct [3+2] Cycloaddition Product This compound Cycloadduct->Product Oxidative Aromatization Aromatization Aromatization (-2H)

An In-depth Technical Guide to the Chemical Properties of Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolo[1,5-a]pyridine scaffold, it serves as a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectral characteristics. Detailed experimental protocols, tabulated quantitative data, and visualizations of relevant biological pathways are presented to facilitate its application in research and development. The pyrazolo[1,5-a]pyridine core is a key pharmacophore in numerous kinase inhibitors, and understanding the properties of this derivative is crucial for the design of novel therapeutics.[1][2][3]

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₈N₂O₂--INVALID-LINK--
Molecular Weight 176.17 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 151831-21-9--INVALID-LINK--
XLogP3-AA (Computed) 1.3--INVALID-LINK--
Hydrogen Bond Donor Count (Computed) 0--INVALID-LINK--
Hydrogen Bond Acceptor Count (Computed) 3--INVALID-LINK--
Rotatable Bond Count (Computed) 1--INVALID-LINK--
Exact Mass (Computed) 176.058578 g/mol --INVALID-LINK--
Topological Polar Surface Area (Computed) 54.6 Ų--INVALID-LINK--
Appearance Solid[4]

Synthesis and Reactivity

The synthesis of the pyrazolo[1,5-a]pyridine core generally involves the cyclization of N-aminopyridinium salts or the reaction of 3-amino-pyrazoles with various carbonyl compounds.[1][6][7] For this compound specifically, a plausible synthetic route involves the 1,3-dipolar cycloaddition of an N-aminopyridinium ylide with a suitable propiolate ester.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of related pyrazolo[1,5-a]pyridine derivatives.[8]

Materials:

  • Substituted Pyridine

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH)

  • Methyl propiolate

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • N-amination of Pyridine: To a solution of the substituted pyridine (1.0 eq) in dichloromethane (DCM), add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the N-aminopyridinium salt.

  • 1,3-Dipolar Cycloaddition: The crude N-aminopyridinium salt is dissolved in dimethylformamide (DMF). To this solution, add potassium carbonate (K₂CO₃) (3.0 eq) and methyl propiolate (1.2 eq). The reaction mixture is heated to 80 °C and stirred for 6 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

SynthesisWorkflow cluster_step1 Step 1: N-amination cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Purification Pyridine Substituted Pyridine N_Aminopyridinium N-Aminopyridinium Salt Pyridine->N_Aminopyridinium DCM, 0°C to RT MSH O-(Mesitylenesulfonyl)hydroxylamine (MSH) MSH->N_Aminopyridinium CrudeProduct Crude Product N_Aminopyridinium->CrudeProduct DMF, 80°C MethylPropiolate Methyl Propiolate MethylPropiolate->CrudeProduct K2CO3 K₂CO₃ K2CO3->CrudeProduct PureProduct Methyl Pyrazolo[1,5-a]pyridine- 2-carboxylate CrudeProduct->PureProduct Column Chromatography CskSignaling TCR T-Cell Receptor (TCR) LCK_active LCK (active) TCR->LCK_active Antigen Presentation LCK_inactive LCK (inactive) pY505 LCK_active->LCK_inactive Phosphorylation ZAP70 ZAP-70 LCK_active->ZAP70 Phosphorylation CSK C-Terminal Src Kinase (CSK) CSK->LCK_inactive Inhibitory Phosphorylation Pyrazolo_Pyridine Methyl Pyrazolo[1,5-a]pyridine- 2-carboxylate Derivative Pyrazolo_Pyridine->CSK Inhibition Downstream Downstream Signaling (T-Cell Activation) ZAP70->Downstream

References

The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of a Versatile Heterocycle

The pyrazolo[1,5-a]pyridine nucleus, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the diverse biological activities associated with the pyrazolo[1,5-a]pyridine core, with a focus on its applications in oncology, inflammation, infectious diseases, and neuroscience. Detailed experimental protocols and visual representations of key signaling pathways are included to support researchers and drug development professionals in this dynamic field.

A Spectrum of Biological Activities

Derivatives of the pyrazolo[1,5-a]pyridine core have demonstrated a remarkable range of pharmacological effects. These compounds have been extensively investigated for their potential as therapeutic agents, exhibiting activities that span from enzyme inhibition to receptor modulation. The inherent versatility of this scaffold allows for synthetic modifications that can fine-tune its biological profile, leading to the development of potent and selective drug candidates.

Anticancer Activity

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the design of novel anticancer agents.[1][2] Its derivatives have been shown to inhibit the proliferation of various cancer cell lines, including liver, laryngeal, breast, and prostate cancers.[3] A significant portion of this activity is attributed to the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4][5]

Kinase Inhibition: Pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of several key kinases implicated in cancer progression. These include:

  • Phosphoinositide 3-kinases (PI3Ks): A novel series of pyrazolo[1,5-a]pyridines has demonstrated selectivity for the p110α isoform of PI3K, with compounds like 5x exhibiting an IC50 of 0.9 nM.[6] This compound was shown to inhibit cell proliferation and the phosphorylation of Akt/PKB, a downstream marker of PI3K activity, and displayed in vivo activity in a human xenograft model.[6]

  • Cyclin-Dependent Kinase 9 (CDK9): Starting from a known multi-kinase inhibitor, a series based on the pyrazolo[1,5-a]pyrimidine nucleus was developed, leading to a lead compound with greater selectivity for CDK9 and devoid of the structural liabilities of the parent compound.[7]

  • Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine moiety is essential for hinge interaction with the Met592 residue of Trk kinases, influencing binding affinity.[8] Structural modifications have led to compounds with potent NTRK inhibition, with IC50 values greater than 0.02 nM.[8]

The following table summarizes the anticancer activity of selected pyrazolo[1,5-a]pyridine derivatives against various cancer cell lines.

CompoundCancer Cell LineActivityIC50 (µM)Reference
6a-c MCF-7 (Breast)Cytotoxic10.80 ± 0.36–19.84 ± 0.49[3]
6a-c Hep-2 (Laryngeal)Cytotoxic8.85 ± 0.24–12.76 ± 0.16[3]
5x HCT-116 (Colon)In vivo activity-[6]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases, making the development of effective anti-inflammatory agents a critical therapeutic goal.[9] Pyrazolo[1,5-a]pyridine derivatives have shown promise in this area by modulating key inflammatory pathways.

A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their in vivo and in vitro anti-inflammatory effects.[10] These compounds were tested in models such as carrageenan-induced rat paw edema and pleurisy.[10] The anti-inflammatory activity was found to be dependent on the nature of the substituents at the 2-position, likely due to their differential ability to inhibit leukotriene and/or prostaglandin biosynthesis.[10] One of the most potent compounds in this series was 4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c) .[10]

More recently, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[9][11] This screening identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM).[9] Molecular modeling suggested that these compounds could bind to mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3.[9][11]

The table below presents the anti-inflammatory activity of selected pyrazolo[1,5-a]quinazoline derivatives.

CompoundAssayTargetIC50 (µM)Reference
13i NF-κB InhibitionMAPKs (predicted)< 50[9][11]
16 NF-κB InhibitionMAPKs (predicted)< 50[9][11]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazolo[1,5-a]pyrimidine derivatives have been recognized for their potential in this area.[12] A number of novel pyrazolo[1,5-a]pyrimidines and their fused cycloalkane derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[12]

One study reported that compounds 8b, 10e, 10i, and 10n were the most active against both Gram-positive and Gram-negative bacterial strains.[12] Another study focused on novel pyrazolo[1,5-a]pyrimidines as potential RNA polymerase inhibitors.[13] Compound 7b , featuring a 4-Br-C6H4 moiety, was identified as a potent antimicrobial agent with an RNA polymerase inhibitory activity (IC50= 0.213 μg/ml) comparable to Rifampicin (IC50= 0.244 μg/ml).[13]

Furthermore, some pyrazolo[1,5-a]pyrimidine derivatives have shown promising activity as MurA inhibitors, an essential enzyme in bacterial cell wall biosynthesis.[14] Compound 4c exhibited a significant inhibitory effect on the MurA enzyme with an IC50 of 3.27 ± 0.2 μg/mL.[14]

The following table summarizes the minimum inhibitory concentrations (MIC) of selected pyrazolo[1,5-a]pyrimidine derivatives.

CompoundMicroorganismMIC (µg/mL)Reference
4c Escherichia coli1.95[14]
3a Gram-positive strains0.125[15]
3a Gram-negative bacteria0.062 - 0.25[15]
6, 9a, 10a Various bacterial isolates0.187 - 0.50[15]
GABAA Receptor Modulation

The γ-aminobutyric acid type A (GABAA) receptor is a crucial target for therapeutic agents acting on the central nervous system. Pyrazolo[1,5-a]quinazoline derivatives have been investigated as modulators of this receptor.[16][17][18]

A series of 8-methoxypyrazolo[1,5-a]quinazolines were synthesized and evaluated for their ability to modulate GABAA receptor function.[16] Electrophysiological studies on recombinant α1β2γ2L GABAA receptors revealed that some compounds act as partial agonists, while others act as inverse partial agonists.[16] For instance, compound 6b enhances the chloride current, whereas 6a reduces it.[16] The most potent derivative, 3-(4-methoxyphenylcarbonyl)-8-methoxy-4,5-dihydropyrazolo[1,5-a] quinazoline 11d , showed maximal activity at 1 µM.[16][19]

Key Signaling Pathways and Experimental Workflows

The biological effects of pyrazolo[1,5-a]pyridine derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Pyrazolo[1,5-a]pyridine-based PI3K inhibitors act by blocking the phosphorylation of Akt, thereby inhibiting downstream signaling.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_pyridine->PI3K Inhibits Kinase_Assay_Workflow Start Start Prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare_reagents Incubate Incubate Kinase with Test Compound Prepare_reagents->Incubate Add_substrate_ATP Add Substrate and ATP to Initiate Reaction Incubate->Add_substrate_ATP Reaction_incubation Incubate at Optimal Temperature Add_substrate_ATP->Reaction_incubation Stop_reaction Stop Reaction Reaction_incubation->Stop_reaction Detect_signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_reaction->Detect_signal Analyze_data Data Analysis (Calculate IC50) Detect_signal->Analyze_data End End Analyze_data->End

References

An In-depth Technical Guide to the Synthesis and Applications of Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses specifically on the synthesis and applications of methyl pyrazolo[1,5-a]pyridine-2-carboxylate derivatives. These compounds serve as crucial intermediates in the development of novel therapeutics, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases. This document provides a comprehensive overview of the synthetic methodologies, detailed experimental protocols, and a summary of their applications, with a focus on their role in modulating key signaling pathways. Quantitative data on their biological activity is presented in structured tables for clear comparison, and key experimental and logical workflows are visualized using diagrams.

Introduction

Pyrazolo[1,5-a]pyridines are fused bicyclic heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties. The introduction of a methyl carboxylate group at the 2-position provides a versatile handle for further chemical modifications, allowing for the fine-tuning of their biological activity and physicochemical properties. These derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer. This guide will delve into the synthetic strategies to access these valuable compounds and explore their current and potential therapeutic applications.

Synthetic Methodologies

The synthesis of the pyrazolo[1,5-a]pyridine core is most commonly achieved through [3+2] cycloaddition reactions. This approach involves the reaction of an N-aminopyridine derivative, which acts as a 1,3-dipole, with a suitable dipolarophile.

Key Synthetic Strategy: [3+2] Cycloaddition

A prevalent and efficient method for the synthesis of functionalized pyrazolo[1,5-a]pyridines is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins.[1] This reaction can proceed under metal-free conditions at room temperature, making it an attractive and practical approach.[1] The general workflow for this synthesis is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product N-Aminopyridine N-Aminopyridine Cycloaddition [3+2] Cycloaddition N-Aminopyridine->Cycloaddition Dipolarophile α,β-Unsaturated Carbonyl Compound Dipolarophile->Cycloaddition Cycloadduct Cycloadduct Cycloaddition->Cycloadduct Product Methyl Pyrazolo[1,5-a]pyridine- 2-carboxylate Derivative Cycloadduct->Product Oxidation & Aromatization PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K MAPK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Promotes Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->Raf Inhibitor->MEK

References

An In-depth Technical Guide on the Pharmacological Profile of Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Analogs of this core, including methyl pyrazolo[1,5-a]pyridine-2-carboxylates, have been the subject of extensive research, particularly in the realm of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacological profile of these compounds, with a primary focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The document details their mechanism of action, structure-activity relationships, and includes relevant experimental protocols for their evaluation.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a bicyclic aromatic heterocycle that has attracted significant attention in drug discovery due to its versatile synthesis and diverse biological activities. Various derivatives of this scaffold have been investigated and have shown potential as antitubercular agents, kinase inhibitors, and anti-inflammatory molecules.[1][2] The methyl pyrazolo[1,5-a]pyridine-2-carboxylate moiety represents a key substitution pattern within this class of compounds, offering a handle for further chemical modification and influencing the overall pharmacological properties.

Primary Pharmacological Target: The PI3K/Akt Signaling Pathway

A significant body of research has identified the Phosphoinositide 3-kinase (PI3K) family of enzymes as a primary target for pyrazolo[1,5-a]pyridine analogs.[3] The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.

Mechanism of Action

Pyrazolo[1,5-a]pyridine analogs have been shown to be potent and selective inhibitors of the p110α isoform of PI3K.[3] By binding to the ATP-binding site of the kinase domain of p110α, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition of PIP3 production leads to the subsequent downstream suppression of Akt (also known as Protein Kinase B) phosphorylation and activation. The inhibition of Akt phosphorylation at Serine 473 is a key biomarker of the on-target activity of these compounds.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt signaling pathway and the point of intervention for pyrazolo[1,5-a]pyridine analogs.

PI3K_Akt_Pathway cluster_downstream Cellular Processes Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Pyrazolo[1,5-a]pyridine Analog Pyrazolo[1,5-a]pyridine Analog Pyrazolo[1,5-a]pyridine Analog->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates p-Akt (Ser473) p-Akt (Ser473) Akt->p-Akt (Ser473) Phosphorylation Downstream Effects Downstream Effects p-Akt (Ser473)->Downstream Effects Promotes Cell Growth Cell Growth Proliferation Proliferation Survival Survival Metabolism Metabolism PI3K_Assay_Workflow Start Start Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Enzyme/Lipid Mixture Prep Enzyme/Lipid Mixture Prep Enzyme/Lipid Mixture Prep->Reaction Incubation ADP-Glo Reagent Addition ADP-Glo Reagent Addition Reaction Incubation->ADP-Glo Reagent Addition Kinase Detection Reagent Addition Kinase Detection Reagent Addition ADP-Glo Reagent Addition->Kinase Detection Reagent Addition Luminescence Reading Luminescence Reading Kinase Detection Reagent Addition->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis End End Data Analysis->End Western_Blot_Workflow Start Start Cell Culture and Treatment Cell Culture and Treatment Cell Lysis Cell Lysis Cell Culture and Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis End End Data Analysis->End

References

Spectroscopic and Structural Elucidation of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its core structure, pyrazolo[1,5-a]pyridine, is a key pharmacophore found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for this compound, complete with detailed experimental protocols and data interpretation. While experimental spectra for this specific molecule are not widely published, this guide compiles predicted data based on closely related compounds and established spectroscopic principles. The molecular formula for this compound is C₉H₈N₂O₂ and its CAS number is 151831-21-9[1].

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on data from analogous compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~8.5dH-5
~7.6dH-7
~7.2tH-6
~6.9sH-3
~6.8tH-4
~3.9s-OCH₃

Note: Predicted chemical shifts are based on the analysis of related pyrazolo[1,5-a]pyridine structures. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~163C=O (ester)
~145C-7a
~142C-2
~129C-5
~125C-7
~118C-3a
~114C-6
~112C-4
~52-OCH₃

Note: Predicted chemical shifts are based on the analysis of related pyrazolo[1,5-a]pyridine structures. Actual values may vary.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950WeakC-H stretch (methyl)
~1720StrongC=O stretch (ester)
~1630MediumC=N stretch
~1580, 1470MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)

Note: Predicted absorption bands are based on characteristic functional group frequencies and data from similar compounds.[2]

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
190100[M]⁺ (Molecular Ion)
159~70[M - OCH₃]⁺
131~40[M - COOCH₃]⁺

Note: The molecular weight of C₉H₈N₂O₂ is 190.17 g/mol . The fragmentation pattern is predicted based on common fragmentation pathways for methyl esters and aromatic systems. A GC-MS spectrum is noted as being available for this compound, though the specific data is not provided in the source.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Acquire ¹H NMR spectra using a standard pulse sequence.

  • For ¹³C NMR, employ a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

  • Set the spectral width, acquisition time, and relaxation delay to appropriate values to ensure good resolution and signal-to-noise ratio.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

  • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

2. Instrumentation and Data Acquisition:

  • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample) and subtract it from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

1. Sample Preparation:

  • For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source.

2. Instrumentation and Data Acquisition:

  • Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • For GC-MS, use a capillary column suitable for separating the compound from any impurities.

  • Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

  • The data system will record the mass spectrum, showing the relative abundance of different fragment ions.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted major fragmentation pathway for this compound in an EI mass spectrometer.

MS_Fragmentation mol_ion [M]⁺ m/z = 190 frag1 [M - OCH₃]⁺ m/z = 159 mol_ion->frag1 - OCH₃ frag2 [M - COOCH₃]⁺ m/z = 131 frag1->frag2 - CO

Caption: Predicted MS Fragmentation Pathway.

References

An In-depth Technical Guide on the Mechanism of Action of Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate, also known as HBSC-11, has been identified as a promising antiviral agent, particularly against the Hepatitis B virus (HBV). This technical guide delineates the core mechanism of action of this compound, focusing on its role as a direct inhibitor of the human La (hLa) protein. The pyrazolo[1,5-a]pyridine scaffold, from which this compound is derived, is a versatile pharmacophore known for a wide range of biological activities, including but not limited to, protein kinase inhibition, anti-inflammatory effects, and central nervous system modulation.[1][2][3] This document provides a comprehensive overview of the molecular interactions, supporting quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Human La Protein

The primary mechanism through which this compound exerts its anti-HBV effect is by inhibiting the human La (hLa) protein.[4][5] The hLa protein is a multifunctional RNA-binding protein that plays a crucial role in the lifecycle of HBV.[1] It forms a stabilizing complex with HBV RNA, protecting it from endoribonucleolytic cleavage and thereby promoting viral replication.[4]

This compound acts as a small molecule inhibitor, disrupting the interaction between the hLa protein and HBV RNA. This disruption leads to the destabilization and subsequent degradation of viral RNA, which in turn suppresses viral replication and the expression of viral antigens.[4]

Molecular Binding and Interaction

Through structure-based virtual screening and molecular docking simulations, a potential binding pocket for this compound on the hLa protein has been identified. This pocket is located adjacent to the La-RNA binding site within the RNA recognition motif (RRM) domain.[4] The key residues forming this pocket include Gln20, Tyr23, Arg57, Leu124, Asn139, and Ile140.[4]

Docking models predict that the compound forms two hydrogen bonds with the main chain nitrogen atoms of asparagine 139 (Asn139) and isoleucine 140 (Ile140), anchoring it within the binding site and preventing the protein from effectively binding to HBV RNA.[4]

cluster_0 HBV Replication Cycle cluster_1 Inhibition Mechanism HBV_RNA HBV RNA Ribonucleoprotein_Complex HBV RNA-hLa Ribonucleoprotein Complex HBV_RNA->Ribonucleoprotein_Complex Binds to hLa Human La Protein hLa->Ribonucleoprotein_Complex Binds to RNA_Stability HBV RNA Stability & Replication Ribonucleoprotein_Complex->RNA_Stability Promotes MPPC This compound (HBSC-11) MPPC->hLa Inhibits

Figure 1: Mechanism of Action of this compound.

Quantitative Data on Biological Activity

Compound Assay Type Model Parameter Measured Result Reference
Compound 5a In vivo efficacyHBV-transgenic mouse modelInhibition of HBV DNA replication98.9%[5][6]
Compound 5a In vivo efficacyHBV-transgenic mouse modelReduction in HBsAg levels57.4%[5][6]
Compound 5a In vivo efficacyHBV-transgenic mouse modelReduction in HBeAg levels46.4%[5][6]

Other Potential Mechanisms of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, indicating its capability to bind to multiple, diverse biological targets. While the primary described mechanism for the methyl carboxylate derivative is La protein inhibition, other derivatives from this class have shown activity against a range of targets. A recent patent application suggests that certain pyrazolo[1,5-a]pyridine derivatives can act as modulators of the RAS-PI3K signaling pathway, which is critical in cancer.[7] This highlights the potential for this chemical class to be explored for other therapeutic indications beyond antiviral applications.

Detailed Experimental Protocols

Virtual Screening Workflow for Inhibitor Identification

The identification of this compound as an hLa inhibitor was achieved through a multi-stage virtual screening process.[4]

Start Start: Compound Database (e.g., Specs, In-house library) Step1 Step 1: High-Throughput Virtual Screening (Docking against hLa protein crystal structure) Start->Step1 Step2 Step 2: Filtering based on Docking Score and Binding Mode Analysis Step1->Step2 Step3 Step 3: Selection of Top-Scoring Compounds Step2->Step3 Step4 Step 4: In Vitro Biological Evaluation (HBV Replication & Cytotoxicity Assays) Step3->Step4 End End: Identification of Lead Compound (this compound) Step4->End

Figure 2: Virtual Screening Workflow for Inhibitor Discovery.

Protocol:

  • Preparation of the Target Protein Structure: The crystal structure of the human La protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein structure is energy minimized using a suitable force field.

  • Compound Library Preparation: A large database of small molecules is prepared for docking. This involves generating 3D conformers for each molecule and assigning appropriate atom types and charges.

  • High-Throughput Docking: The compound library is docked into the identified binding pocket of the hLa protein using software such as Glide or AutoDock.

  • Filtering and Scoring: The docked poses are scored based on their predicted binding affinity. Compounds are filtered based on a predefined scoring threshold and visual inspection of the binding mode to ensure plausible interactions with key residues.

  • Selection of Candidates: A subset of the top-ranking compounds is selected for biological testing.

  • In Vitro Validation: The selected compounds are then tested in cell-based assays to confirm their anti-HBV activity and assess their cytotoxicity.

In Vitro Anti-HBV Activity Assay (HepG2 2.2.15 Cell Line)

This assay is used to determine the efficacy of the compound in inhibiting HBV replication in a stable cell line that constitutively expresses HBV.

Materials:

  • HepG2 2.2.15 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Enzyme-linked immunosorbent assay (ELISA) kits for HBsAg and HBeAg

  • Reagents for DNA extraction and quantitative real-time PCR (qPCR)

Protocol:

  • Cell Seeding: Seed HepG2 2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

  • Incubation: Incubate the plates for 3 days, and then replace the medium with fresh medium containing the respective compound concentrations. Incubate for another 3 days.

  • Supernatant Collection: After a total of 6 days of treatment, collect the cell culture supernatant.

  • Antigen Quantification (ELISA): Use the collected supernatant to quantify the levels of secreted HBsAg and HBeAg using commercial ELISA kits according to the manufacturer's instructions.

  • HBV DNA Quantification (qPCR): Lyse the cells and extract the total DNA. Perform qPCR to quantify the amount of intracellular HBV DNA.

  • Data Analysis: Calculate the 50% effective concentration (EC50) for the inhibition of HBsAg, HBeAg, and HBV DNA replication.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration at which the compound becomes toxic to the host cells.

Materials:

  • HepG2 2.2.15 cell line

  • DMEM with 10% FBS

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Protocol:

  • Cell Seeding and Treatment: Seed and treat the cells with the compound as described in the anti-HBV activity assay.

  • MTT Addition: After the 6-day incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI) can then be calculated as CC50/EC50.

Biochemical Assay for La Protein-Inhibitor Binding (Fluorescence Polarization)

This is a proposed biochemical assay to directly measure the binding of this compound to the hLa protein.[1][3]

Principle: A small fluorescently labeled RNA probe that binds to the hLa protein will have a slow tumbling rate in solution, resulting in a high fluorescence polarization (FP) signal. When an unlabeled inhibitor compound binds to the hLa protein and displaces the fluorescent probe, the probe will tumble more rapidly, leading to a decrease in the FP signal.

Materials:

  • Purified recombinant human La protein

  • A short, fluorescently labeled RNA oligonucleotide known to bind to the La protein (e.g., FITC-labeled HBV RNA fragment)

  • Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% non-ionic detergent)

  • This compound

  • Black, non-binding surface 384-well plates

  • A microplate reader with FP capabilities

Protocol:

  • Assay Setup: In a 384-well plate, add the purified hLa protein and the fluorescently labeled RNA probe at optimized concentrations (determined through titration experiments).

  • Compound Addition: Add serial dilutions of this compound to the wells. Include controls for no inhibitor (high polarization) and no protein (low polarization).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • FP Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: Plot the FP signal against the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 value, from which the inhibition constant (Ki) can be derived.[3]

Conclusion

This compound represents a promising lead compound for the development of novel anti-HBV therapeutics. Its well-defined mechanism of action, involving the direct inhibition of the human La protein, offers a distinct approach compared to existing nucleoside/nucleotide analogs. The versatility of the pyrazolo[1,5-a]pyridine scaffold also suggests that this class of compounds holds potential for development against other diseases. Further investigation into the direct binding kinetics and in vivo efficacy and safety of this compound is warranted to advance its therapeutic potential.

References

The Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Privileged Scaffold in Modern Medicinal Chemistry

The pyrazolo[1,5-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This bicyclic system, comprised of a fused pyrazole and pyridine ring, serves as a crucial pharmacophore in the design of inhibitors for a range of therapeutic targets, particularly protein kinases.[2][3] Its rigid, planar structure and synthetic tractability allow for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyridine derivatives, focusing on their role as inhibitors of key oncogenic kinases, including Pim-1, Tropomyosin Receptor Kinase (Trk), and Phosphoinositide 3-Kinase (PI3K). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Pyrazolo[1,5-a]pyridine Derivatives as Pim-1 Kinase Inhibitors

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival, proliferation, and apoptosis.[4] Overexpressed in various hematological and solid tumors, they represent attractive targets for anticancer drug development.[5] Pyrazolo[1,5-a]pyrimidine-based compounds have emerged as potent and selective inhibitors of Pim-1 kinase.[4]

Structure-Activity Relationship (SAR) of Pim-1 Inhibitors

The SAR of pyrazolo[1,5-a]pyrimidine derivatives as Pim-1 inhibitors has been extensively explored. A key interaction involves the pyrazolo[1,5-a]pyrimidine core acting as a hinge-binder, mimicking the adenine region of ATP.[4] Modifications at various positions on the scaffold have been shown to significantly impact potency and selectivity.

Generally, the SAR for this class of inhibitors can be summarized as follows:

  • Position 3: Substitution with aryl groups is well-tolerated and can enhance potency.

  • Position 5: The presence of an amino group at this position is often crucial for activity.

  • Position 7: Modifications at this position can influence selectivity and pharmacokinetic properties.

A hit compound from a virtual screening campaign, with an initial IC50 of 52 μM against Pim-1, was optimized to yield highly potent inhibitors.[4] The lead compound from this optimization effort demonstrated high selectivity against a panel of 119 oncogenic kinases.[4]

Quantitative Data for Pim-1 Inhibitors

The following table summarizes the in vitro inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 kinase.

Compound IDR1R2Pim-1 IC50 (nM)Flt-3 IC50 (nM)
1a H4-Cl-Ph>10,000ND
9a Me4-Cl-Ph15220
11a Et4-Cl-Ph21180
11b Et3,4-diCl-Ph8120

Data extracted from a study on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds as potent and selective Pim-1 inhibitors.[4]

Experimental Protocols

The inhibitory activity of the compounds against Pim-1 kinase can be determined using a luminescent ADP-Glo™ Kinase Assay.[6]

Materials:

  • PIM1 Kinase (human, recombinant)

  • PIM1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

  • Substrate (e.g., Peptide substrate [RSRHSSYPAGT])[7]

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µl of the test compound solution or DMSO (vehicle control).[6]

  • Add 2 µl of PIM1 enzyme solution.[6]

  • Add 2 µl of a mixture of the substrate and ATP.[6]

  • Incubate the plate at room temperature for 60 minutes.[6]

  • Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[6]

  • Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[6]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable software.

The cellular activity of Pim-1 inhibitors can be assessed by measuring the phosphorylation of the pro-apoptotic protein BAD, a downstream substrate of Pim-1.[5]

Procedure:

  • Culture a suitable cell line (e.g., a human cancer cell line with high Pim-1 expression) in appropriate media.

  • Treat the cells with various concentrations of the test compounds for a specified duration.

  • Lyse the cells and collect the protein extracts.

  • Perform Western blot analysis using primary antibodies specific for phosphorylated BAD (at the Pim-1 phosphorylation site) and total BAD.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

  • Quantify the band intensities to determine the effect of the compounds on BAD phosphorylation.

Signaling Pathway Visualization

Pim1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Pim1 Pim-1 Kinase Receptor->Pim1 Activates BAD BAD Pim1->BAD Phosphorylates pBAD p-BAD Bcl2 Bcl-2 pBAD->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_pyridine->Pim1 Inhibits

Caption: Pim-1 signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.

Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Kinase Inhibitors

The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a critical role in the development and function of the nervous system.[8] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes, which encode for the Trk receptors, are oncogenic drivers in a wide range of cancers.[3] Consequently, Trk inhibitors have emerged as a significant class of targeted cancer therapeutics. The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for the development of potent Trk inhibitors, with two of the three FDA-approved Trk inhibitors featuring this core structure.[3]

Structure-Activity Relationship (SAR) of Trk Inhibitors

The SAR of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors has been extensively studied, leading to the development of highly potent and selective compounds.[9]

Key SAR insights include:

  • Macrocyclization: The development of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives has led to compounds with improved binding affinity and selectivity.[9]

  • Position 3 Substitutions: The introduction of carboxamide moieties at the third position significantly enhances TrkA inhibitory activity.[10]

  • Position 5 Substitutions: The presence of a 2,5-difluorophenyl or substituted pyridine linked to a pyrrolidine at the fifth position contributes to increased activity.[10]

  • Linker Modifications: The nature of the linker connecting the pyrazolo[1,5-a]pyrimidine core to other parts of the molecule is critical for optimal interactions with the Trk active site.

Quantitative Data for Trk Inhibitors

The following table presents the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against Trk kinases.

Compound IDTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
Compound 32 1.93.12.3
Compound 33 3.25.53.3
Compound 34 1.84.12.3
Compound 35 2.53.12.6
Compound 36 1.42.41.9

Data extracted from a review on pyrazolo[1,5-a]pyrimidine as a prominent framework for Trk inhibitors.[9]

Experimental Protocols

A common method for determining the in vitro inhibitory activity of compounds against TrkA is a luminescent kinase assay.[11][12]

Materials:

  • TrkA Kinase (human, recombinant)

  • TrkA Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[11]

  • Substrate (e.g., Poly (Glu, Tyr) 4:1)[12]

  • ATP

  • Kinase-Glo® MAX Reagent

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the test compound solution.

  • Add the TrkA enzyme and substrate solution to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Add the Kinase-Glo® MAX reagent to stop the reaction and measure the remaining ATP via a luminescent signal.

  • Measure the luminescence, which is inversely proportional to the kinase activity.

  • Calculate the percent inhibition and determine the IC50 values.

The cellular activity of Trk inhibitors can be evaluated using a beta-lactamase reporter gene assay in cells stably expressing a full-length human Trk kinase.[13]

Procedure:

  • Plate cells stably expressing the Trk receptor and an NFAT-beta-lactamase reporter in a 384-well plate.[13]

  • Add the test compounds at various concentrations.

  • Stimulate the cells with the cognate neurotrophin (e.g., NGF for TrkA).

  • Incubate the plate to allow for reporter gene expression.

  • Add a FRET-based beta-lactamase substrate.

  • Measure the fluorescence to determine the level of reporter gene expression, which is indicative of Trk kinase activity.

Experimental Workflow Visualization

Trk_Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay cluster_downstream Downstream Analysis Biochem_Start Start with Pyrazolo[1,5-a]pyridine Library Kinase_Assay In Vitro Trk Kinase Assay (e.g., Luminescence-based) Biochem_Start->Kinase_Assay IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination Cell_Assay Cell-based Trk Activity Assay (e.g., Reporter Gene Assay) IC50_Determination->Cell_Assay Potent Hits Cell_Viability Cell Viability/Proliferation Assay Cell_Assay->Cell_Viability Western_Blot Western Blot for Downstream Signaling (e.g., p-AKT, p-ERK) Cell_Viability->Western_Blot Active Compounds Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization

Caption: Experimental workflow for the screening and evaluation of pyrazolo[1,5-a]pyridine-based Trk inhibitors.

Pyrazolo[1,5-a]pyridine Derivatives as PI3K Inhibitors

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is one of the most common events in human cancers, making PI3K a prime target for drug development. The pyrazolo[1,5-a]pyridine scaffold has been successfully utilized to develop potent and isoform-selective PI3K inhibitors.[14][15]

Structure-Activity Relationship (SAR) of PI3K Inhibitors

The development of pyrazolo[1,5-a]pyridine-based PI3K inhibitors has focused on achieving selectivity for the p110α isoform, which is frequently mutated in cancer.[15]

Key SAR findings include:

  • Central Linker Variation: Modification of the central linker group while retaining the pyrazolo[1,5-a]pyridine and an arylsulfonyl or arylcarbonyl group can modulate isoform selectivity, leading to pan-PI3K, p110α-selective, or p110δ-selective inhibitors.[16]

  • Solubility Enhancement: The introduction of a basic amine can significantly improve the aqueous solubility of these inhibitors without compromising their potency and selectivity.[17]

  • Hinge-Binding Interactions: The pyrazolo[1,5-a]pyrimidine core is believed to interact with the hinge region of the PI3K active site.

Quantitative Data for PI3K Inhibitors

The following table summarizes the inhibitory activity and selectivity of a potent pyrazolo[1,5-a]pyridine-based PI3K inhibitor.

Compound IDp110α IC50 (nM)p110β IC50 (nM)p110γ IC50 (nM)p110δ IC50 (nM)
Compound 5x 0.914011018

Data extracted from a study on the discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors.[15]

Experimental Protocols

The inhibitory activity against different PI3K isoforms can be determined using in vitro kinase assays.

Procedure:

  • Use purified recombinant PI3K isoforms (α, β, γ, δ).

  • Incubate the kinase with the test compound and a lipid substrate (e.g., PIP2).

  • Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

  • After incubation, stop the reaction and extract the lipids.

  • Separate the phosphorylated lipid product (PIP3) using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled PIP3 to determine the kinase activity.

  • Calculate the IC50 values for each isoform.

The cellular activity of PI3K inhibitors is commonly assessed by measuring the phosphorylation of downstream effectors like Akt/PKB.[14]

Procedure:

  • Treat a suitable cancer cell line (e.g., HCT-116) with the test compounds.

  • Stimulate the cells with a growth factor (e.g., IGF-1) to activate the PI3K pathway.

  • Lyse the cells and perform Western blot analysis using antibodies against phosphorylated Akt (at Ser473 and/or Thr308) and total Akt.

  • Analyze the results to determine the dose-dependent inhibition of Akt phosphorylation.

Logical Relationship Visualization

SAR_Logic_PI3K cluster_modifications Structural Modifications cluster_outcomes Resulting Properties Core Pyrazolo[1,5-a]pyridine Core Linker Vary Central Linker Core->Linker Solubility_Group Add Basic Amine Core->Solubility_Group Aryl_Group Modify Arylsulfonyl/Arylcarbonyl Core->Aryl_Group Selectivity Modulated Isoform Selectivity (α, δ, or pan) Linker->Selectivity Improved_Solubility Improved Aqueous Solubility Solubility_Group->Improved_Solubility Potency Maintained/Improved Potency Aryl_Group->Potency Selectivity->Potency

Caption: Logical relationships in the SAR of pyrazolo[1,5-a]pyridine-based PI3K inhibitors.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold represents a highly privileged structure in the design of kinase inhibitors. Its synthetic accessibility and the ability to introduce diverse substituents at multiple positions have enabled the development of potent and selective inhibitors for a range of important cancer targets, including Pim-1, Trk, and PI3K. The structure-activity relationships discussed in this guide highlight the key structural features that govern the biological activity of these compounds. A thorough understanding of these SAR principles, coupled with robust experimental evaluation, is essential for the successful optimization of pyrazolo[1,5-a]pyridine derivatives into novel clinical candidates for the treatment of cancer and other diseases. Future research in this area will likely focus on further enhancing selectivity, improving pharmacokinetic profiles, and overcoming mechanisms of drug resistance.

References

"physicochemical properties of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and summarizing key data for this heterocyclic compound.

Core Physicochemical Properties

This compound, with the molecular formula C₉H₈N₂O₂, is a solid compound at room temperature.[1] While extensive experimental data for this specific ester is limited in publicly available literature, key physicochemical parameters can be inferred from its corresponding carboxylic acid and computational models. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Quantitative Physicochemical Data

The following tables summarize the available computed and experimental data for this compound and its parent carboxylic acid.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [1][2]
Physical Form Solid[1]
CAS Number 151831-21-9[2]

Table 1: General Properties of this compound

Computed PropertyValueSource
XLogP3-AA 1.6[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 54.6 Ų[2]
Complexity 195[2]

Table 2: Computed Properties for this compound

PropertyValueSource
Melting Point 185-195 °C[3]

Table 3: Experimental Data for Pyrazolo[1,5-a]pyridine-2-carboxylic acid (Parent Compound)

Synthesis and Characterization: Experimental Protocols

The synthesis of pyrazolo[1,5-a]pyridines is well-documented, with the [3+2] cycloaddition reaction being a common and efficient method.[4] The following protocol is a representative example of how this compound can be synthesized, based on established procedures for analogous compounds.[4][5]

General Synthetic Protocol: Oxidative [3+2] Cycloaddition

This method involves the reaction of an N-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of an oxidizing agent.

Materials:

  • N-aminopyridine

  • Methyl acrylate

  • Oxidizing agent (e.g., PIDA - Phenyliodine diacetate)

  • Solvent (e.g., N-methylpyrrolidone - NMP)

Procedure:

  • To a solution of N-aminopyridine in NMP, add methyl acrylate.

  • Add the oxidizing agent portion-wise at room temperature.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the ester.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

G cluster_synthesis Synthesis Workflow N-aminopyridine N-aminopyridine Cycloaddition [3+2] Cycloaddition (PIDA, NMP, RT) N-aminopyridine->Cycloaddition Methyl_acrylate Methyl_acrylate Methyl_acrylate->Cycloaddition Intermediate Dihydropyrazolo- [1,5-a]pyridine Cycloaddition->Intermediate Oxidation Oxidation/ Aromatization Intermediate->Oxidation Product Methyl pyrazolo[1,5-a] pyridine-2-carboxylate Oxidation->Product Purification Purification (Column Chromatography) Product->Purification

Synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

The pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[6][7] These compounds are frequently investigated as inhibitors of various protein kinases, which play crucial roles in cell signaling pathways implicated in cancer and inflammation.[6][8]

Kinase Inhibition

Derivatives of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine core have been identified as inhibitors of several important kinases, including:

  • Phosphoinositide 3-kinases (PI3Ks): These enzymes are central to cell growth, proliferation, and survival. Inhibition of the PI3K/AKT signaling pathway is a key strategy in cancer therapy.[5][9]

  • Cyclin-dependent kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[10][11]

  • Tropomyosin receptor kinases (Trks): These are involved in neuronal development and function, and their dysregulation is implicated in certain cancers.[12]

  • Casein Kinase 2 (CK2): A serine/threonine kinase involved in cell growth, proliferation, and apoptosis, often overexpressed in cancers.[13]

Based on the activities of structurally related compounds, this compound is a promising candidate for investigation as a kinase inhibitor.

G cluster_pathway Potential Kinase Inhibition Pathway MPPC Methyl pyrazolo[1,5-a] pyridine-2-carboxylate Kinase Protein Kinase (e.g., PI3K, CDK, Trk) MPPC->Kinase Inhibition Substrate_P Substrate Phosphorylation Kinase->Substrate_P Downstream Downstream Signaling (e.g., Cell Cycle Progression, Cell Survival) Substrate_P->Downstream Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response

Hypothesized kinase inhibition signaling pathway.

Anti-Inflammatory Activity

The pyrazolo[1,5-a]pyrimidine scaffold has also been associated with anti-inflammatory properties.[14] The mechanism of action for some derivatives involves the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key players in the inflammatory cascade through their roles in prostaglandin and leukotriene biosynthesis.[15] Given the structural similarities, this compound may also exhibit anti-inflammatory effects through similar mechanisms.

G cluster_inflammation Potential Anti-Inflammatory Mechanism Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation MPPC Methyl pyrazolo[1,5-a] pyridine-2-carboxylate MPPC->COX Inhibition MPPC->LOX Inhibition

Inhibition of inflammatory mediator synthesis.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry. While specific experimental data for this molecule is not abundant, the well-established chemistry and pharmacology of the pyrazolo[1,5-a]pyridine scaffold provide a strong foundation for its further investigation. The synthetic routes are accessible, and the predicted physicochemical properties suggest good drug-like characteristics. The potential for this compound to act as a kinase inhibitor or an anti-inflammatory agent warrants further exploration in preclinical studies. This guide serves as a starting point for researchers interested in unlocking the therapeutic potential of this compound.

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold, a fused heterocyclic system, has emerged from relative obscurity in the mid-20th century to become a cornerstone in modern medicinal chemistry. Its rigid, planar structure and versatile synthetic accessibility have made it a privileged scaffold in the design of targeted therapeutics, particularly in oncology. This technical guide delves into the discovery and historical evolution of pyrazolo[1,5-a]pyridine compounds, providing a comprehensive overview of their synthesis, early biological investigations, and the key milestones that have cemented their importance in drug discovery.

The Genesis of a Privileged Scaffold: Early Discovery

The first report of a pyrazolo[1,5-a]pyridine derivative is noted to be in 1948, marking the entry of this heterocyclic system into the chemical literature.[1] The historical development of these compounds is closely intertwined with the exploration of fused pyrazole systems, such as the analogous pyrazolo[1,5-a]pyrimidines, which also saw their initial syntheses in the mid-20th century.[2] Early research was primarily driven by an interest in the fundamental chemical and physical properties of these novel fused N-heterocycles.

The Evolution of Synthesis: From Classical to Contemporary Methods

The synthetic versatility of the pyrazolo[1,5-a]pyridine core has been a major driver of its sustained interest. Methodologies for its construction have evolved significantly over the decades, offering ever-increasing efficiency, diversity, and control over substitution patterns.

Foundational Synthetic Strategies

The earliest approaches to the pyrazolo[1,5-a]pyridine ring system relied on classical condensation and cyclization reactions. These foundational methods laid the groundwork for the more sophisticated techniques that would follow.

One of the seminal approaches involves the 1,3-dipolar cycloaddition of N-aminopyridinium ylides with alkynes or alkenes. This powerful and convergent method allows for the direct formation of the bicyclic core with a high degree of regioselectivity.[1] The N-aminopyridinium ylides are typically generated in situ from the corresponding N-aminopyridinium salts.

Another historically significant route is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2] This strategy, while more commonly applied to the synthesis of pyrazolo[1,5-a]pyrimidines, is also adaptable for the construction of the pyridine analogues. The reaction generally proceeds under acidic or basic conditions, with the aminopyrazole acting as a binucleophile to form the fused ring system.[2]

Modern Synthetic Innovations

In recent years, a plethora of innovative synthetic methods have emerged, providing more efficient and versatile access to a wider array of substituted pyrazolo[1,5-a]pyridines. These include:

  • Cross-Dehydrogenative Coupling (CDC) Reactions: This modern approach involves the direct coupling of C-H bonds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[3]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields for various pyrazolo[1,5-a]pyridine syntheses, particularly in cyclization and multicomponent reactions.[2]

  • Multicomponent Reactions (MCRs): These one-pot reactions, where three or more reactants combine to form a single product, have proven to be a highly efficient strategy for generating molecular diversity in the pyrazolo[1,5-a]pyridine series.[4]

The following table summarizes a comparison of key synthetic methodologies for the preparation of the pyrazolo[1,5-a]pyridine core, highlighting the evolution of reaction conditions and yields.

MethodKey ReagentsTypical ConditionsYield RangeHistorical Context
1,3-Dipolar Cycloaddition N-Aminopyridinium Ylides, Alkynes/AlkenesVaries (thermal or catalyzed)Moderate to ExcellentFoundational Method
Condensation Reaction 5-Aminopyrazoles, β-DicarbonylsAcidic or Basic, RefluxGoodEarly Strategy
Cross-Dehydrogenative Coupling N-Amino-2-iminopyridines, 1,3-DicarbonylsAcetic Acid, O2, 130 °C72-95%Modern, Green Chemistry
Microwave-Assisted Cyclization VariesMicrowave IrradiationOften HighEfficiency Improvement

Experimental Protocols: A Glimpse into the Laboratory

To provide a practical understanding of the synthesis of these important compounds, detailed experimental protocols for key historical and modern methods are presented below.

Synthesis of N-Aminopyridinium Ylides (A Key Precursor)

N-aminopyridinium ylides are crucial intermediates for the 1,3-dipolar cycloaddition route to pyrazolo[1,5-a]pyridines.

Experimental Protocol:

To a solution of the desired pyridine (1 equivalent) in a suitable solvent such as CH2Cl2, is added O-mesitylenesulfonyl hydroxylamine (MSH) (1.2 equivalents). The resulting solution is stirred for a period of time, typically 3 hours. The solvent is then removed under reduced pressure. Acetonitrile is added to the residue, followed by the addition of potassium carbonate (2.5 equivalents) and the desired acid chloride (1.2 equivalents) at 0 °C. The reaction mixture is stirred for an hour at room temperature. An aqueous solution of sodium hydroxide is then added, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated, and the crude product is purified by column chromatography.[5]

Cross-Dehydrogenative Coupling for the Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines

This modern method provides a highly efficient and atom-economical route to functionalized pyrazolo[1,5-a]pyridines.

Experimental Protocol:

Independent solutions of 1-amino-2-imino-pyridines (1 equivalent) and 1,3-dicarbonyl compounds (1 equivalent) in ethanol containing acetic acid (6 equivalents) are prepared. The combined solution is stirred at 130 °C for 18 hours under an oxygen atmosphere (1 atm).[3][6] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with ethanol, and recrystallized to afford the pure pyrazolo[1,5-a]pyridine derivative.[6]

From Curiosity to Clinic: The Biological Significance of Pyrazolo[1,5-a]pyridines

While early studies focused on the chemical nature of pyrazolo[1,5-a]pyridines, their pharmacological potential became increasingly evident from the 1980s onwards.[7] A wide spectrum of biological activities has been reported for this class of compounds, including antitumor, antimicrobial, antifungal, antiviral, anti-inflammatory, and anticonvulsant properties.

However, it is their role as kinase inhibitors that has truly propelled the pyrazolo[1,5-a]pyridine scaffold to the forefront of medicinal chemistry.[2] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Targeting the PI3K/Akt Signaling Pathway

A significant breakthrough in the development of pyrazolo[1,5-a]pyridine-based drugs was the discovery of their ability to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers.

The discovery of pyrazolo[1,5-a]pyridines as potent and selective inhibitors of PI3K isoforms has led to the development of numerous drug candidates.[8][9][10] These compounds typically act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of its downstream targets.[2]

Below is a diagram illustrating the general mechanism of PI3K/Akt pathway inhibition by a pyrazolo[1,5-a]pyridine inhibitor.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Downstream Downstream Effectors (Cell Proliferation, Survival) Akt->Downstream Activates Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibits Experimental_Workflow start Start: Design Library of Pyrazolo[1,5-a]pyridines synthesis Synthesis of Compound Library start->synthesis purification Purification and Characterization synthesis->purification screening In vitro Biological Screening (e.g., Kinase Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->synthesis Iterative Design lead_opt Lead Optimization sar->lead_opt Identified Hits in_vivo In vivo Studies lead_opt->in_vivo end End: Candidate Selection in_vivo->end

References

The Rise of a Privileged Scaffold: A Technical Guide to Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold, a fused bicyclic N-heterocyclic system, has emerged as a "privileged structure" in modern medicinal chemistry. Its rigid, planar framework and synthetic tractability allow for extensive structural modifications, making it an ideal core for developing potent and selective therapeutic agents.[1] The methyl pyrazolo[1,5-a]pyridine-2-carboxylate derivative, in particular, serves as a versatile intermediate and a key pharmacophore in a multitude of biologically active compounds.[2] This scaffold is structurally related to the well-studied pyrazolo[1,5-a]pyrimidine core, and both are recognized for their ability to mimic ATP, enabling them to effectively interact with the ATP-binding pockets of various enzymes, especially protein kinases.[3][4]

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, kinase inhibitory, anti-inflammatory, and antiviral properties.[4] Notably, compounds bearing this core are integral to several approved drugs and numerous candidates in clinical and preclinical development, particularly in targeted cancer therapy.[5][6] This technical guide provides an in-depth overview of the synthesis, biological applications, and structure-activity relationships of compounds derived from the this compound core, offering valuable insights for professionals in drug discovery and development.

Synthesis of the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine ring system is typically achieved through cyclization or condensation reactions. A common and effective strategy involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. This approach allows for the versatile introduction of various substituents onto the final heterocyclic core.

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_product Product A N-Amino-2-iminopyridine C Cross-Dehydrogenative Coupling (CDC) A->C Reactant 1 B Methyl Acetoacetate (1,3-Dicarbonyl Compound) B->C Reactant 2 E Methyl Pyrazolo[1,5-a]pyridine -2-carboxylate Derivative C->E Forms D AcOH (Acetic Acid) O₂, Reflux D->C Conditions

Caption: General synthetic workflow for Pyrazolo[1,5-a]pyridine derivatives.
Experimental Protocol: Synthesis of a Substituted Methyl Pyrazolo[1,5-a]pyridine-3-carboxylate Derivative

The following protocol is a representative example for the synthesis of pyrazolo[1,5-a]pyridine derivatives, adapted from established cross-dehydrogenative coupling methodologies.[7][8]

Objective: To synthesize 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate.

Materials:

  • 1-Amino-2-imino-pyridine precursor (3 mmol)

  • Methyl 2-cyano-3-oxo-3-phenylbutanoate (1,3-dicarbonyl compound) (3 mmol)

  • Glacial Acetic Acid (AcOH) (15 mL)

  • Ethanol (EtOH) for recrystallization

  • Standard laboratory glassware for reflux and recrystallization

Procedure:

  • A solution of the 1-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) is prepared in glacial acetic acid (15 mL).

  • The reaction mixture is heated to reflux and stirred under an air (O₂) atmosphere.

  • The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product.

  • The precipitated solid is collected by vacuum filtration and washed with cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final pyrazolo[1,5-a]pyridine derivative as crystals.[7][8]

  • The structure and purity of the final compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Medicinal Chemistry Applications and Biological Activity

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in the development of targeted therapies, most notably as a potent inhibitor of various protein kinases involved in oncogenic signaling pathways.

Kinase Inhibition

Dysregulation of protein kinase activity is a hallmark of cancer and other diseases.[3] The pyrazolo[1,5-a]pyridine core acts as an ATP-competitive inhibitor, binding to the hinge region of the kinase active site and blocking downstream signaling.[3][4]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TRK, RET) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (RAS-MAPK / PI3K-AKT) Receptor->Kinase_Cascade Phosphorylation TF Transcription Factors Kinase_Cascade->TF Activation Response Cell Proliferation, Survival, Angiogenesis TF->Response Gene Expression Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->Receptor

Caption: Inhibition of a generic kinase signaling pathway.

Derivatives have shown potent, often nanomolar, inhibitory activity against a wide range of kinases, including:

  • Tropomyosin Receptor Kinases (TRK): The scaffold is central to approved TRK inhibitors like Larotrectinib and Entrectinib, used in treating NTRK fusion-positive cancers.[5]

  • Cyclin-Dependent Kinases (CDK): Compounds have been developed as dual inhibitors of CDK2 and TRKA, showing promise in halting the cell cycle of cancer cells.[9]

  • RET Kinase: Substituted pyrazolo[1,5-a]pyridines are effective inhibitors of RET kinase, a driver in certain types of thyroid and lung cancers.[10]

  • Other Kinases: The scaffold has been successfully modified to target PI3K, B-Raf, MEK, and Pim-1, among others, demonstrating its broad applicability in cancer therapy.[6]

Compound Class/ExampleTarget Kinase(s)IC₅₀ (nM)Reference
Macrocyclic DerivativeTrkA0.17[11]
Macrocyclic DerivativeTrkB0.07[11]
Macrocyclic DerivativeTrkC0.07[11]
Sulfonamide DerivativeTRKG595R (mutant)13.1[11]
Compound 6d CDK2550[9]
Compound 6d TRKA570[9]
Compound 6r CDK2200[9]
Compound 6r TRKA970[9]
Compound 18b CDK924[12]
PIK-75CDK9Potent (Value not specified)[12]
Pyrazole-based DerivativeAkt161[13]
Pyrazole-based DerivativeAurora A28.9[13]
Pyrazole-based DerivativeAurora B2.2[13]
Pyrazole-based DerivativeFGFR-19.3[13]
Pyrazole-based DerivativeFGFR-27.6[13]
Anticancer Activity

Beyond specific kinase inhibition, pyrazolo[1,5-a]pyridine derivatives exhibit broad antiproliferative activity against various human cancer cell lines. Their efficacy is often evaluated using cytotoxicity assays.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
14a HCT-116 (Colon)0.0020[14]
5h HCT-116 (Colon)1.51[6]
6c MCF-7 (Breast)7.68[6]
5b (methoxy sub.)HCT-116 (Colon)8.64[4]
5j T-24 (Bladder)14.68[15]
5v A-172 (Glioblastoma)18.38[15]
Pyrazole-based Cpd 1 HCT-116 (Colon)7.76[13]
Pyrazole-based Cpd 1 OVCAR-8 (Ovarian)9.76[13]
Pyrazole-based Cpd 7 HT29 (Colon)0.381[13]
Pyrazole-based Cpd 7 A549 (Lung)0.487[13]
Applications in Neurodegenerative and Other Diseases

The therapeutic potential of this scaffold extends beyond oncology. Researchers are exploring its utility in:

  • Neurodegenerative Diseases: The ability to modulate kinase activity is relevant in diseases like Alzheimer's, where kinases such as GSK-3β are implicated.[16]

  • Inflammatory Disorders: By inhibiting kinases involved in inflammatory signaling cascades, these compounds present opportunities for developing novel anti-inflammatory drugs.[4]

  • EP1 Receptor Antagonism: Novel derivatives have been designed as orally active EP1 receptor antagonists for potential use in treating overactive bladder.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazolo[1,5-a]pyridine core has yielded crucial insights into the structural requirements for potent biological activity.

G Core Pyrazolo[1,5-a]pyridine Core sub_c3 C3 Position: - Carboxamide enhances Trk activity - Cyano > Carboxylate for CDK2/TRKA Core->sub_c3 Modify sub_c5 C5 Position: - Pyrrolidine linkage key for Trk - Aryl groups (e.g., Phenyl) drive  anticancer activity Core->sub_c5 Modify sub_macro Macrocyclization: - Improves binding affinity and  selectivity for Trk kinases Core->sub_macro Modify Outcome1 Increased Potency & Selectivity sub_c3->Outcome1 sub_aryl Aryl Moiety Substitutions: - Methoxy group enhances anticancer  activity (MCF-7, HCT-116) - Halogens (F, Cl) improve kinase  pocket interactions sub_c5->sub_aryl Modify sub_c5->Outcome1 sub_aryl->Outcome1 Outcome2 Improved Pharmacokinetics (PK Properties) sub_aryl->Outcome2 sub_macro->Outcome1

Caption: Key Structure-Activity Relationship (SAR) insights.

Key SAR findings include:

  • C3 Position: A carboxamide group at this position significantly enhances TRK inhibitory activity. For CDK2/TRKA inhibition, a cyano group is generally more effective than a carboxylate.[5][9][11]

  • C5 Position: Linking a substituted pyrrolidine moiety at C5 is a critical feature for potent TRK inhibitors like Larotrectinib.[5]

  • Aryl Substituents: The addition of electron-donating groups, such as methoxy, to aryl rings attached to the core often enhances anticancer activity against cell lines like MCF-7 and HCT-116.[4][5]

  • Macrocyclization: Creating macrocyclic derivatives can improve binding affinity and selectivity for TRK kinases by conformationally constraining the molecule.[11]

Detailed Experimental Protocols: Biological Assays

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generalized method for measuring the inhibitory activity of a compound against a target protein kinase by quantifying ADP production.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Target kinase of interest

  • Specific kinase substrate peptide

  • Adenosine triphosphate (ATP), high purity

  • Test compound (e.g., pyrazolo[1,5-a]pyridine derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

  • Add 2 µL of a solution containing the target kinase in kinase assay buffer to each well.

  • Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in kinase assay buffer) to each well. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.

  • Cover the plate and incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to calculate the IC₅₀ value.[1]

Conclusion

The this compound scaffold and its derivatives represent a highly successful and versatile class of compounds in medicinal chemistry. Their proven efficacy as kinase inhibitors has translated into significant clinical success, particularly in oncology. The synthetic accessibility of the core allows for fine-tuning of its physicochemical and pharmacological properties, enabling the development of next-generation inhibitors that can overcome drug resistance, improve selectivity, and target a broader range of diseases.[3] Continued exploration of this privileged scaffold holds immense promise for the discovery of novel and effective therapeutics to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic core structure in the design of kinase inhibitors, demonstrating significant potential in the development of targeted cancer therapies.[1][2] This class of compounds often functions as ATP-competitive inhibitors, targeting the hinge region of the kinase ATP-binding pocket.[1][2] Methyl pyrazolo[1,5-a]pyridine-2-carboxylate, as a key intermediate and a modifiable scaffold, offers a versatile platform for creating potent and selective kinase inhibitors.[3] Modifications of this core have led to the discovery of inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Phosphoinositide 3-Kinases (PI3Ks).[4][5][6][7]

These notes provide an overview of the application of this compound and its derivatives in kinase inhibitor design, along with relevant experimental protocols and data.

Key Kinase Targets

Derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffold have shown inhibitory activity against several key kinase targets implicated in cancer and other diseases.

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer.[8] Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDK2.[8]

  • Tropomyosin Receptor Kinases (Trks): Trk kinases (TrkA, TrkB, and TrkC) are involved in neuronal development and function, but chromosomal rearrangements involving NTRK genes can lead to fusion proteins that drive various cancers.[4] The pyrazolo[1,5-a]pyrimidine nucleus is a core component of approved Trk inhibitors like Larotrectinib.[4]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is vital for cell growth, proliferation, and survival.[7] The PI3Kδ isoform, primarily expressed in hematopoietic cells, is a key target for B-cell malignancies and autoimmune diseases.[7] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors.[6][9]

  • Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase involved in cell growth, proliferation, and apoptosis. Its overexpression is linked to tumor aggressiveness.[10] 5-anilinopyrazolo[1,5-a]pyrimidine derivatives have been designed as potent CK2 inhibitors.[10]

  • Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[11] Novel pyrazolopyridine derivatives have been discovered as selective HPK1 inhibitors.[11]

  • c-Met Kinase: The c-Met tyrosine kinase plays a significant role in oncogenesis, and its inhibition is a target for cancer therapy.[12] Pyrazolo[3,4-b]pyridine derivatives have shown potent c-Met inhibitory activity.[12]

Quantitative Data: Inhibitory Activities

The following tables summarize the inhibitory activities of various pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against different kinase targets.

Table 1: Inhibitory Activity of Pyrazolopyrimidine Derivatives against Trk Kinases

CompoundTrkA (IC50, nM)TrkB (IC50, nM)TrkC (IC50, nM)Reference
Compound 32 1.93.12.3[4]
Compound 33 3.25.53.3[4]
Compound 34 1.84.12.3[4]
Compound 35 2.53.12.6[4]
Compound 36 1.42.41.9[4]
Larotrectinib 1.22.12.1[4]

Table 2: Dual Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TrkA

CompoundCDK2 (IC50, µM)TrkA (IC50, µM)Reference
Compound 6s 0.230.45[5]
Compound 6t 0.090.45[5]
Ribociclib 0.07-[5]
Larotrectinib -0.07[5]

Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms

CompoundPI3Kδ (IC50, µM)PI3Kα/δ SelectivityPI3Kβ/δ SelectivityPI3Kγ/δ SelectivityReference
CPL302415 (6) 0.018791415939[6]

Table 4: Inhibitory Activity of Pyrazolopyridine Derivatives against HPK1

CompoundHPK1 (Ki, nM)HPK1 Cellular Assay (IC50, nM)Reference
Compound 6 <1.0144[11]
Compound 7 -148[11]
Compound 8 -640[11]

Signaling Pathways and Experimental Workflows

The design and evaluation of kinase inhibitors based on the this compound scaffold involves a systematic workflow.

G cluster_design Design & Synthesis cluster_evaluation Evaluation start Scaffold Selection (this compound) design Structure-Activity Relationship (SAR) Studies start->design synthesis Chemical Synthesis of Derivatives design->synthesis biochemical In Vitro Kinase Assays (e.g., ADP-Glo) synthesis->biochemical Test Compounds cellular Cell-Based Assays (Proliferation, p-Substrate Levels) biochemical->cellular cellular->design Feedback for Optimization invivo In Vivo Studies (Xenograft Models) cellular->invivo invivo->design

Caption: General workflow for the design and evaluation of kinase inhibitors.

A key signaling pathway often targeted by these inhibitors is the PI3K/AKT pathway, which is crucial for cell survival and proliferation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.

Experimental Protocols

1. General Synthesis of Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system is often achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[13]

  • Step 1: Synthesis of β-enaminone intermediate: A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes. This typically yields the corresponding β-enaminone.[13]

  • Step 2: Cyclocondensation: The synthesized β-enaminone is then reacted with a 3-aminopyrazole (e.g., 3-methyl-1H-pyrazol-5-amine) in a suitable solvent like glacial acetic acid under reflux to yield the final 7-substituted pyrazolo[1,5-a]pyrimidine.[5][13]

2. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general method to determine the in vitro potency of compounds against various kinases.[6]

  • Materials:

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Recombinant kinase (e.g., PI3Kδ, CDK2/cyclin A)

    • Substrate (e.g., PIP2 for PI3K, specific peptide for CDK2)

    • ATP

    • Test compounds (diluted in DMSO)

    • Assay buffer (specific to the kinase)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

    • Add the test compounds to the wells (final DMSO concentration should be ≤1%).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

3. Cellular Assay for Kinase Inhibition

This protocol measures the ability of a compound to inhibit a kinase within a cellular context by assessing the phosphorylation of a downstream substrate.

  • Materials:

    • Cancer cell line expressing the target kinase (e.g., DLD-1 for CK2)[10]

    • Cell culture medium and supplements

    • Test compounds

    • Lysis buffer

    • Antibodies: primary antibody against the phosphorylated substrate (e.g., pAKT-S129 for CK2) and a loading control (e.g., total AKT, GAPDH).[10]

    • Secondary antibody conjugated to HRP

    • Western blot equipment and reagents

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein or loading control.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of kinase inhibitors. For pyrazolo[1,5-a]pyrimidine-based inhibitors, several key structural features have been identified:

  • Hinge Interaction: The pyrazolo[1,5-a]pyrimidine core is essential for forming hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP.[4]

  • Substituents at Position 3: The carboxamide moiety at the 3-position can significantly enhance TrkA inhibition.[4]

  • Substituents at Position 5: For PI3Kδ inhibitors, an indole group at the 5-position has been shown to improve selectivity.[9]

  • Substituents at Position 7: For CK2 inhibitors, an oxetan-3-yl amino group at the C7 position led to lower lipophilicity and reduced off-target effects.[10]

  • Anilino Group at Position 2: The presence of an anilino group at the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold has been investigated for its influence on dual CDK2/TrkA inhibitory activity.[5][14]

Conclusion

This compound serves as a valuable starting point for the development of a diverse range of kinase inhibitors. The synthetic tractability of the pyrazolopyridine scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols and data presented here provide a foundation for researchers and drug development professionals working to design and evaluate novel targeted therapies based on this promising chemical scaffold. Future research will likely focus on further optimizing these compounds to overcome challenges such as drug resistance and off-target effects.[15]

References

"application of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate in antitubercular drug discovery"

Author: BenchChem Technical Support Team. Date: December 2025

[2] Synthesis of pyrazolo[1,5-a]pyridine-2-carboxylic acid - Mol-Instincts The synthesis of pyrazolo[1,5-a]pyridine-2-carboxylic acid, a heterocyclic compound, is achieved through a multi-step process. The reaction involves the initial formation of a pyrazolo[1,5-a]pyridine ring system, followed by the introduction of a carboxylic acid group at the 2-position. This compound serves as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds. ... Synthesis of pyrazolo[1,5-a]pyridine-2-carboxylic acid. 1 [2] Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyridine derivatives as potent antitubercular agents - ScienceDirect A novel series of pyrazolo[1,5-a]pyridine derivatives were designed, synthesized and evaluated for their antitubercular activity. Among them, compound 8p (MIC = 0.06 μg/mL) was found to be the most active compound against M. tuberculosis H37Rv strain, which was 2.5-fold more potent than the reference drug rifampicin (MIC = 0.15 μg/mL). The structure-activity relationship (SAR) study revealed that the introduction of a substituted benzyl group at the N-1 position and a substituted phenyl group at the C-3 position of the pyrazolo[1,5-a]pyridine scaffold is essential for the antitubercular activity. The potent compounds were further evaluated for their cytotoxicity against Vero cells and showed low toxicity (IC 50 > 200 μg/mL). The present study provides a new class of pyrazolo[1,5-a]pyridine derivatives with potent antitubercular activity and low cytotoxicity, which could be further optimized for the development of novel antitubercular agents. ... A novel series of pyrazolo[1,5-a]pyridine derivatives were designed, synthesized and evaluated for their antitubercular activity. 3 Synthesis and antimycobacterial activity of new pyrazolo[1,5-a]pyridine derivatives - ScienceDirect A series of new pyrazolo[1,5-a]pyridine derivatives has been synthesized and evaluated for in vitro activity against Mycobacterium tuberculosis H37Rv. Some of the synthesized compounds showed interesting antimycobacterial activity, with MIC values in the range of 1.56–12.5 μg/mL. The most active compounds were further tested for their cytotoxicity on VERO cells and for their activity on some resistant strains of M. tuberculosis. ... A series of new pyrazolo[1,5-a]pyridine derivatives has been synthesized and evaluated for in vitro activity against Mycobacterium tuberculosis H37Rv. 4... 5 targeted search confirms the initial assessment. There is no direct evidence of "Methyl pyrazolo[1,5-a]pyridine-2-carboxylate" being a significant antitubercular agent itself. The search results point to "pyrazolo[1,5-a]pyridine" as a core scaffold, but the most potent and well-researched derivatives are substituted at other positions, particularly the 3-position with a carboxamide group. Results[2] and discuss novel pyrazolo[1,5-a]pyridine derivatives with antitubercular activity, but these are not the specific 2-carboxylate ester requested. Result mentions the synthesis of the corresponding carboxylic acid, highlighting its role as a "versatile building block," which supports the hypothesis that the 2-carboxylate is a synthetic intermediate rather than an active pharmaceutical ingredient.

Therefore, I will proceed with the pivot. I will structure the response to first address the user's specific query about "this compound", clarifying its likely role as a synthetic intermediate. Then, I will provide the detailed Application Notes and Protocols for the broader, and highly relevant, class of "pyrazolo[1,5-a]pyridine-3-carboxamides," for which there is a wealth of actionable data from the initial, broader search. This approach directly answers the user's query while also providing the substantial, related information they are likely seeking for their research.

I have sufficient information to proceed with generating the response without further searches. I will now synthesize the information from the first set of search results to build the tables, protocols, and diagrams for the pyrazolo[1,5-a]pyridine-3-carboxamide series.

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the application of the pyrazolo[1,5-a]pyridine scaffold in the discovery of novel antitubercular agents. While the specific compound, this compound, is recognized primarily as a chemical intermediate, extensive research has focused on derivatives of this core structure, particularly pyrazolo[1,5-a]pyridine-3-carboxamides. These analogues have demonstrated potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb).

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine heterocyclic system has emerged as a privileged scaffold in medicinal chemistry. In the context of tuberculosis, structural modifications, primarily at the 3-position, have led to the development of highly active compounds. A scaffold hopping strategy from known antitubercular agents inspired the initial design of these molecules. The resulting pyrazolo[1,5-a]pyridine-3-carboxamides have shown excellent in vitro potency, with some candidates exhibiting Minimum Inhibitory Concentration (MIC) values in the low nanomolar range against both the Mtb H37Rv strain and clinically isolated multidrug-resistant (MDR-TB) strains.

Role of this compound

Current literature suggests that this compound and its corresponding carboxylic acid serve as versatile building blocks in organic synthesis. While not identified as a potent antitubercular agent itself, it represents a key starting material for creating more complex and biologically active derivatives. The primary focus of antitubercular activity within this class has been on derivatives functionalized at the 3-position.

Lead Compounds and Quantitative Data

Extensive structure-activity relationship (SAR) studies have identified several lead compounds. The general structure involves a pyrazolo[1,5-a]pyridine core, a carboxamide linker at the 3-position, and various substituted aryl or diaryl moieties. These modifications have been crucial for enhancing potency against drug-resistant Mtb strains.

Table 1: In Vitro Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
CompoundMtb H37Rv MIC (μg/mL)Isoniazid-Resistant Mtb MIC (μg/mL)Rifampicin-Resistant Mtb MIC (μg/mL)Cytotoxicity (Vero cells) IC50 (μg/mL)Selectivity Index (SI)Reference
5k <0.002 - 0.053 (nM range)Not specifiedNot specified>50>943
6j <0.002<0.002<0.002>50>25000
6i 0.053Not specifiedNot specified>50>943
6l <0.002Not specifiedNot specified>50>25000
7 (hybrid) 0.0060.003 - 0.0140.003 - 0.014>50>8333[2]
TB47 0.016 - 0.500Active against 37 MDR strainsActive against 37 MDR strainsPromising low toxicityNot specified

Note: MIC values are often reported as ranges or below a certain threshold (<). The Selectivity Index (SI) is calculated as IC50/MIC.

Mechanism of Action

Recent studies have elucidated the mechanism of action for lead compounds in this series. The compound TB47, a pyrazolo[1,5-a]pyridine-3-carboxamide, has been identified as an inhibitor of the respiratory cytochrome bcc complex (also known as complex III or QcrB). This inhibition disrupts the electron transport chain, leading to metabolic redox stress and ultimately bacterial cell death. This mechanism is distinct from many frontline TB drugs, making it a promising avenue for combating drug-resistant strains.

cluster_ETC Mtb Electron Transport Chain cluster_Inhibition Inhibition Pathway NDH2 NDH-2 Q Menaquinone Pool NDH2->Q QcrB Cytochrome bcc (Complex III) Q->QcrB Cyt_c Cytochrome c QcrB->Cyt_c aa3 Cytochrome aa3 (Complex IV) Cyt_c->aa3 O2 O2 aa3->O2 H2O H2O O2->H2O ATP Synthase TB47 TB47 (Pyrazolo[1,5-a]pyridine) TB47->QcrB Inhibition

Caption: Inhibition of Mtb's respiratory chain by TB47.

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

The synthesis of these compounds typically involves a multi-step process. A key intermediate, a pyrazolo[1,5-a]pyridine-3-carboxylate, is first synthesized and then elaborated into the final carboxamide product.

sub_pyridine Substituted Pyridine intermediate_ester Pyrazolo[1,5-a]pyridine -3-carboxylate sub_pyridine->intermediate_ester 1,3-Bipolar Cycloaddition amination_reagent N-amination Reagent (e.g., DPHN) amination_reagent->intermediate_ester propiolate Ethyl Propiolate propiolate->intermediate_ester hydrolysis Hydrolysis (LiOH or NaOH) intermediate_ester->hydrolysis carboxylic_acid Pyrazolo[1,5-a]pyridine -3-carboxylic Acid hydrolysis->carboxylic_acid coupling Amide Coupling (e.g., HATU, EDCI) carboxylic_acid->coupling amine Primary Amine (R-NH2) amine->coupling final_product Final Pyrazolo[1,5-a]pyridine -3-carboxamide coupling->final_product

Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine-3-carboxamides.

Protocol:

  • N-amination: A substituted pyridine is reacted with an N-amination reagent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) to form an N-aminopyridinium salt.

  • Cycloaddition: The resulting salt undergoes a 1,3-dipolar cycloaddition reaction with a substituted ethyl propiolate in the presence of a base (e.g., K2CO3) to yield the core intermediate, ethyl or methyl pyrazolo[1,5-a]pyridine-3-carboxylate.

  • Hydrolysis: The ester intermediate is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Amide Coupling: The carboxylic acid is coupled with a desired primary amine using standard peptide coupling reagents (e.g., HATU, EDCI) in a suitable solvent like DMF to afford the final pyrazolo[1,5-a]pyridine-3-carboxamide derivative.

In Vitro Antitubercular Activity Assay (MABA)

The in vitro activity against M. tuberculosis H37Rv is commonly determined using the Microplate Alamar Blue Assay (MABA).

Protocol:

  • Preparation: A 96-well microplate is used. The outer wells are filled with sterile water to prevent evaporation.

  • Compound Dilution: Test compounds are serially diluted in Middlebrook 7H9 broth (supplemented with OADC) directly in the plate.

  • Inoculation: A standardized Mtb H37Rv culture is added to each well to a final concentration of ~10^5 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 5-7 days.

  • Reading: A mixture of Alamar Blue reagent and Tween 80 is added to each well. The plate is re-incubated for 24 hours.

  • Analysis: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vivo Efficacy in a Mouse Model

The in vivo efficacy of lead compounds is often evaluated in a mouse model infected with an autoluminescent Mtb strain (e.g., H37Ra-lux).[2]

Protocol:

  • Infection: BALB/c mice are infected intravenously or via aerosol with a standardized inoculum of the autoluminescent Mtb strain.

  • Treatment: After a set period to establish infection, mice are treated orally (p.o.) or via another appropriate route with the test compound, a vehicle control, or a positive control drug (e.g., Isoniazid) daily for a specified duration (e.g., 8-14 days).

  • Monitoring: The bacterial load in the lungs and other organs (spleen, liver) is monitored in real-time using an in vivo imaging system (IVIS) to detect bioluminescence.

  • Endpoint Analysis: At the end of the treatment period, mice are euthanized, and organs are homogenized. The bacterial burden is quantified by plating serial dilutions of the homogenates on Middlebrook 7H11 agar to determine colony-forming units (CFU).

  • Data Analysis: The reduction in bioluminescence signal or CFU counts in the treated groups is compared to the vehicle control group to determine the compound's efficacy.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold, particularly in the form of 3-carboxamide derivatives, represents a highly promising class of antitubercular agents. Lead compounds like 5k and 6j exhibit potent activity against drug-resistant Mtb strains, favorable pharmacokinetic profiles, and low cytotoxicity. Their novel mechanism of action, targeting the cytochrome bcc complex, makes them valuable candidates for further development, potentially as part of new combination therapies to shorten treatment duration and overcome drug resistance. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them into clinical trials.

References

Application Notes: Synthesis of Fungicidal N-Aryl Pyrazolo[1,5-a]pyridine-2-carboxamides from Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is a valuable heterocyclic building block in the synthesis of various biologically active compounds. In the agrochemical industry, this scaffold is of particular interest for the development of novel fungicides. The pyrazolo[1,5-a]pyridine core is a key feature in a number of compounds exhibiting fungicidal properties, often through the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. These application notes provide a detailed protocol for the synthesis of a representative N-aryl pyrazolo[1,5-a]pyridine-2-carboxamide, a potential fungicidal agent, starting from this compound.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process:

  • Hydrolysis: The initial step is the hydrolysis of the methyl ester group of this compound to yield Pyrazolo[1,5-a]pyridine-2-carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a substituted aniline to form the final N-aryl pyrazolo[1,5-a]pyridine-2-carboxamide.

Synthetic Pathway A This compound B Pyrazolo[1,5-a]pyridine-2-carboxylic acid A->B Hydrolysis (e.g., LiOH, THF/H2O) C N-Aryl pyrazolo[1,5-a]pyridine-2-carboxamide B->C Amide Coupling (e.g., Substituted Aniline, EDC, HOBt)

Figure 1: General synthetic scheme for the preparation of N-Aryl pyrazolo[1,5-a]pyridine-2-carboxamides.

Experimental Protocols

Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxylic acid

Objective: To hydrolyze this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield Pyrazolo[1,5-a]pyridine-2-carboxylic acid as a solid.

Expected Yield: 85-95%

Step 2: Synthesis of N-(substituted phenyl)pyrazolo[1,5-a]pyridine-2-carboxamide

Objective: To couple Pyrazolo[1,5-a]pyridine-2-carboxylic acid with a substituted aniline to form the target amide.

Materials:

  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid

  • Substituted aniline (e.g., 2-chloro-4-fluoroaniline)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of Pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) in DMF, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-(substituted phenyl)pyrazolo[1,5-a]pyridine-2-carboxamide.

Expected Yield: 60-80%

Data Presentation

Table 1: Reaction Parameters and Yields

StepReactantReagentsSolventTime (h)Temp (°C)Yield (%)
1This compoundLiOHTHF/H₂O4-6RT85-95
2Pyrazolo[1,5-a]pyridine-2-carboxylic acidSubstituted aniline, EDC·HCl, HOBt, DIPEADMF12-18RT60-80

Agrochemical Application: Fungicidal Activity

N-aryl pyrazolo[1,5-a]pyridine-2-carboxamides are investigated for their fungicidal properties. The specific substitutions on the aniline ring play a crucial role in determining the spectrum and potency of their activity. These compounds are often evaluated against a panel of economically important plant pathogens.

Table 2: Hypothetical Fungicidal Activity Data for a Representative N-(2-chloro-4-fluorophenyl)pyrazolo[1,5-a]pyridine-2-carboxamide

Fungal PathogenCommon DiseaseHost PlantEC₅₀ (µg/mL)
Botrytis cinereaGray MoldGrapes, Strawberries1.5
Septoria triticiSeptoria Leaf BlotchWheat0.8
Puccinia triticinaLeaf RustWheat2.1
Alternaria solaniEarly BlightTomato, Potato3.5
Rhizoctonia solaniSheath BlightRice5.2

EC₅₀ values are hypothetical and for illustrative purposes to indicate the potential fungicidal efficacy. Actual values would need to be determined experimentally.

Signaling Pathway and Experimental Workflow

The fungicidal action of many pyrazole carboxamides involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (respiratory complex II). Inhibition of SDH disrupts the fungus's energy production, leading to cell death.

Fungicidal_MoA cluster_0 Mitochondrial Electron Transport Chain cluster_1 Inhibition Complex I Complex I Complex III Complex III Complex I->Complex III e- Complex II (SDH) Complex II (SDH) Complex II (SDH)->Complex III e- Complex IV Complex IV Complex III->Complex IV e- H2O H2O Complex IV->H2O O2 ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP ADP + Pi H+ H+ H+->ATP Synthase Proton Gradient Fungal Cell Death Fungal Cell Death ATP->Fungal Cell Death Depletion Fungicide N-Aryl pyrazolo[1,5-a] pyridine-2-carboxamide Fungicide->Complex II (SDH) Inhibits

Figure 2: Proposed mechanism of action for N-Aryl pyrazolo[1,5-a]pyridine-2-carboxamide fungicides.

Experimental_Workflow A Start: Methyl pyrazolo[1,5-a] pyridine-2-carboxylate B Step 1: Hydrolysis A->B C Intermediate: Pyrazolo[1,5-a] pyridine-2-carboxylic acid B->C D Step 2: Amide Coupling C->D E Product: N-Aryl pyrazolo[1,5-a] pyridine-2-carboxamide D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H Biological Evaluation (In vitro fungicidal assays) G->H

Figure 3: Workflow for the synthesis and evaluation of fungicidal N-Aryl pyrazolo[1,5-a]pyridine-2-carboxamides.

Disclaimer: These protocols are intended for research and development purposes by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. The biological activity data presented is hypothetical and for illustrative purposes only.

Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate: A Versatile Scaffold for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyrazolo[1,5-a]pyridine-2-carboxylate and its derivatives are emerging as a significant class of fluorophores for various applications in biological and chemical sensing. The pyrazolo[1,5-a]pyridine core is a fused N-heterocyclic system that provides a rigid and planar structure, which is conducive to strong fluorescence.[1] These compounds are characterized by their compact size, high quantum yields in different solvents, and excellent photostability.[2][3] The synthetic versatility of this scaffold allows for straightforward modifications to tune its photophysical properties and to introduce specific functionalities for targeted sensing applications.[4][5] This document provides an overview of the applications of this compound and its analogs as fluorescent probes, including detailed experimental protocols and data.

Key Applications

The pyrazolo[1,5-a]pyridine scaffold has been successfully utilized in the development of fluorescent probes for:

  • pH Sensing: Probes based on this scaffold have been designed to detect pH changes in acidic environments, which is crucial for studying cellular organelles like lysosomes and endosomes.[6][7]

  • Metal Ion Detection: Derivatives have been engineered to act as chemosensors for various metal ions, such as Cu2+, by incorporating specific chelating moieties.[8]

  • Bioimaging: The favorable photophysical properties and small size of these fluorophores make them suitable for intracellular imaging, including the visualization of lipid droplets.[9][10]

The fluorescence mechanism of these probes often relies on processes such as Intramolecular Charge Transfer (ICT), Förster Resonance Energy Transfer (FRET), and Photoinduced Electron Transfer (PET), allowing for ratiometric and "turn-on" sensing capabilities.[6][8]

Photophysical Properties

The photophysical properties of pyrazolo[1,5-a]pyridine derivatives can be tuned by introducing electron-donating or electron-withdrawing groups. For instance, electron-donating groups at position 7 have been shown to enhance both absorption and emission intensities.[5] While specific data for this compound is not extensively documented in the literature as a probe itself, the closely related pyrazolo[1,5-a]pyridine carboxylic acid provides a strong reference for its expected performance.

Table 1: Photophysical Data of a Representative Pyrazolo[1,5-a]pyridine-based Fluorescent Probe (Carboxylic Acid Derivative for pH Sensing)

PropertyValueConditions
Excitation Wavelength (λex)~350 nmpH 2.4
Emission Wavelength (λem)445 nmpH 2.4
Stokes Shift~95 nmpH 2.4
Quantum Yield (Φ)0.64Relative to quinine sulfate (Φ = 0.56)
pKa3.03-

Data is for a pyrazolo[1,5-a]pyridine carboxylic acid derivative as reported in the literature.[6]

Experimental Protocols

Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyridine Carboxylic Acid Derivatives

This protocol describes a general method for synthesizing pyrazolo[1,5-a]pyridine derivatives, which can be adapted for the synthesis of this compound by using the appropriate starting materials.

Materials:

  • Substituted 2-aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Water

Procedure:

  • Dissolve the substituted 2-aminopyridine in ethanol.

  • Add a solution of sodium ethoxide in ethanol to the mixture.

  • Slowly add ethyl 2-chloroacetoacetate to the reaction mixture at room temperature.

  • Heat the mixture to reflux for 4 hours.[6]

  • After cooling, pour the mixture into water.

  • Acidify the solution with hydrochloric acid to precipitate the product.[6]

  • Filter the precipitate, wash with water, and dry to obtain the pyrazolo[1,5-a]pyridine carboxylic acid derivative.[6]

Diagram 1: Synthesis Workflow

sub_2_aminopyridine Substituted 2-aminopyridine reflux Reflux for 4h sub_2_aminopyridine->reflux ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate ethyl_2_chloroacetoacetate->reflux naoet Sodium Ethoxide in Ethanol naoet->reflux precipitation Precipitation with HCl reflux->precipitation product Pyrazolo[1,5-a]pyridine Derivative precipitation->product

Caption: General synthesis workflow for pyrazolo[1,5-a]pyridine derivatives.

Protocol 2: In Vitro pH Sensing Using a Pyrazolo[1,5-a]pyridine Probe

This protocol outlines the steps for characterizing the pH-dependent fluorescence of a pyrazolo[1,5-a]pyridine-based probe.

Materials:

  • Pyrazolo[1,5-a]pyridine probe stock solution (e.g., 1 mM in DMSO)

  • Buffer solutions of varying pH (e.g., Britton-Robinson buffer)

  • Spectrofluorometer

Procedure:

  • Prepare a series of buffer solutions with pH values ranging from 2.0 to 8.0.

  • Add a small aliquot of the probe stock solution to each buffer solution to a final concentration of 10 µM.

  • Incubate the solutions for a short period to ensure equilibration.

  • Measure the fluorescence emission spectra of each sample using the pre-determined excitation wavelength (e.g., 350 nm).

  • Plot the fluorescence intensity at the emission maximum (e.g., 445 nm) against the pH to determine the pKa of the probe.

Diagram 2: pH Sensing Mechanism (ICT)

cluster_low_ph Low pH (Protonated) cluster_high_ph High pH (Deprotonated) probe_h Probe-H+ ict_blocked ICT Blocked probe_h->ict_blocked proton H+ probe_h->proton deprotonation high_fluorescence High Fluorescence ict_blocked->high_fluorescence probe Probe ict_active ICT Active probe->ict_active low_fluorescence Low Fluorescence ict_active->low_fluorescence proton->probe_h protonation

Caption: Intramolecular Charge Transfer (ICT) mechanism for pH sensing.

Protocol 3: Cellular Imaging with a Pyrazolo[1,5-a]pyridine Probe

This protocol provides a general procedure for using a pyrazolo[1,5-a]pyridine probe for cellular imaging.

Materials:

  • Live cells (e.g., RAW 264.7 macrophages)

  • Cell culture medium

  • Pyrazolo[1,5-a]pyridine probe stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture cells on a suitable imaging dish (e.g., glass-bottom dish).

  • When cells reach the desired confluency, remove the culture medium.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescent probe (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove the excess probe.

  • Add fresh culture medium or PBS to the cells.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.

Diagram 3: Cellular Imaging Workflow

cell_culture Cell Culture probe_incubation Probe Incubation (30 min, 37°C) cell_culture->probe_incubation washing Washing with PBS probe_incubation->washing imaging Fluorescence Microscopy washing->imaging

Caption: Workflow for cellular imaging with a fluorescent probe.

Conclusion

This compound and its derivatives represent a promising and versatile class of fluorophores. Their tunable photophysical properties, coupled with their straightforward synthesis, make them excellent candidates for the development of novel fluorescent probes for a wide range of applications in research and drug development. Further exploration of this scaffold is likely to yield even more sophisticated and sensitive tools for chemical and biological analysis.

References

Synthetic Routes to Functionalized Pyrazolo[1,5-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and functionalization of pyrazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and antiherpetic agents.[1]

Introduction

Pyrazolo[1,5-a]pyridines are bicyclic heteroaromatic compounds that have garnered considerable attention in drug discovery and materials science. Their rigid, planar structure and the ability to introduce a wide range of functional groups at various positions make them privileged scaffolds in medicinal chemistry.[2][3] This document outlines several key synthetic strategies for accessing the pyrazolo[1,5-a]pyridine core and for its subsequent functionalization, providing researchers with practical protocols and comparative data.

Core Synthesis Strategies

The construction of the pyrazolo[1,5-a]pyridine scaffold can be achieved through several efficient methods. Two prominent approaches are the [3+2] cycloaddition of N-aminopyridinium ylides and one-pot multicomponent reactions.

[3+2] Cycloaddition Reactions

A metal-free, room temperature oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins represents a highly efficient and scalable method for the synthesis of functionalized pyrazolo[1,5-a]pyridines.[1][4] This approach is notable for its mild reaction conditions and broad substrate compatibility.[1]

A sonochemical-assisted, catalyst-free [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes or alkenes also provides an eco-friendly and high-yielding route to polysubstituted pyrazolo[1,5-a]pyridines.[5]

One-Pot Multicomponent Reactions

One-pot methodologies, such as the three-component reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides, offer a straightforward approach to constructing the pyrazolo[1,5-a]pyridine core with concomitant halogenation.[6] These methods are advantageous for their step- and time-efficiency.

Post-Synthetic Functionalization

Following the synthesis of the core structure, various functional groups can be introduced through a range of modern synthetic methodologies.

C-H Functionalization

Direct C-H functionalization is a powerful tool for the late-stage modification of the pyrazolo[1,5-a]pyridine scaffold. Regioselective halogenation at the C3 position can be achieved using potassium halide salts and a hypervalent iodine(III) reagent in an aqueous medium at room temperature, offering an environmentally benign protocol.[7][8][9]

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed for the introduction of aryl and heteroaryl moieties. These reactions typically involve the coupling of a halogenated pyrazolo[1,5-a]pyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base.[3][10][11]

Experimental Workflows and Signaling Pathways

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of pyrazolo[1,5-a]pyridines.

G General Workflow for Synthesis and Functionalization of Pyrazolo[1,5-a]pyridines cluster_synthesis Core Synthesis cluster_functionalization Functionalization A Starting Materials (e.g., N-Aminopyridines, α,β-Unsaturated Carbonyls) B [3+2] Cycloaddition A->B C Pyrazolo[1,5-a]pyridine Core B->C E C-H Halogenation C->E G Functionalized Pyrazolo[1,5-a]pyridines C->G Direct Functionalization D Halogenated Pyrazolo[1,5-a]pyridine F Cross-Coupling (e.g., Suzuki) D->F E->D F->G

Caption: Synthetic and functionalization pathways for pyrazolo[1,5-a]pyridines.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for selected synthetic and functionalization methods.

MethodKey ReagentsSolventTemperatureTimeYield Range (%)Reference
[3+2] Cycloaddition N-aminopyridines, α,β-unsaturated carbonyls, O₂NMPRoom Temperature2-6 hup to 95[1]
Sonochemical [3+2] Cycloaddition 1-amino-2-iminopyridines, acetylenesAcetonitrile85 °C (sonication)20 min89-93[5]
One-pot Cyclization/Halogenation Amino pyrazoles, enaminones, NaX, K₂S₂O₈Water or DMSO80 °C1 h57-81[6][12]
C-H Iodination Pyrazolo[1,5-a]pyrimidine, KI, PIDAWaterRoom Temperature3 h79-92[8]
Suzuki-Miyaura Coupling 3-Bromo-pyrazolo[1,5-a]pyrimidine derivative, Arylboronic acid, Pd catalyst1,4-Dioxane/Water110 °C (MW)12 h60-77[13][14]

Experimental Protocols

Protocol 1: Metal-Free [3+2] Cycloaddition for the Synthesis of 3-Acyl-pyrazolo[1,5-a]pyridines[1]

Materials:

  • N-aminopyridine derivative (1.0 mmol)

  • α,β-Unsaturated carbonyl compound (1.2 mmol)

  • N-Methylpyrrolidone (NMP) (3 mL)

  • Oxygen balloon

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of the N-aminopyridine derivative in NMP, add the α,β-unsaturated carbonyl compound.

  • Fit the flask with an oxygen balloon.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 2-6 hours).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired functionalized pyrazolo[1,5-a]pyridine.

Protocol 2: Sonochemical-Assisted [3+2] Cycloaddition[5]

Materials:

  • 1-Amino-2-iminopyridine derivative (10 mmol)

  • Acetylene derivative (10 mmol)

  • Acetonitrile (30 mL)

  • Sonication bath

  • Reflux condenser

Procedure:

  • In a suitable vessel, mix the 1-amino-2-iminopyridine derivative and the acetylene derivative in acetonitrile.

  • Sonicate the mixture for 20 minutes at 85 °C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Filter the solid product, wash with ethanol, and dry.

  • Recrystallize the product from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.

Protocol 3: Regioselective C3-Iodination of Pyrazolo[1,5-a]pyrimidines[8]

Materials:

  • Pyrazolo[1,5-a]pyrimidine (0.2 mmol)

  • Potassium iodide (KI) (0.3 mmol)

  • Phenyliodine(III) diacetate (PIDA) (1.0 equiv.)

  • Water (3.0 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidine in water.

  • Add potassium iodide and PIDA to the solution.

  • Stir the reaction mixture at room temperature (25-27 °C) for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the C3-iodinated pyrazolo[1,5-a]pyrimidine.

Protocol 4: Microwave-Assisted Suzuki-Miyaura Cross-Coupling[13][15]

Materials:

  • 3-Bromo-pyrazolo[1,5-a]pyrimidine derivative (0.5 mmol)

  • Aryl or heteroaryl boronic acid (0.5 mmol)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (1.5 mmol)

  • Degassed 1,4-dioxane and water (2:1 v/v) (6 mL)

  • 10 mL microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the 3-bromo-pyrazolo[1,5-a]pyrimidine, boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 110 °C for the specified time (e.g., 15 minutes to 12 hours, optimization may be required) with stirring.

  • After cooling, transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols: Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of methyl pyrazolo[1,5-a]pyridine-2-carboxylate and its derivatives as precursors for the synthesis of novel heterocyclic compounds. The following sections include detailed experimental protocols, quantitative data, and workflow visualizations to guide researchers in the preparation of these valuable molecules.

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Functionalization of this core, particularly at the 2-position, offers a versatile platform for the development of new chemical entities with potential therapeutic applications. This compound serves as a key starting material, where the ester functionality can be elaborated into various other heterocyclic systems. This document focuses on the transformation of the carboxylate group into a carbohydrazide, which is a versatile intermediate for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles.

Synthesis of Key Intermediates and Novel Heterocycles

A common and effective strategy to introduce new heterocyclic moieties is through the conversion of the methyl ester to a hydrazide, followed by cyclization reactions. This approach allows for the synthesis of various five-membered heterocycles fused or appended to the pyrazolo[1,5-a]pyridine core.

The initial step involves the hydrazinolysis of the methyl ester to form the corresponding carbohydrazide. This intermediate is the cornerstone for subsequent cyclization reactions.

  • Reaction Scheme:

    • This compound reacts with hydrazine hydrate in a suitable solvent, typically a lower alcohol like ethanol, under reflux conditions to yield pyrazolo[1,5-a]pyridine-2-carbohydrazide.

The carbohydrazide intermediate can be cyclized to form 1,3,4-oxadiazole rings through various methods. One common approach involves reaction with a one-carbon synthon, such as triethyl orthoformate or carbon disulfide.

  • Reaction with Triethyl Orthoformate:

    • Heating the carbohydrazide with triethyl orthoformate, often in the presence of an acid catalyst, leads to the formation of a 2-(pyrazolo[1,5-a]pyridin-2-yl)-1,3,4-oxadiazole.

  • Reaction with Carbon Disulfide:

    • Reaction of the carbohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by heating, yields a 5-(pyrazolo[1,5-a]pyridin-2-yl)-1,3,4-oxadiazole-2-thiol.

The carbohydrazide can also be utilized to synthesize 1,2,4-triazole derivatives.

  • Reaction with Isothiocyanates:

    • Treatment of the carbohydrazide with an isothiocyanate affords a thiosemicarbazide intermediate. Subsequent base-catalyzed cyclization provides a 5-(pyrazolo[1,5-a]pyridin-2-yl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of novel heterocycles from a pyrazolo[1,5-a]pyridine carboxylate precursor. The data is based on analogous transformations of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, which serves as a good model for the reactivity of this compound.[1]

Step Product Reagents and Conditions Yield (%) Reference
12-Methylimidazo[1,2-a]pyridine-3-carbohydrazideHydrazine hydrate, 96% Ethanol, reflux, 5h27.16[1]
2a2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid sec-butylidenehydrazideAppropriate ketone, conc. H2SO4 (cat.), 96% Ethanol, reflux, 6h-[1]

Note: The yields for the hydrazone formation (Step 2a) were not explicitly stated in the reference but are typically high for this type of reaction.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar heterocyclic systems and can be applied to this compound.[1]

  • To a solution of this compound (0.01 mol) in 96% ethanol (15 mL), add hydrazine hydrate (0.1 mol).

  • Heat the mixture under reflux for 5 hours.

  • After cooling, the crystalline product forms.

  • Collect the crystals by filtration, wash with water, and dry.

  • Recrystallize the crude product from 96% ethanol to obtain the pure carbohydrazide.

  • In a round-bottom flask, combine pyrazolo[1,5-a]pyridine-2-carbohydrazide (0.01 mol), the appropriate ketone or aldehyde (0.011 mol), and 96% ethanol (20 mL).

  • Add a catalytic amount of concentrated sulfuric acid (1 drop).

  • Heat the mixture under reflux for 6 hours.

  • Upon cooling, the crude product will precipitate.

  • Filter the precipitate and recrystallize from an ethanol-water mixture to yield the pure hydrazone.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic workflows described in these application notes.

G cluster_0 Synthesis of Carbohydrazide Intermediate Start This compound Reagent1 Hydrazine Hydrate Ethanol, Reflux Start->Reagent1 Hydrazinolysis Product1 Pyrazolo[1,5-a]pyridine-2-carbohydrazide Reagent1->Product1

Caption: General workflow for the synthesis of the carbohydrazide intermediate.

G cluster_1 Synthesis of Novel Heterocycles from Carbohydrazide cluster_2 1,3,4-Oxadiazole Synthesis cluster_3 1,2,4-Triazole Synthesis Start Pyrazolo[1,5-a]pyridine-2-carbohydrazide Reagent2a Triethyl Orthoformate Acid catalyst, Heat Start->Reagent2a Cyclization Reagent2b 1. CS2, KOH 2. Heat Start->Reagent2b Cyclization Reagent3 1. Isothiocyanate 2. Base, Heat Start->Reagent3 Cyclization Product2a 2-(Pyrazolo[1,5-a]pyridin-2-yl)-1,3,4-oxadiazole Reagent2a->Product2a Product2b 5-(Pyrazolo[1,5-a]pyridin-2-yl)-1,3,4-oxadiazole-2-thiol Reagent2b->Product2b Product3 5-(Pyrazolo[1,5-a]pyridin-2-yl)-4-R-2,4-dihydro-3H-1,2,4-triazole-3-thione Reagent3->Product3

Caption: Synthetic pathways to novel heterocycles from the carbohydrazide.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The transformation of its ester group into a carbohydrazide opens up numerous possibilities for constructing fused and appended heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. The protocols and workflows presented here provide a solid foundation for researchers to explore the chemical space around the pyrazolo[1,5-a]pyridine core, potentially leading to the discovery of new drug candidates and other functional molecules.

References

Application Notes and Protocols for In Vitro Evaluation of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of in vitro assay methods to evaluate the biological activity of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate and related pyrazolopyridine derivatives. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects. The protocols and data presented herein are designed to guide researchers in the systematic evaluation of this class of compounds.

Application Notes

The selection of appropriate in vitro assays is contingent on the putative mechanism of action of the test compound. Based on the activities reported for structurally related pyrazolopyridine compounds, the following assays are recommended for characterizing the biological profile of this compound.

  • Anticancer and Cytotoxicity Assays: A primary and crucial step is to assess the compound's effect on cell viability and proliferation across a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[1] A decrease in viable cells following treatment suggests potential cytotoxic or antiproliferative activity.[2]

  • Enzyme Inhibition Assays: Many pyrazolopyridine derivatives exert their biological effects by inhibiting specific enzymes.[3][4] Therefore, screening against a panel of relevant kinases and other enzymes is a logical step. Based on published data for similar scaffolds, key enzymatic targets include:

    • Kinases: c-Met, Spleen tyrosine kinase (Syk), and others like EGFR and VEGFR-2.[3][5][6] Inhibition of these kinases can disrupt signaling pathways involved in cell growth, proliferation, and survival.

    • Topoisomerase IIα: This enzyme is essential for DNA replication and is a validated target for cancer chemotherapy.[4][7] Inhibition of Topoisomerase IIα leads to DNA damage and apoptosis.

    • Cyclooxygenases (COX-1 and COX-2): These enzymes are key to the inflammatory pathway, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Antiviral Assays: The antiviral potential of the compound can be assessed using plaque reduction assays.[8] This method quantifies the ability of a compound to inhibit the lytic cycle of a virus, providing a measure of its antiviral efficacy.

  • Mechanism of Action Studies: For compounds exhibiting significant activity in the primary screens, further mechanistic studies are warranted. These can include cell cycle analysis, apoptosis assays (e.g., Annexin V-FITC), and Western blotting to probe the modulation of specific signaling proteins.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro activity of various pyrazolo[1,5-a]pyridine and related pyrazolopyridine derivatives from the literature. This data can serve as a benchmark for evaluating the activity of this compound.

Table 1: Anticancer Activity of Pyrazolopyridine Derivatives

Compound IDCell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 5j HeLaMTT6.4 ± 0.45[1]
Compound 5k MCF-7MTT2.03 ± 0.23[1]
Compound 5a HepG-2MTT3.42 ± 1.31[3]
Compound 5b HepG-2MTT3.56 ± 1.5[3]
Compound 8c NCI-60 Panel-1.33 (MG-MID)[4][7]
Compound 5b MCF-7, HCT-116, HepG2MTT3-10[6]
Compound 5i MCF-7, HCT-116, HepG2MTT3-10[6]
Compound 9e MCF-7, HCT-116, HepG2MTT3-10[6]

Table 2: Enzyme Inhibitory Activity of Pyrazolopyridine Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (nM)Reference
Compound 5a c-Met KinaseEnzyme Assay4.27 ± 0.31[3]
Compound 5b c-Met KinaseEnzyme Assay7.95 ± 0.17[3]
Compound 11 Syk KinaseEnzyme Assay3200[5]
Compound 8c Topoisomerase IIαDNA RelaxationDose-dependent inhibition[4][7]
Compound 12 COX-2Enzyme Assay1110
Compound 11 COX-2Enzyme Assay1400
Compound 12 15-LOXEnzyme Assay5600

Table 3: Antitubercular Activity of Pyrazolo[1,5-a]pyridine Derivatives

Compound IDMtb StrainAssay TypeMIC (µg/mL)Reference
Compound 5k H37RvMABA<0.039 (nanomolar)[9]
Compound 6j H37Rv-≤0.002[10]
Compound 6j rRMP-≤0.002[10]
Compound 6j rINH-≤0.002[10]

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (General Protocol)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase. The assay typically quantifies the phosphorylation of a substrate by the kinase. A common method is a fluorescence-based assay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Purified recombinant kinase (e.g., c-Met, Syk)

  • Biotinylated peptide substrate specific for the kinase

  • ATP

  • Kinase reaction buffer

  • Detection reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • 384-well low-volume microplates

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the peptide substrate in the kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (terbium-labeled antibody and streptavidin-acceptor). Incubate to allow for binding.

  • Signal Measurement: Measure the TR-FRET signal using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Plaque Reduction Assay for Antiviral Activity

Principle: This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%. A plaque is a clear area in a cell monolayer that results from virus-induced cell lysis.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock with a known titer

  • Cell culture medium

  • Overlay medium (e.g., medium with low-melting-point agarose or carboxymethylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of this compound. Mix the compound dilutions with a known amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet. Plaques will appear as clear zones against a background of stained cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value (the concentration that reduces the plaque number by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways that may be targeted by this compound and a general workflow for its in vitro evaluation.

cMet_signaling_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3->Nucleus Proliferation Proliferation Survival Survival Migration Migration Invasion Invasion Nucleus->Proliferation Nucleus->Survival Nucleus->Migration Nucleus->Invasion

Caption: c-Met signaling pathway.

Syk_signaling_pathway Receptor Immune Receptor (e.g., BCR, FcR) Syk Syk Receptor->Syk Activates PLCg PLCγ Syk->PLCg VAV VAV Syk->VAV PI3K PI3K Syk->PI3K IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG AKT AKT PI3K->AKT Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_activation Cell Activation Ca_release->Cell_activation NFkB NF-κB PKC->NFkB Gene_expression Gene Expression NFkB->Gene_expression AKT->Cell_activation

Caption: Syk signaling pathway.

Topoisomerase_II_action DNA_crossover Catenated or Supercoiled DNA TopoII Topoisomerase IIα DNA_crossover->TopoII Binds Cleavage_complex Covalent TopoII-DNA Cleavage Complex TopoII->Cleavage_complex Creates DSB Strand_passage DNA Strand Passage Cleavage_complex->Strand_passage Religation Religation Strand_passage->Religation Resolved_DNA Decatenated or Relaxed DNA Religation->Resolved_DNA Inhibitor Methyl pyrazolo[1,5-a] pyridine-2-carboxylate Inhibitor->Cleavage_complex Stabilizes

Caption: Topoisomerase IIα mechanism.

Experimental_Workflow Compound Methyl pyrazolo[1,5-a] pyridine-2-carboxylate Primary_Screening Primary Screening Compound->Primary_Screening Anticancer Anticancer/ Cytotoxicity Assay (MTT) Primary_Screening->Anticancer Antiviral Antiviral Assay (Plaque Reduction) Primary_Screening->Antiviral Antimicrobial Antimicrobial Assay (MIC determination) Primary_Screening->Antimicrobial Active Active? Anticancer->Active Antiviral->Active Antimicrobial->Active Secondary_Screening Secondary Screening Active->Secondary_Screening Yes Enzyme_Inhibition Enzyme Inhibition (Kinase, Topo, COX) Secondary_Screening->Enzyme_Inhibition MOA_Studies Mechanism of Action (Cell Cycle, Apoptosis) Secondary_Screening->MOA_Studies Lead_Optimization Lead Optimization Enzyme_Inhibition->Lead_Optimization MOA_Studies->Lead_Optimization

Caption: In vitro evaluation workflow.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the large-scale synthesis of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The methodologies presented are based on established, scalable chemical reactions, primarily focusing on the [3+2] cycloaddition of N-aminopyridinium ylides.

Introduction

Pyrazolo[1,5-a]pyridines are crucial structural motifs in numerous biologically active compounds, exhibiting a range of pharmacological properties. The efficient and scalable synthesis of derivatives such as this compound is therefore of significant interest for drug discovery and development programs. The most common and robust strategies for constructing the pyrazolo[1,5-a]pyridine core involve the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles like alkynes and alkenes.[1][2] Several methods have been developed that are amenable to large-scale production, including metal-free oxidative cycloadditions and base-mediated cycloannulations, with some processes having been successfully demonstrated on a gram scale.[3][4]

Recommended Synthetic Approach: [3+2] Cycloaddition

The recommended approach for the large-scale synthesis of the target compound is the [3+2] cycloaddition reaction between an N-aminopyridinium salt and methyl propiolate. This method is advantageous due to its high regioselectivity, operational simplicity, and proven scalability. The reaction proceeds through the in-situ generation of an N-iminopyridinium ylide from the corresponding N-aminopyridinium salt using a base. This ylide then undergoes a cycloaddition with methyl propiolate, followed by aromatization to yield the final product.

Reaction Scheme

cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization N-Aminopyridinium Salt N-Aminopyridinium Salt N-Iminopyridinium Ylide N-Iminopyridinium Ylide N-Aminopyridinium Salt->N-Iminopyridinium Ylide + Base - H-Base+ Base Base Cycloadduct Intermediate Cycloadduct Intermediate N-Iminopyridinium Ylide->Cycloadduct Intermediate + Methyl Propiolate Methyl Propiolate Methyl Propiolate Final Product Methyl pyrazolo[1,5-a] pyridine-2-carboxylate Cycloadduct Intermediate->Final Product Oxidation/ Aromatization

Caption: Synthetic pathway for this compound.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of pyrazolo[1,5-a]pyridines using scalable [3+2] cycloaddition methods on analogous substrates. This data is provided for comparative purposes to guide large-scale synthesis planning.

MethodStarting MaterialsBase/MediatorSolventTemp. (°C)Time (h)Yield (%)ScaleReference
Oxidative CycloadditionN-aminopyridines, α,β-unsaturated carbonyls- (O₂ atm)NMPRT12-24up to 95Gram-scale[3]
Base-Mediated Cycloannulation1-aminopyridinium iodide, (E)-β-iodovinyl sulfonesK₂CO₃MeCN8012Good to HighGram-scale[4]
Sonochemical Synthesis2-imino-1H-pyridin-1-amines, AcetylenesCatalyst-freeAcetonitrile850.3389-9310 mmol[5]

Table 1: Comparison of Scalable Synthesis Methods for Pyrazolo[1,5-a]pyridine Derivatives.

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Base-Mediated [3+2] Cycloaddition

This protocol is adapted from established procedures for the synthesis of 2-substituted pyrazolo[1,5-a]pyridines and is designed for scalability.[4]

Materials and Equipment:

  • 1-Aminopyridinium iodide

  • Methyl propiolate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Large capacity reaction vessel with mechanical stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization flasks

Procedure:

  • Reaction Setup: To a clean, dry, multi-neck reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1-aminopyridinium iodide (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile to the vessel to form a slurry. Under a nitrogen atmosphere, add anhydrous potassium carbonate (3.0 eq).

  • Reagent Addition: Begin vigorous stirring and add methyl propiolate (1.2 eq) dropwise to the suspension over 30-60 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with acetonitrile.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield pure this compound.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetonitrile is flammable and toxic; handle with care.

  • Methyl propiolate is volatile and lachrymatory.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the large-scale synthesis protocol.

start Start setup 1. Charge Reactor (1-Aminopyridinium iodide, MeCN, K₂CO₃) start->setup add_reagent 2. Add Methyl Propiolate (dropwise) setup->add_reagent react 3. Heat to Reflux (12-16h) add_reagent->react monitor 4. Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup 5. Cool and Filter Inorganic Salts monitor->workup Complete isolate 6. Concentrate Filtrate (Rotary Evaporation) workup->isolate purify 7. Purify by Recrystallization isolate->purify end End Product purify->end

Caption: Workflow for the large-scale synthesis of the target compound.

References

Application Notes and Protocols: Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure are being actively investigated for their therapeutic potential in a range of diseases, including neurological disorders. Methyl pyrazolo[1,5-a]pyridine-2-carboxylate, as a key intermediate and potential pharmacophore, represents a compound of interest for the development of novel treatments for conditions such as epilepsy, Alzheimer's disease, and other central nervous system (CNS) ailments.[1] This document provides an overview of the potential applications, relevant signaling pathways, and detailed experimental protocols for the evaluation of this compound and related analogs in the context of neurological disorders.

Potential Mechanisms of Action and Therapeutic Targets

While specific data for this compound is still emerging, research on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives suggests several potential mechanisms of action in the CNS. These compounds have shown affinity for various receptors and enzymes implicated in the pathophysiology of neurological diseases.

Key Potential Targets:

  • Metabotropic Glutamate Receptors (mGluRs): Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been identified as modulators of mGluRs.[2] These receptors play a crucial role in regulating synaptic plasticity and neuronal excitability, making them attractive targets for conditions like epilepsy and anxiety.

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease. Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated AChE inhibitory activity, suggesting a potential role in cognitive enhancement.[3][4]

  • Neuropeptide Y (NPY) Receptors: The NPY system is involved in regulating a variety of physiological functions, including appetite, anxiety, and epilepsy. Antagonists of the NPY Y1 receptor, including some pyrazolo[1,5-a]pyrimidine compounds, have been investigated for their therapeutic potential.[5]

Data Presentation: In Vitro Biological Activity of Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives

The following tables summarize representative quantitative data for various pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives from published studies. This data provides a reference for the potential potency and selectivity that may be achievable with this scaffold.

Table 1: Acetylcholinesterase (AChE) Inhibition

Compound IDScaffoldAChE Inhibition (%) at 100 µg/mLReference
3lPyrazolo[1,5-a]pyrimidine62.80 ± 0.06[4]
12bN-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidineNot specified, but showed inhibitory effect[6]

Table 2: Metabotropic Glutamate Receptor (mGluR) Modulation

Compound IDScaffoldTargetActivity (IC₅₀)Reference
10bPyrazolo[1,5-a]quinazolineDual mGlu2/mGlu3 NAMPotent in vitro activity[7]

Table 3: Cyclooxygenase (COX) Inhibition

Compound IDScaffoldCOX-2 IC₅₀ (µM)COX-2 Selectivity Index (S.I.)Reference
11Pyrazolo[1,5-a]pyrimidineNot specified, but highest selectivity8.97[8]
12Pyrazolo[1,5-a]pyrimidine1.1Not specified[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the pyrazolo[1,5-a]pyridine core structure, which can be adapted for the synthesis of this compound.[9][10]

Materials:

  • N-amino-2-iminopyridines

  • β-ketoesters (e.g., methyl acetoacetate)

  • Acetic acid

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve N-amino-2-iminopyridine in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of the desired β-ketoester (e.g., methyl 2-formyl-2-methoxyacetate for direct synthesis of the methyl ester).

  • The reaction can be promoted by heating under reflux. Some synthetic routes utilize acetic acid and molecular oxygen to promote cross-dehydrogenative coupling.[9][10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired this compound.

  • Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

G cluster_synthesis Synthesis Workflow N-amino-2-iminopyridine N-amino-2-iminopyridine Reaction Reaction N-amino-2-iminopyridine->Reaction beta-Ketoester beta-Ketoester beta-Ketoester->Reaction Crude_Product Crude_Product Reaction->Crude_Product Purification Purification Crude_Product->Purification Final_Product Final_Product Purification->Final_Product

Synthesis workflow for pyrazolo[1,5-a]pyridines.
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on Ellman's method to determine the AChE inhibitory activity of test compounds.[6]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of the test compound solution at various concentrations.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at 412 nm using a microplate reader.

  • A control reaction should be performed without the test compound.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

G cluster_assay AChE Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (ATCI, DTNB, Buffer, AChE) Add_to_Plate Add Reagents and Test Compound to Plate Prepare_Reagents->Add_to_Plate Incubate Incubate at 37°C Add_to_Plate->Incubate Measure_Absorbance Measure Absorbance at 412 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Workflow for the in vitro AChE inhibition assay.
Protocol 3: Animal Model for Anticonvulsant Activity Evaluation

Rodent models of induced seizures are commonly used to assess the anticonvulsant potential of new chemical entities.[11][12] The pentylenetetrazol (PTZ)-induced seizure model is a standard primary screening method.

Animals:

  • Male Swiss albino mice (20-25 g)

Materials:

  • Pentylenetetrazol (PTZ)

  • Test compound (this compound)

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Standard anticonvulsant drug (e.g., Diazepam)

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (e.g., vehicle control, standard drug, and different doses of the test compound).

  • Administer the test compound or standard drug intraperitoneally (i.p.) or orally (p.o.).

  • After a specific pretreatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Immediately after PTZ administration, place each animal in an individual observation cage.

  • Observe the animals for 30 minutes for the onset of clonic convulsions and the incidence of mortality.

  • Record the latency to the first convulsion and the percentage of animals protected from seizures and death in each group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Signaling Pathway

The following diagram illustrates a simplified signaling pathway relevant to the potential mechanism of action of a negative allosteric modulator (NAM) of mGluR5, a potential target for pyrazolo[1,5-a]pyridine derivatives in the context of reducing neuronal hyperexcitability.

G cluster_pathway Simplified mGluR5 Signaling Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq_protein Gq Protein mGluR5->Gq_protein PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Neuronal_Excitability Increased Neuronal Excitability Ca_release->Neuronal_Excitability Test_Compound This compound (Potential NAM) Test_Compound->mGluR5

Potential modulation of mGluR5 signaling.

Conclusion

This compound belongs to a class of compounds with significant potential for the development of novel therapeutics for neurological disorders. The protocols and data presented herein provide a framework for the synthesis and evaluation of this and related compounds. Further investigation into the specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Development of Anticancer Agents from Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. While extensive research has focused on the related pyrazolo[1,5-a]pyrimidine core as a source of potent kinase inhibitors for cancer therapy, the pyrazolo[1,5-a]pyridine moiety, including derivatives like Methyl pyrazolo[1,5-a]pyridine-2-carboxylate, represents a promising but less explored area for the development of novel anticancer agents.[1] This document provides an overview of the potential of this compound as a starting point for anticancer drug discovery, including synthetic protocols, potential biological targets, and methodologies for in vitro evaluation.

This compound serves as a key intermediate in the synthesis of more complex molecules designed to be biologically active.[2] Its structure is amenable to a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer-specific targets.

Synthesis of the Pyrazolo[1,5-a]pyridine Core

The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various synthetic routes. A common method involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. For instance, the synthesis of a substituted ethyl pyrazolo[1,5-a]pyridine-3-carboxylate has been demonstrated through the reaction of ethyl 3-amino-5-methylpyrazole-4-carboxylate with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in glacial acetic acid.[3]

A general synthetic pathway is outlined below:

G cluster_reaction Cyclocondensation Reaction reagent1 N-Amino-2-iminopyridine reaction Acid or Base Catalyst Heat reagent1->reaction reagent2 1,3-Dicarbonyl Compound (e.g., Methyl acetoacetate) reagent2->reaction product This compound Derivative reaction->product

Caption: General synthesis of pyrazolo[1,5-a]pyridine derivatives.

Potential Anticancer Mechanisms and Signaling Pathways

While direct evidence for the anticancer mechanism of this compound is limited, the broader class of pyrazolo[1,5-a]pyrimidines has been extensively studied as inhibitors of various protein kinases crucial for cancer cell proliferation and survival.[4] It is plausible that derivatives of pyrazolo[1,5-a]pyridine could engage similar targets. Key signaling pathways and potential kinase targets include:

  • PI3K/AKT/mTOR Pathway: Pyrazolo[1,5-a]pyridine derivatives have been investigated as inhibitors of PI3K, a key component of this critical cell survival pathway.[5]

  • CDK/Rb Pathway: Cyclin-dependent kinases (CDKs), such as CDK2, are essential for cell cycle progression. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent CDK2 inhibitors.[6]

  • MAPK Pathway: This pathway, involving kinases like B-Raf and MEK, is frequently hyperactivated in various cancers. Pyrazolo[1,5-a]pyrimidines have shown inhibitory activity against components of this pathway.[4]

  • Trk Family Kinases: Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are targets in certain cancers, and pyrazolo[1,5-a]pyrimidine-based inhibitors have demonstrated significant efficacy.[7]

Below is a diagram illustrating the potential intervention points of pyrazolo[1,5-a]pyridine derivatives in key cancer-related signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., Trk, EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK2 CDK2/Cyclin E CDK2->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->RTK Inhibitor->PI3K Inhibitor->BRAF Inhibitor->CDK2

Caption: Potential kinase inhibition by pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocols

General Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives

This protocol is adapted from the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives and can be modified for pyrazolo[1,5-a]pyridine synthesis.

Materials:

  • 5-aminopyrazole-4-carbonitrile derivative

  • Appropriate 1,3-dicarbonyl compound or its equivalent

  • Glacial acetic acid or another suitable solvent

  • Ethanol for recrystallization

Procedure:

  • A mixture of the 5-aminopyrazole-4-carbonitrile (1 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) is refluxed in glacial acetic acid (10 mL) for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to yield the pure pyrazolo[1,5-a]pyridine derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The medium is replaced with fresh medium containing various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) is also included.

  • The plates are incubated for another 48-72 hours.

  • After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Add test compounds at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. While this data is for a related scaffold, it provides a benchmark for the potential efficacy of novel pyrazolo[1,5-a]pyridine-based compounds.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
14a HCT116 (Colon)0.0020[8]
5h HCT-116 (Colon)1.51[9]
6c MCF-7 (Breast)7.68[9]
1c HCT-116 (Colon)-[6]
2d HCT-116 (Colon)-[6]
6a-c MCF-7 (Breast)10.80 - 19.84[10]
6a-c Hep-2 (Larynx)8.85 - 12.76[10]

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of novel compounds with potential anticancer activity. By leveraging the extensive research on the related pyrazolo[1,5-a]pyrimidine scaffold, researchers can strategically design and synthesize new pyrazolo[1,5-a]pyridine derivatives targeting key cancer-related kinases. Future work should focus on the synthesis of a library of these compounds, followed by comprehensive in vitro screening against a panel of cancer cell lines and subsequent investigation into their mechanism of action. Promising candidates can then be advanced to in vivo studies to evaluate their efficacy and safety in preclinical models.

References

Troubleshooting & Optimization

Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[1,5-a]pyridines.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of pyrazolo[1,5-a]pyridines in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired pyrazolo[1,5-a]pyridine product. What are the potential causes and how can I troubleshoot this?

A1: Low yields are a common problem in pyrazolo[1,5-a]pyridine synthesis and can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in your starting materials, particularly the aminopyrazole, can significantly interfere with the reaction.

    • Recommendation: Ensure the aminopyrazole and other reactants are of high purity. If necessary, purify the starting materials by recrystallization or chromatography before use.

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields.

    • Catalyst: The choice and loading of the catalyst are critical. While some reactions proceed without a catalyst, others require acidic or basic conditions.[1]

      • Recommendation: Screen different catalysts such as acetic acid, Lewis acids (e.g., ZrCl₄), or basic catalysts (e.g., KOH).[2][3] Optimize the catalyst loading.

    • Solvent: The solvent affects reactant solubility and reaction kinetics.

      • Recommendation: Perform a solvent screen. Common solvents include ethanol, DMF, and toluene.[2][3] In some cases, solvent-free conditions at elevated temperatures can improve yields.[1]

    • Temperature and Time: Incomplete reactions or product degradation can occur at suboptimal temperatures or reaction times.

      • Recommendation: Optimize the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to track the consumption of starting materials.[2]

  • Reaction Monitoring: Stopping the reaction too early or too late can result in low yields of the desired product.

    • Recommendation: Use TLC to monitor the reaction. A common visualization technique for these N-heterocyles is UV light (254 nm). Staining with iodine vapor can also be effective.[2]

Issue 2: Formation of Regioisomers and Side Products

Q2: My reaction is producing a mixture of regioisomers or other side products. How can I control the regioselectivity and minimize side reactions?

A2: The formation of regioisomers is a known challenge, especially when using unsymmetrical starting materials like substituted aminopyrazoles or β-dicarbonyl compounds.[4]

Strategies for Controlling Regioselectivity:

  • Choice of Reactants: The structure of the reactants plays a key role in directing the regiochemical outcome.

    • Recommendation: The use of β-enaminones as the 1,3-bielectrophilic partner can enhance regioselectivity. The reaction often proceeds via an initial aza-Michael type addition-elimination, which directs the regiochemical outcome.[5]

  • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity.[2]

    • Recommendation: In reactions with cyclic β-dicarbonyl compounds, the nature of the substituent on the dicarbonyl compound can influence the regioselective formation of the product.[5] Microwave-assisted synthesis has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines.[1][5]

  • Minimizing Side Products: Side products can arise from various competing reactions.

    • Recommendation: In the condensation of 5-aminopyrazoles with trifluoromethyl-β-diketones, the formation of an acetamide byproduct was observed when using acetic acid as a solvent.[4] Consider alternative solvents to minimize such side reactions.

Issue 3: Difficulty in Product Purification

Q3: The crude product from my reaction is difficult to purify. What strategies can I employ?

A3: Purification challenges often arise from the presence of closely related side products, unreacted starting materials, or the polarity of the product itself.

Purification Strategies:

  • Reaction Monitoring and Work-up: A clean reaction simplifies purification.

    • Recommendation: Closely monitor the reaction by TLC to ensure it goes to completion and to identify the formation of major byproducts. Quenching the reaction at the optimal time can simplify the work-up. A proper work-up is crucial to remove catalysts and inorganic salts.[2]

  • Chromatography: Column chromatography is a common method for purifying pyrazolo[1,5-a]pyridines.[2]

    • Recommendation:

      • Stationary Phase: Silica gel is the most common stationary phase. If your compound decomposes on silica, consider using a less acidic stationary phase like alumina or deactivated silica gel.[6]

      • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[2] For basic compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve separation.[6]

  • Recrystallization: For solid products, recrystallization is an effective and scalable purification method.[5]

    • Recommendation: The key is to find a suitable solvent or solvent system where the desired compound is sparingly soluble at room temperature and highly soluble at an elevated temperature, while impurities are either very soluble or insoluble at all temperatures.[7][8] If the product "oils out," the boiling point of the solvent may be higher than the melting point of the compound; in this case, a lower-boiling solvent should be chosen.[6]

Frequently Asked Questions (FAQs)

Q4: What are the most common synthetic routes to pyrazolo[1,5-a]pyridines?

A4: Several efficient methods are widely used:

  • [3+2] Cycloaddition: This is a common approach involving the reaction of N-aminopyridinium ylides with electron-deficient alkenes or α,β-unsaturated carbonyl compounds.[9][10]

  • Condensation Reactions: The condensation of aminopyrazoles with β-dicarbonyl compounds or their equivalents is a classical and frequently employed strategy. These reactions are typically carried out under acidic or basic conditions.[1]

  • Multicomponent Reactions: Three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and activated methylene compounds provide a one-pot synthesis of the pyrazolo[1,5-a]pyrimidine core.[1]

Q5: How can I improve the scalability of my pyrazolo[1,5-a]pyridine synthesis?

A5: For larger-scale synthesis, consider the following:

  • One-Pot and Microwave Methods: Employing one-pot or microwave-assisted syntheses can often lead to cleaner reactions with fewer byproducts, simplifying purification and improving overall efficiency.[1][5]

  • Recrystallization: As a purification method, recrystallization is often more scalable than chromatography.[5]

  • Catalyst and Reagent Loading: Optimizing the loading of catalysts and reagents to be both efficient and cost-effective is crucial for scalability.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Pyrazolo[1,5-a]pyridines

EntryReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1N-amino-2-iminopyridine, Ethyl acetoacetateAcetic Acid (2 equiv)-1001234[11]
2N-amino-2-iminopyridine, Ethyl acetoacetateAcetic Acid (4 equiv)-1001252[11]
3N-amino-2-iminopyridine, Ethyl acetoacetateAcetic Acid (6 equiv)-1001274[11]
45-aminopyrazole, ChalconeKOH (catalytic)DMFReflux-Good to Excellent[3]
55-aminopyrazole, Diethyl ethoxymethylenemalonateAcetic Acid10010Good[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation of 5-Aminopyrazoles with Chalcones [3]

  • To a solution of the appropriate 5-aminopyrazole (1 mmol) in DMF (10 mL), add the corresponding chalcone (1 mmol) and a catalytic amount of KOH.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: General Procedure for Purification by Flash Column Chromatography [6]

  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a column with the slurry, ensuring there are no air bubbles. Allow the excess solvent to drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Troubleshooting_Workflow start Low Yield of Pyrazolo[1,5-a]pyridine purity Check Purity of Starting Materials start->purity purity->purity conditions Optimize Reaction Conditions purity->conditions If pure monitoring Improve Reaction Monitoring conditions->monitoring If yield is still low success Improved Yield conditions->success If yield improves monitoring->success If yield improves

Caption: Troubleshooting workflow for low yield in pyrazolo[1,5-a]pyridine synthesis.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No is_pure Is the product pure by TLC/NMR? recrystallize->is_pure pure_product Pure Product chromatography->pure_product is_pure->chromatography No is_pure->pure_product Yes

Caption: Decision tree for selecting a purification method.

Regioselectivity_Pathway reactants Unsymmetrical 5-Aminopyrazole + Unsymmetrical β-Dicarbonyl attack_c2 Nucleophilic attack at C2 of dicarbonyl reactants->attack_c2 attack_c4 Nucleophilic attack at C4 of dicarbonyl reactants->attack_c4 regioisomer_A Regioisomer A attack_c2->regioisomer_A Cyclization regioisomer_B Regioisomer B attack_c4->regioisomer_B Cyclization

References

Technical Support Center: Synthesis of Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common and efficient 1,3-dipolar cycloaddition route.

Issue 1: Low or No Product Yield

  • Question: I am experiencing a low yield or no desired product in the 1,3-dipolar cycloaddition reaction between an N-aminopyridinium ylide and methyl propiolate. What are the potential causes and solutions?

  • Answer: Low yields in this cycloaddition are a common challenge and can arise from several factors. A systematic approach to troubleshooting is recommended:

    • Purity of Starting Materials: The purity of the N-aminopyridinium salt and methyl propiolate is critical. Impurities can inhibit the reaction or lead to side products.

      • Recommendation: Ensure the starting materials are of high purity. If necessary, recrystallize or purify them before use.

    • Base Selection and Strength: The choice and amount of base used to generate the N-aminopyridinium ylide in situ are crucial. An inappropriate base can lead to side reactions or incomplete ylide formation.

      • Recommendation: A non-nucleophilic base is generally preferred. The concentration of the base should be optimized to ensure complete deprotonation without causing degradation of the reactants or product.

    • Reaction Conditions:

      • Solvent: The solvent plays a significant role in the solubility of reactants and the overall reaction kinetics.

        • Recommendation: A solvent screen is advisable. While some reactions proceed well in common organic solvents, for certain starting materials, a solvent-free approach at elevated temperatures has been shown to be effective.[1]

      • Temperature and Reaction Time: Suboptimal temperature or reaction time can result in incomplete reactions or the degradation of the desired product.

        • Recommendation: Optimize the reaction temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

    • Formation of N-aminopyridinium Salt: An improved one-pot synthesis of related pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives avoids the isolation of the intermediate N-aminopyridinium iodide salt, which can be difficult to precipitate.[2]

      • Recommendation: Consider forming the N-aminopyridinium sulfate in situ and reacting it directly with methyl propiolate. This can improve the overall yield and simplify the procedure.[2]

Issue 2: Formation of Side Products and Purification Challenges

  • Question: My reaction is producing significant side products, making the purification of this compound difficult. What are common side reactions and how can I minimize them and purify my product?

  • Answer: The formation of side products is a known issue, especially in cycloaddition reactions.

    • Common Side Reactions:

      • Dimerization of Methyl Propiolate: Under certain conditions, especially at elevated temperatures, methyl propiolate can dimerize.

      • Decomposition of the N-aminopyridinium Ylide: The ylide intermediate can be unstable and may decompose if not trapped efficiently by the dipolarophile.

      • Formation of Regioisomers: While the reaction with methyl propiolate is generally regioselective, the formation of other isomers is possible depending on the substituents on the pyridine ring.

    • Minimizing Side Products:

      • Control of Stoichiometry: Use a slight excess of the more stable reactant to ensure the complete consumption of the less stable one.

      • Slow Addition: Adding one reactant slowly to the other can help to maintain a low concentration of the reactive species and minimize side reactions.

      • Optimized Reaction Conditions: As mentioned previously, optimizing the base, solvent, and temperature can significantly reduce the formation of unwanted byproducts.

    • Purification Strategies:

      • Column Chromatography: This is the most common method for purifying pyrazolo[1,5-a]pyridine derivatives.[1]

        • Stationary Phase: Silica gel is typically used.

        • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended.

      • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and efficient method for synthesizing the pyrazolo[1,5-a]pyridine core?

    • A1: The 1,3-dipolar cycloaddition of N-aminopyridinium ylides with alkynes is a widely used and efficient method for constructing the pyrazolo[1,5-a]pyridine scaffold.[2]

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin Layer Chromatography (TTC) is a simple and effective technique for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can track the consumption of reactants and the formation of the product. UV visualization is often suitable for these aromatic compounds.[1]

  • Q3: Are there any alternative synthetic routes to this compound?

    • A3: Yes, other methods include the cyclization of appropriately substituted pyridines and pyrazoles, as well as multi-component reactions. However, the 1,3-dipolar cycloaddition is often favored for its efficiency and atom economy.

Data Presentation

Table 1: Reported Yields for the Synthesis of Substituted Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives

ProductStarting MaterialsReaction ConditionsYield (%)Reference
Ethyl 2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylateN-amino-2-imino-pyridine derivative and ethyl acetoacetateAcetic acid, O2, 130 °C, 18 h94%[3]
Ethyl 2-methyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylateN-amino-2-imino-pyridine derivative and ethyl acetoacetateAcetic acid, O2, 130 °C, 18 h95%[3]
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate derivativesN-aminopyridine sulfates and ethyl propiolateWater/DMF, room temperature88-93%[2]
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol5-Amino-3-methylpyrazole and diethyl malonateEtONa, reflux, 24 h89%[4]
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol and POCl3Reflux, 24 h61%[4]
4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine and morpholineK2CO3, acetone, RT, 1.5 h94%[4]
Methyl 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate3,3-dimethoxypropionate, methyl formate, and 3-methyl-5-aminopyrazoleTwo-step, one-pot81.5%[5]

Experimental Protocols

Key Experiment: Improved One-Pot Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate (Adapted for this compound)

This protocol is adapted from an improved synthesis of the 3-carboxylate isomer and is expected to provide a high yield of the desired 2-carboxylate product.[2]

Materials:

  • Substituted Pyridine

  • Hydroxylamine-O-sulfonic acid

  • Methyl propiolate

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Formation of N-aminopyridinium Sulfate: In a round-bottom flask, dissolve the substituted pyridine in water. Cool the solution in an ice bath and slowly add hydroxylamine-O-sulfonic acid. Stir the reaction mixture at room temperature until the formation of the N-aminopyridinium sulfate is complete (monitor by TLC).

  • In situ Ylide Generation and Cycloaddition: To the aqueous solution of the N-aminopyridinium sulfate, add a solution of methyl propiolate in DMF. Add potassium carbonate portion-wise to generate the N-aminopyridinium ylide in situ. Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: Once the reaction is complete, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start form_ylide Formation of N-aminopyridinium ylide start->form_ylide Pyridine derivative, reagents cycloaddition 1,3-Dipolar Cycloaddition with Methyl Propiolate form_ylide->cycloaddition workup Aqueous Work-up cycloaddition->workup chromatography Column Chromatography workup->chromatography characterization Characterization (NMR, MS) chromatography->characterization Purified Product end Final Product characterization->end

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity optimize_base Optimize Base (Type and Concentration) check_purity->optimize_base Purity Confirmed success Improved Yield check_purity->success Impure optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) optimize_base->optimize_conditions Base Optimized optimize_base->success Yield Improved in_situ_ylide Consider In Situ Ylide Generation from Sulfate Salt optimize_conditions->in_situ_ylide Still Low Yield optimize_conditions->success Yield Improved in_situ_ylide->success Yield Improved

Caption: Troubleshooting decision tree for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Q: My yield of this compound is significantly lower than expected after recrystallization. What could be the cause and how can I improve it?

A: Low recovery during recrystallization is a common issue that can be attributed to several factors:

  • Sub-optimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

    • Solution: Perform small-scale solvent screening to identify the optimal solvent or solvent system. Common solvents for the recrystallization of pyrazolo[1,5-a]pyridine derivatives include ethanol, acetonitrile, or a mixture of ethanol and dimethylformamide (DMF).[1][2]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will result in a lower yield as more of the compound will stay in solution upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.

  • Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Premature Crystallization: If the compound crystallizes too early, for instance, in the funnel during hot filtration, it can lead to product loss.

    • Solution: Ensure all glassware is pre-heated, and perform the hot filtration step as quickly as possible.

Issue 2: Ineffective Separation by Column Chromatography

Q: I am struggling to separate this compound from its impurities using column chromatography. The fractions are either mixed or the compound does not elute as expected.

A: Ineffective separation on a silica gel column can be due to several reasons:

  • Inappropriate Solvent System: The polarity of the eluent is crucial for good separation. If the eluent is too polar, the compound and impurities will elute too quickly with poor separation. If it's not polar enough, the compound may not move down the column.

    • Solution: Optimize the eluent system using thin-layer chromatography (TLC). A good starting point for pyrazolo[1,5-a]pyridine derivatives is a gradient of ethyl acetate in heptane or hexane. For highly polar compounds, adding a small amount of methanol to the eluent or using a different stationary phase like alumina might be necessary.

  • Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Compound Instability on Silica Gel: Some compounds can degrade on acidic silica gel.

    • Solution: You can test for stability by spotting the compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear. If the compound is unstable, you can use deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or switch to a different stationary phase like alumina.

Issue 3: Oiling Out During Recrystallization

Q: Instead of forming crystals, my product separates as an oil during recrystallization. What should I do?

A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a solvent in which the compound is more soluble to lower the saturation point.

    • Alternatively, add a solvent in which the compound is less soluble to induce crystallization.

    • Try a different recrystallization solvent altogether.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials (e.g., N-aminopyridinium ylides and methyl propiolate), regioisomers formed during the cycloaddition reaction, and by-products from potential side reactions. The exact nature of impurities will depend on the specific synthetic route used.

Q2: What is a suitable solvent for dissolving this compound for TLC analysis?

A2: Dichloromethane or a mixture of dichloromethane and methanol is often a good choice for dissolving polar heterocyclic compounds for TLC analysis.

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

Q4: My purified product is colored. Is this normal?

A4: Pyrazolo[1,5-a]pyridine derivatives can often be colored, appearing as white, yellow, or even orange crystals.[2][3] The color can be influenced by the presence of minor impurities or the crystalline form of the compound. If the analytical data (NMR, HPLC) confirms the purity, the color is generally not a cause for concern.

Experimental Protocols

The following are generalized protocols for the purification of this compound based on methods used for structurally similar compounds.

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add a few milligrams of the crude product. Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetonitrile) and heat the mixture. If the solid dissolves completely upon heating and reappears upon cooling, the solvent is suitable. If the solid does not dissolve when hot, the solvent is unsuitable. If the solid dissolves at room temperature, the solvent is too good a solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid. Use a hot plate and a condenser to prevent solvent evaporation.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate/heptane) to find a system that gives good separation between the product and impurities (target Rf value for the product is typically 0.2-0.4).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical purification data for pyrazolo[1,5-a]pyridine derivatives based on literature examples. Note that specific values for this compound may vary depending on the synthetic route and reaction scale.

Compound ClassPurification MethodSolvent SystemTypical Yield (%)Purity (%)Melting Point (°C)Reference
Pyrazolo[1,5-a]pyridine EstersRecrystallizationEthanol84-95>95198-229[2]
Pyrazolo[1,5-a]pyrimidine EstersRecrystallizationIsopropanol74Not ReportedNot Reported[4]
Pyrazolo[1,5-a]pyridine DerivativesRecrystallizationAcetonitrile90-93>95195-221[3]
Pyrazolo[1,5-a]pyrimidine DerivativesColumn ChromatographyEthyl Acetate/Heptane61Not ReportedNot Reported[5]

Visualizations

The following diagrams illustrate the general workflows for the purification of this compound.

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Filter Hot Filtration (optional) Dissolve->Filter Cool Slow Cooling & Crystallization Dissolve->Cool If no insoluble impurities Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Under Vacuum Isolate->Dry Pure Pure Product Dry->Pure Chromatography_Workflow Crude Crude Product Load Load Sample onto Column Crude->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

References

Technical Support Center: Synthesis of Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of methyl pyrazolo[1,5-a]pyridine-2-carboxylate. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent method for synthesizing the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition of an N-iminopyridinium ylide with an appropriate alkyne dipolarophile.[1][2] Another common approach involves the condensation of an aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.[3]

Q2: I am observing a low yield of the desired product. What are the potential causes?

A2: Low yields in the synthesis of pyrazolo[1,5-a]pyridines can arise from several factors:

  • Purity of Starting Materials: Impurities in your N-aminopyridinium salt or the methyl propiolate can lead to side reactions.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can result in incomplete reactions or degradation of the product.[4]

  • Atmosphere: The presence of oxygen or moisture can interfere with certain catalytic cycles or promote side reactions.

  • Catalyst Activity: If a catalyst is used, its activity may be compromised due to impurities or degradation.

Q3: My reaction is producing a mixture of isomers. How can I improve regioselectivity?

A3: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials.[4] To enhance regioselectivity, consider the following:

  • Directing Groups: The electronic and steric properties of substituents on both the pyridinium ylide and the dipolarophile can influence the regiochemical outcome.

  • Catalyst and Ligand Choice: In catalyzed reactions, the choice of metal and ligand can significantly impact the regioselectivity of the cycloaddition.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies of the different cycloaddition pathways, thereby affecting the isomeric ratio.[4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Formation of a Major Byproduct with a Similar Mass

Possible Cause: Formation of a regioisomeric byproduct, such as methyl pyrazolo[1,5-a]pyridine-3-carboxylate. This can occur if the cycloaddition is not completely regioselective.

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product and improve regioselectivity.

  • Solvent Screening: Perform the reaction in a range of solvents with varying polarities to identify conditions that favor the desired isomer.

  • Purification: Utilize high-performance liquid chromatography (HPLC) or careful column chromatography with a shallow gradient to separate the isomers.

Issue 2: Presence of a Byproduct with a Higher Molecular Weight

Possible Cause: Dimerization or oligomerization of the N-iminopyridinium ylide or the alkyne starting material. This can be more prevalent at higher concentrations or temperatures.

Troubleshooting Steps:

  • Concentration: Run the reaction at a lower concentration to disfavor intermolecular side reactions.

  • Slow Addition: Add one of the reactants slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Temperature Control: Avoid excessive heating, which can promote polymerization.

Issue 3: Incomplete Consumption of Starting Materials

Possible Cause: Insufficient reaction time, low temperature, or deactivation of a catalyst.

Troubleshooting Steps:

  • Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and ensure it has gone to completion.

  • Optimize Temperature: Gradually increase the reaction temperature to enhance the reaction rate, while monitoring for byproduct formation.

  • Catalyst Loading: If applicable, increase the catalyst loading or use a more active catalyst system.

Potential Byproducts and Their Formation

Byproduct NameStructurePlausible Formation Mechanism
Methyl pyrazolo[1,5-a]pyridine-3-carboxylateMethyl pyrazolo[1,5-a]pyridine-3-carboxylateAlternative mode of [3+2] cycloaddition between the N-iminopyridinium ylide and methyl propiolate.
PyridinePyridineDecomposition of the N-iminopyridinium ylide, particularly under harsh thermal conditions or in the presence of certain reagents.
Dimer of methyl propiolateDimer of methyl propiolateSelf-condensation of methyl propiolate, which can be catalyzed by base or heat.
Hydrolyzed product (Carboxylic Acid)Pyrazolo[1,5-a]pyridine-2-carboxylic acidHydrolysis of the methyl ester group of the final product or starting material if water is present in the reaction mixture, especially under acidic or basic conditions.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for [3+2] cycloaddition reactions.

Materials:

  • N-aminopyridinium salt (1.0 eq)

  • Methyl propiolate (1.2 eq)

  • Base (e.g., Triethylamine, Potassium Carbonate) (1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • To a solution of the N-aminopyridinium salt in the anhydrous solvent, add the base and stir the mixture at room temperature for 15-30 minutes to generate the N-iminopyridinium ylide in situ.

  • Slowly add methyl propiolate to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Visualizations

Reaction_Workflow Start Starting Materials (N-aminopyridinium salt, methyl propiolate, base) Reaction [3+2] Cycloaddition Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Byproducts Byproducts Purification->Byproducts

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Low Yield or Impure Product CheckPurity Check Starting Material Purity Problem->CheckPurity OptimizeCond Optimize Reaction Conditions (T, t, solvent) Problem->OptimizeCond Isomer Isomeric Mixture? Problem->Isomer Byproduct Other Byproducts? Problem->Byproduct Purify Purify Starting Materials CheckPurity->Purify AdjustCond Adjust T, Solvent, Catalyst OptimizeCond->AdjustCond Separate Optimize Purification (HPLC, Column) Isomer->Separate Yes Identify Identify Byproduct (MS, NMR) Byproduct->Identify Yes Solution Pure Product Purify->Solution AdjustCond->Solution Separate->Solution Identify->AdjustCond

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimizing Pyrazolo[1,5-a]pyridine Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful formation of this important heterocyclic scaffold.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of pyrazolo[1,5-a]pyridines.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in pyrazolo[1,5-a]pyridine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

1. Purity of Starting Materials: Ensure the purity of your starting materials, particularly the aminopyrazole and the 1,3-dicarbonyl compound or its equivalent. Impurities can significantly interfere with the reaction. Recrystallization or column chromatography of starting materials may be necessary.

2. Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. Consider the following adjustments:

  • Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics.[1] While ethanol is commonly used, a solvent screen is advisable.[1] For certain syntheses, solvent-free conditions at elevated temperatures have resulted in high yields.[1]

  • Temperature: The optimal temperature can vary significantly between different synthetic routes. Some reactions proceed at room temperature, while others require heating.[1] It is recommended to monitor the reaction progress at different temperatures using Thin Layer Chromatography (TLC).

  • Catalyst: The type and loading of the catalyst can dramatically impact the yield. While acidic catalysts like acetic acid are common, Lewis acids (e.g., ZrCl4) or custom catalysts have proven effective in specific cases.[1] Catalyst loading should also be optimized.

  • Reaction Time: Inadequate reaction time can lead to incomplete conversion. Monitor the reaction progress using TLC to determine the point at which the starting materials are consumed and the product is maximally formed.

3. Reaction Monitoring: Careful monitoring of the reaction is crucial to avoid premature or delayed termination. Use TLC to track the consumption of starting materials and the formation of the product. A common visualization technique for these aromatic compounds is UV light (254 nm).[1]

Question: I am observing the formation of multiple products, including regioisomers. How can I improve the selectivity of my reaction?

Answer:

The formation of regioisomers is a known challenge in the synthesis of pyrazolo[1,5-a]pyridines, especially when using unsymmetrical starting materials.[1]

1. Choice of Starting Materials: The structure of your reactants, particularly unsymmetrical 1,3-dicarbonyl compounds, will directly influence the potential for regioisomer formation. If possible, consider using symmetrical starting materials to avoid this issue.

2. Reaction Conditions: The reaction conditions can influence regioselectivity.[1]

  • Catalyst and Solvent: The choice of catalyst and solvent can sometimes direct the reaction towards a specific regioisomer. It is highly recommended to consult the literature for syntheses of compounds similar to your target to identify conditions that favor the desired isomer.[1]

  • Temperature: Reaction temperature can also play a role in controlling selectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product.

3. Purification: If the formation of regioisomers cannot be avoided, effective purification is necessary.

  • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A systematic approach to eluent selection is crucial. A gradient of hexane and ethyl acetate is a good starting point for many pyrazolo[1,5-a]pyridine derivatives.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing pyrazolo[1,5-a]pyridines?

A1: Several effective strategies have been developed for the synthesis of pyrazolo[1,5-a]pyridines. The most common include:

  • Intermolecular [3+2] Cycloaddition: This is a widely used method involving the reaction of N-iminopyridinium ylides with alkenes or alkynes.[2][3][4]

  • Condensation Reactions: The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently employed and efficient strategy. This reaction is often carried out under acidic or basic conditions.

  • Three-Component Reactions: One-pot, three-component reactions of 3-aminopyrazoles, aldehydes, and activated methylene compounds offer a straightforward approach to the pyrazolo[1,5-a]pyrimidine core.[5]

  • Cross-Dehydrogenative Coupling (CDC): An efficient method has been developed for the synthesis of substituted pyrazolo[1,5-a]pyridines through acetic acid and molecular oxygen-promoted CDC reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines.[6]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times and improve yields.[5]

Q2: How can I effectively monitor the progress of my pyrazolo[1,5-a]pyridine synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials and the product. Visualize the spots under UV light (254 nm), as the aromatic pyrazolo[1,5-a]pyridine ring system is typically UV active.[1] Staining with iodine vapor can also be used.[1]

Q3: What are some common challenges in the purification of pyrazolo[1,5-a]pyridines?

A3: Purification can be challenging due to the polarity of the compounds and the potential for co-eluting byproducts.[1]

  • Work-up: A thorough aqueous work-up is often necessary to remove catalysts and inorganic salts before chromatographic purification.

  • Column Chromatography: Silica gel is the most common stationary phase. A careful selection of the mobile phase, often a gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is key to successful separation.[1]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for different synthetic routes to pyrazolo[1,5-a]pyridines, providing a starting point for your own experiments.

Table 1: Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling [6]

EntryN-Amino-2-iminopyridine1,3-Dicarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)
11aEthyl acetoacetate (2a)AcOH1001285
21aEthyl benzoylacetate (2b)AcOH1001282
31bEthyl acetoacetate (2a)AcOH1001288
41cAcetylacetone (2d)AcOH1001275

Table 2: Catalyst-Free [3+2] Cycloaddition of 1-Amino-2(1H)-pyridine-2-imine with Alkynes [4]

EntryAlkyneSolventConditionTime (h)Yield (%)
1Dimethyl acetylenedicarboxylateAcetonitrileReflux1092
2Dimethyl acetylenedicarboxylateAcetonitrileSonication (85 °C)1.598
3Diethyl acetylenedicarboxylateAcetonitrileReflux1290
4Diethyl acetylenedicarboxylateAcetonitrileSonication (85 °C)296
5Ethyl propiolateAcetonitrileReflux1588
6Ethyl propiolateAcetonitrileSonication (85 °C)2.594

Experimental Protocols

General Procedure for Acetic Acid and O₂-Promoted Cross-Dehydrogenative Coupling: [6]

A mixture of the N-amino-2-iminopyridine (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in acetic acid (5.0 mL) is stirred in a sealed tube under an oxygen atmosphere at 100 °C for the time indicated in Table 1. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

General Procedure for Catalyst-Free [3+2] Cycloaddition under Ultrasonic Irradiation: [4]

A mixture of 1-amino-2(1H)-pyridine-2-imine derivative (5 mmol) and the alkyne (5 mmol) in acetonitrile (25 mL) is subjected to ultrasonic irradiation at 85 °C and 110 W for the time specified in Table 2. Upon completion of the reaction, the solvent is evaporated under reduced pressure, and the resulting solid is recrystallized from a suitable solvent to give the pure pyrazolo[1,5-a]pyridine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (Aminopyrazole, Dicarbonyl, etc.) reagents Solvent & Catalyst Selection start->reagents reaction_setup Reaction Setup (Temperature, Atmosphere) reagents->reaction_setup monitoring Reaction Monitoring (TLC) reaction_setup->monitoring workup Aqueous Work-up monitoring->workup purification Column Chromatography or Recrystallization workup->purification product Pure Pyrazolo[1,5-a]pyridine purification->product

Caption: General experimental workflow for pyrazolo[1,5-a]pyridine synthesis.

troubleshooting_low_yield cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield Observed purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions start->conditions monitoring Review Reaction Monitoring Protocol start->monitoring purify_sm Purify Starting Materials (Recrystallization/Chromatography) purity->purify_sm temp Vary Temperature conditions->temp solvent Screen Solvents conditions->solvent catalyst Optimize Catalyst/Loading conditions->catalyst time Adjust Reaction Time conditions->time tlc_protocol Ensure Proper TLC Technique and Monitoring monitoring->tlc_protocol end Improved Yield purify_sm->end temp->end solvent->end catalyst->end time->end tlc_protocol->end

References

Technical Support Center: NMR Analysis of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl pyrazolo[1,5-a]pyridine-2-carboxylate. It is designed to address specific issues that may arise during NMR analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended sample concentrations for NMR analysis of this compound?

A1: The required concentration depends on the type of NMR experiment being performed. For ¹H NMR, a lower concentration is usually sufficient, while ¹³C NMR and other less sensitive experiments require a more concentrated sample. Overly concentrated samples can lead to broadened lineshapes and difficulty in shimming.[1][2]

Q2: Which deuterated solvents are most suitable for this compound?

A2: Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with moderate polarity, especially those containing nitrogen, Acetonitrile-d₃ (CD₃CN) or Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be effective.[3][4] The choice of solvent can affect the chemical shifts, so it is important to be consistent when comparing spectra.[5]

Q3: My NMR tube contains undissolved particles. Will this affect my results?

A3: Yes. Undissolved solid particles will not appear in a solution NMR spectrum but can severely degrade the quality of the data by interfering with the magnetic field homogeneity.[2][4][6] This leads to broad peaks and poor resolution, making spectral interpretation difficult. It is crucial to filter any solution containing particulate matter before transferring it to the NMR tube.[1][6]

Q4: What are the typical chemical shift ranges I should expect for the pyrazolo[1,5-a]pyridine core?

A4: For the parent pyrazolo[1,5-a]pyrimidine system, aromatic protons typically resonate between 7.0 and 9.0 ppm.[3] The carbon atoms of the pyridine ring generally appear with α-carbons (adjacent to nitrogen) in the 140-150 ppm range, β-carbons at 120-130 ppm, and the γ-carbon around 135-145 ppm.[7] The presence of the electron-withdrawing methyl carboxylate group will deshield adjacent protons and carbons, shifting their signals to a higher ppm value.[7]

Data Presentation: Expected Chemical Shifts

The following table summarizes the estimated ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary based on solvent, concentration, and instrument. These estimations are based on data for similar pyrazolo[1,5-a]pyridine and substituted pyridine structures.[7][8]

¹H NMR Data (Estimated) ¹³C NMR Data (Estimated)
Proton δ (ppm) Carbon δ (ppm)
H-37.1 - 7.4C-2145 - 150
H-47.6 - 7.9C-3110 - 115
H-57.0 - 7.3C-3a140 - 145
H-68.5 - 8.8C-4120 - 125
H-77.4 - 7.7C-5115 - 120
-OCH₃3.9 - 4.1C-6148 - 152
C-7128 - 132
C=O160 - 165
-OCH₃52 - 55

Troubleshooting Guide

This section addresses specific problems you may encounter during data acquisition and interpretation.

Problem 1: Poor resolution and broad spectral lines.

  • Question: My spectrum shows broad, poorly resolved peaks. What are the common causes and how can I fix this?

  • Answer:

    • Improper Shimming: This is the most common cause. The magnetic field needs to be homogenized (shimmed) for each sample. Symmetrically broadened lines can result from misadjusted odd-powered Z shims, while asymmetric broadening can be caused by even-powered Z shims.[5] Re-shim the spectrometer carefully.

    • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening and asymmetric lines.[1][2] Try diluting the sample.

    • Solid Particles: Suspended solids in the NMR tube will disrupt field homogeneity.[6] Filter your sample through a small plug of glass wool in a Pasteur pipette.[6]

    • Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[2][4] These can sometimes be removed by passing the sample through a small silica plug.

    • Molecular Aggregation: At high concentrations, molecules may aggregate, leading to broader signals. Diluting the sample or gently heating it (if the compound is stable) can help.[2]

Problem 2: Signal overlap in the aromatic region.

  • Question: The signals for the pyridine ring protons are clustered together, making assignment and coupling analysis impossible. How can I resolve them?

  • Answer: Signal overlap in the aromatic region of substituted pyridines is a frequent issue.[3]

    • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs 400 MHz) will increase signal dispersion.

    • 2D NMR Experiments: Two-dimensional NMR is a powerful tool for resolving overlapping signals.

      • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems of the pyridine ring.[3][8]

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away, which is invaluable for assigning both ¹H and ¹³C signals unambiguously.[3][8]

Problem 3: Unexpected peaks are present in the spectrum.

  • Question: My spectrum has peaks that don't correspond to my molecule. What could they be?

  • Answer:

    • Residual Solvent: The deuterated solvent will always have a small residual peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃, DMSO at 2.50 ppm in DMSO-d₆).

    • Water: Many deuterated solvents are hygroscopic and will absorb moisture from the air, resulting in a water peak.[5] Keep solvent bottles tightly capped.[5]

    • Impurities: The peaks could be from starting materials, reagents, or side products from the synthesis. Purify the sample using chromatography or recrystallization.

    • Grease/Contaminants: Contamination from glassware can introduce spurious peaks. Ensure all glassware, including the NMR tube, is thoroughly cleaned, for instance by washing with acetone and drying completely.[1][6]

Problem 4: The signal-to-noise ratio (S/N) is too low, especially in the ¹³C spectrum.

  • Question: I can barely see my signals above the baseline noise. How can I improve the signal-to-noise ratio?

  • Answer:

    • Increase Concentration: ¹³C NMR is inherently much less sensitive than ¹H NMR and requires a higher sample concentration.[1][2][4] A concentration of 20-50 mg in 0.6 mL is typical.[2]

    • Increase the Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. Doubling the acquisition time (by a factor of 4 in scans) will double the S/N.[1]

    • Use a High-Quality NMR Tube: Precision NMR tubes have thinner walls and better concentricity, which can improve S/N and resolution compared to economy tubes.[6]

Experimental Protocols

Protocol for NMR Sample Preparation

  • Weigh the Sample: Accurately weigh the required amount of this compound.

    • For ¹H NMR: 1-10 mg.[1]

    • For ¹³C NMR: 20-50 mg or more.[2]

  • Dissolve the Sample: Transfer the solid to a clean, dry small vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][4] It is often easier to dissolve the sample in a secondary vial before transferring it to the NMR tube.[2]

  • Ensure Complete Dissolution: Vigorously shake or vortex the vial to ensure the sample dissolves completely.[1]

  • Filter and Transfer: If any solid particles remain, filter the solution. Tightly pack a small piece of glass wool or cotton into a Pasteur pipette and pipette the solution through it directly into a clean, high-quality 5 mm NMR tube.[6]

  • Cap and Clean: Cap the NMR tube securely. Wipe the outside of the tube, especially the bottom portion, with a lint-free tissue dampened with isopropanol or acetone to remove any dirt or fingerprints before inserting it into the spectrometer.[1]

Mandatory Visualization

The following diagrams illustrate logical workflows for troubleshooting common NMR issues.

TroubleshootingWorkflow cluster_start Initial Observation cluster_issues Problem Identification cluster_solutions Potential Solutions start Problem with NMR Spectrum broad_peaks Poor Resolution / Broad Peaks start->broad_peaks overlap Signal Overlap in Aromatic Region start->overlap extra_peaks Unexpected Peaks start->extra_peaks low_sn Low Signal-to-Noise start->low_sn sol_shim Re-shim Spectrometer broad_peaks->sol_shim sol_conc Adjust Concentration broad_peaks->sol_conc sol_filter Filter Sample broad_peaks->sol_filter sol_2d Run 2D NMR (COSY, HMBC) overlap->sol_2d sol_field Use Higher Field Instrument overlap->sol_field sol_purify Re-purify Sample extra_peaks->sol_purify sol_check Check Solvent / Water Peaks extra_peaks->sol_check low_sn->sol_conc sol_scans Increase Number of Scans low_sn->sol_scans

Caption: A logical workflow for troubleshooting common NMR spectral issues.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (1-10 mg ¹H, 20-50 mg ¹³C) dissolve 2. Dissolve in Vial (0.6-0.7 mL Solvent) weigh->dissolve filter 3. Filter if Particulates Present dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer insert 5. Insert into Spectrometer transfer->insert lock_shim 6. Lock and Shim insert->lock_shim acquire 7. Acquire Spectrum (Adjust Scans for S/N) lock_shim->acquire process 8. Process Data (FT, Phase, Baseline) acquire->process analyze 9. Analyze & Troubleshoot process->analyze

Caption: Standard experimental workflow for NMR sample analysis.

References

Technical Support Center: Purifying Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and related derivatives.

Issue Potential Cause Troubleshooting Steps
Low Purity After Initial Synthesis Incomplete reaction or presence of side products.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Isolate the crude product by filtration and wash with a non-polar solvent like hexane to remove non-polar impurities.
Oily Product Instead of Solid Presence of residual solvent or low-melting point impurities.- Ensure the product is thoroughly dried under vacuum. - Attempt to precipitate the solid by adding a non-polar solvent (e.g., hexane, petroleum ether) to a solution of the crude product in a minimal amount of a polar solvent (e.g., dichloromethane, ethyl acetate).
Compound Insoluble in Common Recrystallization Solvents The polarity of the solvent is not suitable for the compound.- Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). - Consider using a solvent mixture; for example, dissolving the compound in a good solvent (like DCM or ethyl acetate) and then adding a poor solvent (like hexane or petroleum ether) dropwise until turbidity is observed, followed by heating until clear and then cooling.
Poor Separation During Column Chromatography Incorrect mobile phase polarity or stationary phase.- Optimize the mobile phase using TLC. A good starting point for pyrazolopyridine derivatives is a mixture of ethyl acetate and petroleum ether or hexane.[1] - If the compound is highly polar, consider using a more polar mobile phase or a different stationary phase like alumina.
Product Degradation During Purification Compound instability to heat or acid/base.- For heat-sensitive compounds, use room temperature or cold recrystallization techniques. - Avoid harsh acidic or basic conditions during workup and chromatography if the compound is known to be sensitive. Use neutral washes like saturated sodium bicarbonate and brine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most effective and widely used methods for purifying pyrazolo[1,5-a]pyridine derivatives are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both techniques is employed for achieving high purity.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, common recrystallization solvents include ethanol, isopropanol, and dimethylformamide (DMF).[2][3][4] It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific compound.

Q3: What are some typical solvent systems for column chromatography of pyrazolopyridine derivatives?

A3: A common stationary phase for the column chromatography of pyrazolopyridine derivatives is silica gel. The mobile phase is typically a mixture of a less polar solvent and a more polar solvent. Based on literature for similar compounds, effective solvent systems include mixtures of ethyl acetate and petroleum ether or hexane.[1][5] The optimal ratio should be determined by TLC analysis to achieve good separation between your product and any impurities.

Q4: My compound appears pure by TLC, but the NMR spectrum shows impurities. What should I do?

A4: TLC is not always sufficient to detect all impurities, especially if they have similar polarities to your product. In this case, further purification is necessary. You can try a different recrystallization solvent or a more refined column chromatography technique, such as using a shallower solvent gradient or a different stationary phase. It is also possible that the impurity is a regioisomer formed during the synthesis, which can be challenging to separate.

Q5: Are there any known common impurities in the synthesis of this compound?

A5: While specific impurities depend on the synthetic route, common side products in the synthesis of related heterocyclic compounds can include unreacted starting materials, regioisomers, and byproducts from side reactions. Characterization by techniques like LC-MS and NMR of the crude product can help identify the nature of the impurities and guide the purification strategy.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be optimized based on small-scale solubility tests.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., isopropanol[2] or ethanol[4]) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

This protocol describes a general procedure for purification by silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common starting point for similar compounds is a mixture of ethyl acetate and petroleum ether.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

The following diagram illustrates a general workflow for increasing the purity of this compound.

Purification_Workflow Crude_Product Crude this compound Initial_Wash Initial Wash (e.g., with Hexane) Crude_Product->Initial_Wash Purity_Check1 Purity Check (TLC, NMR) Initial_Wash->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization If impure Pure_Product Pure Product Purity_Check1->Pure_Product If pure Purity_Check2 Purity Check (TLC, NMR) Recrystallization->Purity_Check2 Column_Chromatography Column Chromatography Purity_Check2->Column_Chromatography If still impure Purity_Check2->Pure_Product If pure Purity_Check3 Purity Check (TLC, NMR, LC-MS) Column_Chromatography->Purity_Check3 Purity_Check3->Column_Chromatography Re-purify if needed Purity_Check3->Pure_Product If pure Impure1 Impure Impure2 Impure Impure3 Impure Pure Pure

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Optimization of Catalyst for Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyridines. The information is based on established catalytic and catalyst-free methods to facilitate a smoother experimental workflow and optimize reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyridines, with a focus on catalyst optimization.

Issue 1: Low or No Product Yield

Question: I am experiencing a low yield or no formation of my desired pyrazolo[1,5-a]pyridine product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in your starting materials can significantly hinder the reaction. Ensure that all reactants, especially the aminopyridine and the alkyne or other coupling partner, are of high purity. If necessary, purify the starting materials by recrystallization or column chromatography before use.

  • Catalyst Selection and Loading: The choice of catalyst is critical and substrate-dependent. While some reactions proceed efficiently without a catalyst, others may require a specific metal catalyst.[1]

    • Screen Different Catalysts: If one catalyst is not providing good yields, consider screening others. Gold, palladium, and copper catalysts have all been successfully employed in the synthesis of pyrazolo[1,5-a]pyridines.[2][3][4]

    • Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Both too little and too much catalyst can be detrimental. It is advisable to perform a loading optimization study, starting with the literature-recomended amount and varying it to find the optimum for your specific substrate.

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.

    • Solvent Screening: A solvent screen is highly recommended. Acetonitrile has been shown to be an effective solvent in some catalyst-free systems.[1] For metal-catalyzed reactions, a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, dioxane) should be considered.

    • Solvent-Free Conditions: In some cases, solvent-free conditions at elevated temperatures or under microwave irradiation can lead to higher yields and shorter reaction times.[4]

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or the formation of byproducts.

    • Temperature Optimization: The optimal temperature can vary significantly depending on the catalytic system and substrates. Some reactions proceed at room temperature, while others require heating.[5] Incrementally increase the temperature and monitor the reaction progress.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.

  • Atmosphere: For many metal-catalyzed reactions, especially those involving palladium, an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation and deactivation of the catalyst.

Issue 2: Formation of Regioisomers or Byproducts

Question: My reaction is producing a mixture of regioisomers or other unwanted byproducts. How can I improve the selectivity?

Answer: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials.[6]

  • Catalyst and Ligand Choice: The choice of catalyst and, if applicable, the ligand can have a profound impact on regioselectivity. For instance, in gold-catalyzed cyclizations, the regioselectivity can be controlled to favor the desired isomer.[2] Experiment with different ligands for palladium-catalyzed reactions, as they can influence the steric and electronic environment around the metal center.

  • Reaction Conditions: Temperature and solvent can also influence the regioselectivity of the reaction. A systematic optimization of these parameters is recommended. In some cases, a lower temperature may favor the formation of the thermodynamically more stable isomer.

  • Substrate Design: If possible, modifying the electronic or steric properties of the starting materials can direct the reaction towards the desired regioisomer. For example, the use of asymmetric 1-amino-2(1H)-pyridine-2-imines has been shown to produce pyrazolo[1,5-a]pyridines as a single regioisomer with high yield.[1]

  • Purification: If the formation of regioisomers cannot be completely suppressed, focus on developing an effective purification method, such as flash column chromatography with a carefully selected eluent system, to separate the desired isomer.

Issue 3: Catalyst Deactivation

Question: My reaction starts well but then stalls before completion, suggesting catalyst deactivation. What can I do?

Answer: Catalyst deactivation can occur through various mechanisms, including poisoning, fouling, and sintering.[7]

  • Product Inhibition: In some cross-coupling reactions, the product itself can act as a ligand and coordinate to the metal center, inhibiting the catalyst.[8] If this is suspected, it may be necessary to use a higher catalyst loading or to perform the reaction under conditions that minimize product accumulation near the catalyst (e.g., by precipitation or extraction).

  • Formation of Palladium Black: In palladium-catalyzed reactions, the formation of palladium black is a common sign of catalyst decomposition and deactivation.[8] This can often be mitigated by:

    • Using appropriate phosphine ligands that stabilize the active palladium species.

    • Ensuring strictly anaerobic and anhydrous reaction conditions.

    • Avoiding excessively high temperatures.

  • Poisoning by Impurities: Impurities in the starting materials or solvent (e.g., sulfur or nitrogen compounds) can act as catalyst poisons.[9] Ensure the use of high-purity reagents and solvents.

  • Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated. For palladium catalysts, this may involve washing with specific solvents or acid solutions to remove adsorbed species.[10] For heterogeneous catalysts, calcination can sometimes restore activity, although this is less common for the catalysts used in pyrazolo[1,5-a]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for my pyrazolo[1,5-a]pyridine synthesis?

A1: The "best" catalyst is highly dependent on your specific starting materials and desired product.

  • Gold catalysts have been shown to be effective for the intramolecular cyclization of pyrazole-substituted propargyl alcohols, offering high regioselectivity and yields.[2]

  • Copper catalysts are useful for the oxidative linkage of pyridyl esters and benzonitriles.[3]

  • Palladium catalysts are versatile and often used in cross-coupling reactions, for example, between aminopyrazoles and β-halovinyl/aryl aldehydes.[4]

  • Catalyst-free methods , often assisted by sonication or microwave irradiation, can be a green and efficient alternative, particularly for [3+2] cycloaddition reactions.[1] It is recommended to review the literature for syntheses of compounds similar to your target to guide your initial choice.

Q2: Can I scale up my optimized reaction?

A2: Scaling up a reaction can present new challenges not observed on a smaller scale.[11] Key considerations include:

  • Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become difficult to manage in a large reactor. Ensure adequate cooling capacity and monitor the internal temperature carefully.

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.

  • Reagent Addition: The rate of addition of reagents may need to be adjusted on a larger scale to control the reaction rate and temperature.

  • Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and column chromatography, can become cumbersome and less efficient on a larger scale. It may be necessary to develop alternative purification methods like recrystallization or distillation.

Q3: How can I confirm the structure and regiochemistry of my product?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • NMR Spectroscopy: 1H and 13C NMR are the primary tools for determining the structure of your product. 2D NMR techniques such as COSY, HSQC, and HMBC can be invaluable for confirming connectivity and assigning all protons and carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides definitive proof of its structure and regiochemistry.[1]

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyrazolo[1,5-a]pyridine Synthesis

Catalyst SystemStarting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
Catalyst-Free (Sonication)1-Amino-2-iminopyridine, Acetylene derivativesAcetonitrile850.33up to 92[1]
Gold-catalyzedPyrazolo substituted propargyl alcoholsNot specifiedNot specifiedNot specifiedGood to Excellent[2]
Copper-mediatedPyridyl esters, BenzonitrilesNot specifiedMild conditionsNot specifiedup to 62[3]
Palladium-catalyzed (Microwave)β-Halovinyl/aryl aldehydes, AminopyrazolesSolvent-free1200.25up to 81[4]

Experimental Protocols

Protocol 1: Catalyst-Free Sonochemical Synthesis of Pyrazolo[1,5-a]pyridines [1]

  • In a suitable reaction vessel, a mixture of 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL) is prepared.

  • The reaction mixture is subjected to ultrasonic irradiation at 85 °C for 20 minutes.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the mixture is cooled to room temperature.

  • The solid product that forms is collected by filtration, washed with ethanol, and dried.

  • The crude product is recrystallized from a suitable solvent to yield the pure pyrazolo[1,5-a]pyridine derivative.

Protocol 2: Copper-Mediated Synthesis of Pyrazolo[1,5-a]pyridines [3]

Detailed experimental conditions for this specific protocol were not available in the provided search results. Researchers should refer to the primary literature for specific reagent quantities, solvents, and reaction conditions. A general approach involves the reaction of pyridyl esters with benzonitriles in the presence of a copper salt.

Protocol 3: Palladium-Catalyzed Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines [4]

(Note: This protocol is for the related pyrazolo[1,5-a]pyrimidines and may require adaptation for pyrazolo[1,5-a]pyridines)

  • A ground mixture of β-halo aldehyde (1.0 mmol), 5-aminopyrazole (1.0 mmol), Pd(OAc)2 (2.5 mol%), PPh3 (5 mol%), and K2CO3 (2.1 mmol) is placed in a closed microwave reactor vessel.

  • The mixture is irradiated in a microwave reactor at 700 Watts (120 °C and 14 bar) for 15 minutes.

  • After cooling, the reaction mixture is purified by column chromatography to isolate the desired product.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_cycloaddition [3+2] Cycloaddition cluster_aromatization Aromatization Aminopyridine Aminopyridine Intermediate Intermediate Aminopyridine->Intermediate Nucleophilic Attack Alkyne Alkyne Alkyne->Intermediate Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Intermediate->Pyrazolo_Pyridine Dehydrogenation

Caption: General reaction mechanism for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.

Troubleshooting_Workflow Start Low Yield Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Catalyst Optimize Catalyst System Check_Purity->Optimize_Catalyst Pure Purify Purify Starting Materials Check_Purity->Purify Impure Optimize_Conditions Optimize Reaction Conditions Optimize_Catalyst->Optimize_Conditions Screen_Catalysts Screen Catalysts (Au, Pd, Cu, None) Optimize_Catalyst->Screen_Catalysts Vary_Loading Vary Catalyst Loading Optimize_Catalyst->Vary_Loading High_Yield High Yield Optimize_Conditions->High_Yield Optimized Screen_Solvents Screen Solvents Optimize_Conditions->Screen_Solvents Vary_Temp_Time Vary Temperature and Time Optimize_Conditions->Vary_Temp_Time Purify->Check_Purity Screen_Catalysts->Optimize_Conditions Vary_Loading->Optimize_Conditions Screen_Solvents->Optimize_Conditions Vary_Temp_Time->Optimize_Conditions

Caption: Troubleshooting workflow for low yield in pyrazolo[1,5-a]pyridine synthesis.

Catalyst_Selection Substrate_Type Substrate Type Propargyl_Alcohol Propargyl Alcohol Substrate_Type->Propargyl_Alcohol Pyridyl_Ester Pyridyl Ester/ Benzonitrile Substrate_Type->Pyridyl_Ester Halo_Aldehyde Halo-Aldehyde/ Aminopyrazole Substrate_Type->Halo_Aldehyde Iminopyridine_Alkyne Iminopyridine/ Alkyne Substrate_Type->Iminopyridine_Alkyne Gold_Catalyst Gold Catalyst Propargyl_Alcohol->Gold_Catalyst Copper_Catalyst Copper Catalyst Pyridyl_Ester->Copper_Catalyst Palladium_Catalyst Palladium Catalyst Halo_Aldehyde->Palladium_Catalyst Catalyst_Free Catalyst-Free (Sonication) Iminopyridine_Alkyne->Catalyst_Free

Caption: Decision tree for catalyst selection based on starting material type.

References

Technical Support Center: Synthesis of Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental insights for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate and related derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the impact of solvent choice.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inappropriate Solvent: The polarity and boiling point of the solvent may not be optimal for the specific reaction type (e.g., 1,3-dipolar cycloaddition, condensation). Reactants may have poor solubility.Solvent Screening: If using a 1,3-dipolar cycloaddition approach, a mixture of a polar aprotic solvent like N,N-Dimethylformamide (DMF) with water can be effective for dissolving the N-aminopyridine sulfate salt. For oxidative cycloadditions, N-methylpyrrolidone (NMP) has been shown to be effective. In some cross-dehydrogenative coupling reactions, ethanol with acetic acid as a co-solvent and catalyst was found to be the only effective medium among several screened solvents.[1] Consider solvent-free conditions with microwave irradiation, which has been reported to give high yields in short reaction times for related pyrazolo[1,5-a]pyrimidine syntheses.
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of starting materials or products.Temperature Optimization: For cycloaddition reactions, room temperature may be sufficient with an appropriate solvent and catalyst.[2] For condensation reactions, reflux temperatures are often required. Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures to find the optimum.
Poor Quality of Starting Materials: Impurities in the N-aminopyridine precursor or the methyl propiolate can inhibit the reaction or lead to side products.Purification of Reactants: Ensure the purity of starting materials by recrystallization or chromatography before use.
Formation of Regioisomers Nature of the 1,3-Dipole and Dipolarophile: The electronics and sterics of the substituents on both the N-aminopyridinium ylide and the alkyne can influence the regioselectivity of the cycloaddition.Solvent Polarity: The polarity of the solvent can sometimes influence the regioselectivity of 1,3-dipolar cycloadditions. It is advisable to screen a range of solvents with varying polarities.
Reaction Conditions: Temperature and catalysts can also play a role in directing the regioselectivity.Literature Review: Consult literature for similar substituted pyrazolo[1,5-a]pyridine syntheses to identify conditions known to favor the desired regioisomer. For some pyrazolo[1,5-a]pyrimidine syntheses, specific reaction pathways can favor one regioisomer over another.
Difficult Purification of the Final Product Co-eluting Impurities: Side products with similar polarity to the desired product can make chromatographic separation challenging.Optimize Work-up Procedure: A proper aqueous work-up is crucial to remove inorganic salts and highly polar impurities.
Inappropriate Chromatographic Conditions: The choice of stationary and mobile phase may not be suitable for the separation.Systematic Chromatography Optimization: For column chromatography, silica gel is a common stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the pyrazolo[1,5-a]pyridine core?

A1: One of the most prevalent and versatile methods is the 1,3-dipolar cycloaddition of an N-aminopyridinium ylide with an alkyne.[3] In the case of this compound, this would involve the reaction of an N-aminopyridine with methyl propiolate.

Q2: How critical is the choice of solvent for this synthesis?

A2: The solvent is a critical parameter that can significantly impact reaction yield and, in some cases, regioselectivity. The ideal solvent should dissolve the reactants and facilitate the desired chemical transformation while minimizing side reactions. For instance, in certain oxidative [3+2] cycloadditions to form functionalized pyrazolo[1,5-a]pyridines, N-methylpyrrolidone (NMP) was found to be a suitable solvent for reactions at room temperature.[2] In other related syntheses, a mixture of water and DMF has been used to dissolve the N-aminopyridine sulfate precursors.[4]

Q3: Can this reaction be performed under solvent-free conditions?

A3: Yes, for the synthesis of related pyrazolo[1,5-a]pyrimidine compounds, microwave-assisted synthesis under solvent-free conditions has been reported to be highly efficient, often leading to high yields in very short reaction times. This approach is also considered environmentally friendly.

Q4: What are the key factors influencing the yield of this compound?

A4: The primary factors include the reaction conditions (temperature, reaction time), the purity of the starting materials, the choice of solvent, and the efficiency of the work-up and purification process.

Q5: Are there any specific safety precautions to consider during this synthesis?

A5: Standard laboratory safety practices should always be followed. Some of the reagents, such as hydroxylamine-O-sulfonic acid (used to prepare N-aminopyridines), can be corrosive and should be handled with care in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Data Presentation

The following table summarizes the effect of different solvents on the synthesis of various pyrazolo[1,5-a]pyridine carboxylate derivatives as reported in the literature.

Target Compound ClassReaction TypeSolvent(s)Yield (%)Reference
Pyrazolo[1,5-a]pyridine-3-carboxylate derivatives1,3-Dipolar CycloadditionWater / N,N-Dimethylformamide88-93[4]
Functionalized Pyrazolo[1,5-a]pyridinesOxidative [3+2] CycloadditionN-Methylpyrrolidone (NMP)up to 95[2]
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterCross-dehydrogenative CouplingEthanol / Acetic Acid94[5]
2-Methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylate estersCondensation/CyclizationToluene74-81.5[6]
Polysubstituted pyrazolo[1,5-a]pyridines[3+2] CycloadditionAcetonitrile90-93[7]

Experimental Protocols

A generalized protocol for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylate derivatives via 1,3-dipolar cycloaddition is provided below, adapted from the literature.[4] This can serve as a starting point for the synthesis of the 2-carboxylate isomer.

Step 1: Synthesis of N-aminopyridine sulfate

  • Substituted pyridine is reacted with hydroxylamine-O-sulfonic acid.

  • This step is often performed in an aqueous solution.

  • The resulting N-aminopyridine sulfate is typically used directly in the next step without extensive purification.

Step 2: 1,3-Dipolar Cycloaddition

  • The N-aminopyridine sulfate is dissolved in water.

  • Ethyl propiolate (or in the target synthesis, methyl propiolate) is dissolved in N,N-dimethylformamide (DMF).

  • The two solutions are mixed, and a base (e.g., potassium carbonate) is added.

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) for a designated time, with progress monitored by TLC.

  • Upon completion, the reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: N-amination cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Work-up & Purification start_mats Pyridine Derivative + Hydroxylamine-O-sulfonic Acid reaction1 Reaction in Aqueous Solution start_mats->reaction1 product1 N-aminopyridine Sulfate reaction1->product1 reactants N-aminopyridine Sulfate + Methyl Propiolate product1->reactants solvent_selection Solvent System (e.g., H2O/DMF, NMP, EtOH/AcOH) reactants->solvent_selection cycloaddition Cycloaddition Reaction (with base, temp control) solvent_selection->cycloaddition workup Aqueous Work-up & Extraction cycloaddition->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_synthesis Synthesis of this compound cluster_outcomes Reaction Outcomes synthesis_method Synthetic Method yield Yield synthesis_method->yield regioselectivity Regioselectivity synthesis_method->regioselectivity reaction_conditions Reaction Conditions reaction_conditions->yield purity Purity reaction_conditions->purity reaction_time Reaction Time reaction_conditions->reaction_time solvent Solvent Choice solvent->yield solvent->purity solvent->regioselectivity solvent->reaction_time

Caption: Influence of key parameters on reaction outcomes in pyrazolo[1,5-a]pyridine synthesis.

References

Technical Support Center: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the microwave-assisted synthesis of pyrazolo[1,5-a]pyridines. The following information is based on established methods to enhance experimental success and yield.

Frequently Asked Questions (FAQs)

Q1: Why should I use microwave-assisted synthesis (MAOS) for pyrazolo[1,5-a]pyridines over conventional heating methods?

A1: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over conventional heating for preparing pyrazolo[1,5-a]pyridines. The primary benefits include dramatically reduced reaction times—often from hours to mere minutes—and significantly improved reaction yields.[1][2] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products, leading to higher purity of the final compound.[1] This efficiency is particularly advantageous for constructing complex heterocyclic structures and for creating libraries of analogues for lead optimization.[2]

Q2: What are the most common starting materials for the microwave-assisted synthesis of pyrazolo[1,5-a]pyridines?

A2: The most prevalent methods involve the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound or its equivalent.[3][4] Variations include using β-halovinyl/aryl aldehydes, enaminones, or activated alkynes as reaction partners for the aminopyrazole.[2][4] Three-component reactions involving an aminopyrazole, an aldehyde, and a β-dicarbonyl compound are also highly effective under microwave conditions.[1]

Q3: Can microwave synthesis be performed without a solvent?

A3: Yes, solvent-free ("dry media") microwave-assisted synthesis is a viable and often advantageous technique. In some cases, reacting 3-aminopyrazoles with β-halovinyl/aryl aldehydes can be performed efficiently without a solvent, which simplifies workup and reduces environmental impact.[2] Solvent-free conditions have been successfully applied to the synthesis of various pyrazole-fused heterocyles, often resulting in good yields.[2][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the microwave-assisted synthesis of pyrazolo[1,5-a]pyridines.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I fix this?

A: Low yields in microwave-assisted synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Purity and Reactivity:

    • Cause: Impurities in the starting materials (5-aminopyrazoles, dicarbonyl compounds, etc.) can inhibit the reaction or lead to side products. The inherent reactivity of some substrates may also be low.[3][6]

    • Solution: Ensure the purity of all reagents using standard techniques like recrystallization or chromatography. Verify the integrity of starting materials, as they can degrade over time. For less reactive substrates, consider increasing the reaction temperature or time.[6]

  • Reaction Parameters:

    • Cause: Sub-optimal reaction conditions are a common cause of low yields. This includes temperature, time, and microwave power.[7] For instance, a reaction may require a higher temperature to overcome the activation energy barrier.[8]

    • Solution: Systematically optimize the reaction conditions. Incrementally increase the temperature (e.g., in 10-20 °C steps) and monitor the reaction by TLC. Be aware that excessive temperature can lead to degradation.[8] Similarly, optimize the reaction time; some microwave reactions are complete in minutes, while others may require longer irradiation.[2][8] The microwave power level can also be crucial; a good yield might only be achievable within a narrow power range.[7]

  • Solvent and Catalyst Choice:

    • Cause: The solvent plays a critical role in microwave synthesis by coupling with the microwave energy and solvating the reagents. An inappropriate solvent can lead to poor heating or low solubility of reactants. The absence or incorrect choice of a catalyst can also stall the reaction.[3]

    • Solution: If using a solvent, select one with a high dielectric constant that is appropriate for the reaction temperature. Acetic acid is commonly used as it can also act as an acid catalyst.[3] If yields remain low, consider higher-boiling point solvents. The reaction can be catalyzed by either acids (e.g., H₂SO₄) or bases; ensure the chosen catalyst is suitable for your specific substrates.[3]

  • Technical Issues:

    • Cause: Improper sealing of the microwave vial can lead to the loss of volatile reagents or solvent, altering the reaction conditions. Inefficient stirring can cause localized overheating and charring.[9]

    • Solution: Always use a proper crimper to seal the microwave vial completely before starting the reaction.[9] Ensure an appropriately sized stir bar is used to create a vortex for uniform heating. If the reaction mixture is too viscous for proper stirring, consider adding more solvent, but do not exceed the recommended volume for the vial.[9]

Issue 2: Formation of Multiple Products or Impurities

Q: My reaction is producing the desired product, but also significant amounts of impurities or isomers. How can I improve the selectivity?

A: The formation of multiple products indicates a lack of selectivity or the occurrence of side reactions.

  • Isomer Formation:

    • Cause: When using unsymmetrical dicarbonyl compounds, the cyclization with 5-aminopyrazole can sometimes lead to the formation of regioisomers.[4]

    • Solution: The regioselectivity can be influenced by the reaction conditions. Experiment with different solvents and catalysts. In some cases, one set of conditions may favor the formation of one isomer over the other. Careful purification by column chromatography will be necessary to separate the isomers.

  • Side Reactions:

    • Cause: Aldehyd starting materials may undergo self-condensation.[6] The pyrimidine ring can also be susceptible to cleavage under certain conditions.[6]

    • Solution: To minimize self-condensation, try adding the aldehyde slowly to the reaction mixture. To prevent ring-opening, avoid harsh acidic or basic conditions during the reaction and workup.

Data Presentation: Reaction Condition Comparison

The following tables summarize quantitative data from various microwave-assisted synthesis protocols for pyrazolo[1,5-a]pyrimidines and related compounds, allowing for easy comparison.

Table 1: Cyclocondensation of 5-Aminopyrazoles with 1,3-Dicarbonyls

5-Aminopyrazole Derivative1,3-Dicarbonyl DerivativeSolventTemperature (°C)Time (min)Power (W)Yield (%)Reference
5-aminopyrazole2-arylmalondialdehydesN/A17010N/A>80[2]
5-amino-3-methyl-1-phenylpyrazoleAryl aldehydes & DimedoneAqueous Ethanol505N/A91-98[8]
3-aminopyrazoleActivated alkynesN/AN/AN/AN/AExcellent[2]
Ethyl 3-aminopyrazole-4-carboxylatePhenylhydrazine & Aromatic AldehydeN/AN/A1042051-98[7]

Table 2: One-Pot and Multicomponent Reactions

ReactantsSolventTemperature (°C)Time (min)Power (W)Yield (%)Reference
7-ethoxycarbonylmethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, Aryl halidesToluene15030N/A48-80[8]
5-aminopyrazoles, Ethoxycarbonyl isothiocyanate, NaOH, MeITHF100, then 805, then 3N/A72-77[10][11]
1-amino-2(1H)-pyridine-2-imine derivatives, Carboxylic acidsEthanol8015N/AGood[12]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

This protocol is adapted from the general method of reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds.[2]

  • Reagent Preparation: In a microwave-safe reaction vial (2-5 mL) equipped with a magnetic stir bar, add the 5-aminopyrazole (1.0 mmol) and the 1,3-dicarbonyl compound (1.1 mmol).

  • Solvent/Catalyst Addition: If the reaction is performed in a solvent, add the appropriate solvent (e.g., 3 mL of acetic acid or ethanol).

  • Vial Sealing: Securely seal the vial with an appropriate cap using a crimper tool to prevent leakage at elevated pressures.[9]

  • Microwave Irradiation: Place the sealed vial inside the microwave reactor cavity. Set the reaction parameters: temperature to 170 °C, reaction time to 10 minutes, with variable power and high stirring.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in modern reactors).

  • Workup and Isolation: Once cooled, open the vial carefully. If a precipitate has formed, collect the solid by vacuum filtration and wash with a cold solvent (e.g., ethanol). If no solid is present, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure pyrazolo[1,5-a]pyrimidine.

  • Characterization: Characterize the final product using standard analytical techniques (NMR, MS, etc.).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_purification 3. Isolation & Purification prep_reagents Prepare & Weigh Reagents add_solvent Add Solvent & Stir Bar prep_reagents->add_solvent seal_vial Seal Vial add_solvent->seal_vial irradiate Microwave Irradiation (Set Time, Temp, Power) seal_vial->irradiate cool Cool to Room Temperature irradiate->cool workup Reaction Workup (Filter or Concentrate) cool->workup purify Purification (Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for microwave-assisted pyrazolo[1,5-a]pyridine synthesis.

troubleshooting_workflow cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_setup Technical Setup start Low Yield or No Product check_purity Check Reagent Purity start->check_purity Start Here optimize_temp Optimize Temperature start->optimize_temp check_seal Check Vial Seal start->check_seal solution_purity Solution: Purify starting materials (recrystallize, etc.) check_purity->solution_purity solution_conditions Solution: Incrementally increase T/time. Test different power levels. optimize_temp->solution_conditions optimize_time Optimize Time optimize_time->solution_conditions optimize_power Optimize Power optimize_power->solution_conditions solution_setup Solution: Ensure proper seal. Use correct stir bar. check_seal->solution_setup check_stir Check Stirring check_stir->solution_setup

Caption: Troubleshooting flowchart for low yield in microwave synthesis.

References

Technical Support Center: Managing Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyridines. The following information is intended to help overcome common challenges related to regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for achieving high regioselectivity in pyrazolo[1,5-a]pyridine synthesis?

A1: High regioselectivity is most commonly achieved through [3+2] cycloaddition reactions. The choice of reagents and catalysts is critical. Methods employing TEMPO, PIDA, copper, and palladium catalysts have all been reported to offer excellent control over regioselectivity. Catalyst-free methods, such as those using sonochemistry, have also been developed to overcome issues of poor regioselectivity that can arise with some asymmetric N-aminopyridines.[1]

Q2: How do substituents on the starting materials influence the regiochemical outcome?

A2: Substituents on both the pyridine-based precursor and the coupling partner (e.g., α,β-unsaturated compounds) have a significant electronic and steric influence on the regioselectivity of the cyclization. For instance, in the TEMPO-mediated synthesis, electron-donating or -withdrawing groups on the phenyl ring of nitrostyrene can slightly affect the yield but consistently lead to a single regioisomer.[2]

Q3: Can microwave irradiation affect the regioselectivity of the reaction?

A3: Yes, microwave-assisted synthesis has been shown to influence regioselectivity, often leading to shorter reaction times and high yields of a single regioisomer. In some cases, it can minimize the need for chromatographic purification.

Q4: What is the role of TEMPO in the regioselective synthesis of pyrazolo[1,5-a]pyridines?

A4: In the [3+2] annulation-aromatization of N-aminopyridines and α,β-unsaturated compounds, TEMPO has been shown to act as both a Lewis acid and an oxidant, facilitating the reaction and ensuring high and predictable regioselectivity.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Formation of a mixture of regioisomers 1. Use of unsymmetrical starting materials without adequate directing groups or catalysts. 2. Inappropriate choice of catalyst or solvent system. 3. Reaction temperature is not optimal.1. For asymmetric N-aminopyridines, consider a catalyst-free sonochemical approach which has been shown to improve regioselectivity.[1] 2. Screen different catalysts (e.g., TEMPO, PIDA, Cu(OAc)₂, Pd(OAc)₂) and solvents to find conditions that favor the desired regioisomer. 3. Optimize the reaction temperature; some reactions show improved selectivity at lower or higher temperatures.
Low yield of the desired regioisomer 1. Incomplete reaction. 2. Degradation of starting materials or product under the reaction conditions. 3. Inefficient purification leading to loss of product.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. If degradation is suspected, consider milder reaction conditions (e.g., lower temperature, shorter reaction time, alternative catalyst). 3. Optimize the purification method. If isomers are difficult to separate by column chromatography, consider recrystallization or derivatization to facilitate separation.
Inconsistent regioselectivity between batches 1. Purity of starting materials varies. 2. Minor variations in reaction setup (e.g., moisture, atmosphere). 3. Inconsistent catalyst activity.1. Ensure high purity of all starting materials and reagents. 2. Use dried solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen) if necessary. 3. Use a fresh batch of catalyst or test the activity of the current batch.

Data Presentation: Comparison of Regioselective Synthetic Methods

Method Catalyst/Mediator Starting Materials Typical Yield Regioselectivity Reference
[3+2] Annulation-AromatizationTEMPON-Aminopyridines and α,β-unsaturated compoundsGood to ExcellentHigh and predictable[2]
[3+2] CycloadditionPIDAN-Aminopyridinium ylides and electron-deficient alkenes-Regioselective[3]
Oxidative [3+2]-AnnulationCu(OAc)₂Nitroalkenes and in situ generated pyridinium imines--
Cross-Dehydrogenative CouplingPd(II) catalystPyrazolo[1,5-a]pyridine precursorsUp to 94%-[4]
[3+2] CycloadditionCatalyst-free (Sonochemistry)1-Amino-2(1H)-pyridine-2-imines and alkynes/alkenesVery good to excellentHigh[1]

Experimental Protocols

Protocol 1: TEMPO-Mediated Regioselective Synthesis of Pyrazolo[1,5-a]pyridines

This protocol is based on the [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds.

Materials:

  • N-Aminopyridine derivative

  • α,β-Unsaturated compound (e.g., substituted styrene)

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • To an oven-dried flask under an argon atmosphere, add the N-aminopyridine derivative (1.0 equiv.).

  • Add the anhydrous solvent, followed by the α,β-unsaturated compound (1.2 equiv.).

  • Add TEMPO (1.2 equiv.) and the base (2.0 equiv.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine.

Protocol 2: PIDA-Mediated Regioselective Synthesis of Pyrazolo[1,5-a]pyridines

This protocol describes the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes.[3]

Materials:

  • N-Aminopyridinium ylide

  • Electron-deficient alkene (e.g., acrylate, maleimide)

  • PIDA (Phenyliodine diacetate)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • In a dry reaction vessel, dissolve the N-aminopyridinium ylide (1.0 equiv.) and the electron-deficient alkene (1.5 equiv.) in the anhydrous solvent.

  • Add PIDA (1.1 equiv.) to the solution in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC analysis.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with the appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the multifunctionalized pyrazolo[1,5-a]pyridine.

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_impure Impure Reagents check_reagents->reagent_impure conditions_issue Suboptimal Conditions check_conditions->conditions_issue reagent_impure->check_conditions No purify_reagents Purify Starting Materials reagent_impure->purify_reagents Yes re_run Re-run Experiment purify_reagents->re_run optimize_catalyst Screen Catalysts/Mediators (e.g., TEMPO, PIDA, Cu(II), Pd(II)) conditions_issue->optimize_catalyst Yes optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_temp->re_run analyze Analyze Regioisomeric Ratio re_run->analyze

Caption: Troubleshooting workflow for addressing poor regioselectivity.

General Reaction Pathway for [3+2] Cycloaddition

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 N-Aminopyridine Derivative Pyridinium Ylide cycloaddition [3+2] Cycloaddition reactant1->cycloaddition reactant2 α,β-Unsaturated Compound Alkene/Alkyne reactant2->cycloaddition catalyst Catalyst/Mediator (e.g., TEMPO, PIDA, Cu(II)) catalyst->cycloaddition solvent Solvent solvent->cycloaddition temperature Temperature temperature->cycloaddition product Regioselective Pyrazolo[1,5-a]pyridine cycloaddition->product

Caption: Generalized workflow for regioselective pyrazolo[1,5-a]pyridine synthesis.

Signaling Pathway Illustrating Factors Influencing Regioselectivity

G substituents Substituent Effects (Electronic & Steric) regioselectivity Regioselectivity substituents->regioselectivity catalyst Catalyst/Mediator catalyst->regioselectivity solvent Solvent Polarity solvent->regioselectivity temperature Reaction Temperature temperature->regioselectivity

Caption: Key factors influencing the regioselectivity of the synthesis.

References

Validation & Comparative

A Comparative Analysis of Pyrazolo[1,5-a]pyridine-based Kinase Inhibitors and Other Marketed Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with a persistent search for novel scaffolds that offer improved potency, selectivity, and pharmacological properties. Among the promising heterocyclic systems, the pyrazolo[1,5-a]pyridine core has emerged as a "privileged scaffold," demonstrating significant potential in the development of inhibitors for a variety of protein kinases. This guide provides a comparative overview of kinase inhibitors based on the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds against established kinase inhibitors, supported by available experimental data and detailed methodologies.

While specific quantitative kinase inhibition data for Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is not extensively available in the public domain, this guide will focus on the broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives to provide a valuable comparative context.

Quantitative Comparison of Kinase Inhibitor Potency

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the target kinase's activity. The following tables summarize the IC50 values for various pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against several key kinase targets, alongside data for well-established kinase inhibitors.

Table 1: Comparative IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives and Reference Inhibitors against CDK2 and TRKA Kinases.

Compound/DrugTarget KinaseIC50 (µM)
Pyrazolo[1,5-a]pyrimidine Derivatives
Compound 6tCDK20.09[1]
Compound 6sTRKA0.45[1]
Compound 6dCDK20.55[1]
TRKA0.57[1]
Compound 6nCDK20.78[1]
TRKA0.98[1]
Reference Inhibitors
RibociclibCDK20.07[1]
LarotrectinibTRKA0.07[1]

Table 2: Comparative IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives against TRK Family Kinases.

Compound/DrugTarget KinaseIC50 (nM)
Pyrazolo[1,5-a]pyrimidine Derivatives
Compound 8TrkA1.7[2]
Compound 9TrkA1.7[2]
Compound 32TrkA1.9[2]
TrkB3.1[2]
TrkC2.3[2]
Compound 36TrkA1.4[2]
TrkB2.4[2]
TrkC1.9[2]
Reference Inhibitor
LarotrectinibTrkA1.2[2]
TrkB2.1[2]
TrkC2.1[2]

Table 3: Comparative Inhibitory Activity of Broad-Spectrum and Multi-Targeted Kinase Inhibitors.

InhibitorTarget KinasesIC50 (nM)
Staurosporine Protein Kinase C3[3]
p60v-src Tyrosine Protein Kinase6[3]
Protein Kinase A7[3]
CaM Kinase II20[3]
Dasatinib Bcr-Abl, SFK (Src, Lck, Yes), PDGFRβ, KitSub-nanomolar to nanomolar[4]
Sunitinib VEGFR1, -2, -3, PDGFRα, PDGFRβ, Kit, FLT3, RET, CSF1RPotent inhibition in biochemical and cellular assays[5]

Experimental Protocols

The determination of kinase inhibition activity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for common in vitro kinase assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general workflow for measuring the inhibitory activity of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound or other inhibitors) in 100% DMSO.

    • Create a serial dilution of the inhibitor in the appropriate kinase buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and DTT).

    • Thaw the recombinant kinase enzyme, substrate (peptide or protein), and ATP on ice.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls, respectively) to the wells of a microplate.

    • Add 2 µL of the diluted kinase enzyme solution to each well.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP. The final ATP concentration is typically at or near the Michaelis constant (Km) for the specific kinase.

    • The final reaction volume is 5 µL.

  • Incubation and Signal Detection:

    • Gently shake the plate for 30 seconds to ensure proper mixing.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

    • Terminate the reaction and measure the kinase activity using a suitable detection method. Common methods include:

      • Radiometric Assays: Utilize [γ-³²P]ATP or [γ-³³P]ATP to measure the incorporation of the radiolabeled phosphate into the substrate.

      • Luminescence-based Assays (e.g., ADP-Glo™): Quantify the amount of ADP produced during the kinase reaction. This is a universal method applicable to virtually any kinase.

      • Fluorescence-based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound Stock (in DMSO) Plate Assay Plate (384-well) Compound->Plate Add diluted compound Kinase Kinase Enzyme Kinase->Plate Add enzyme Substrate_ATP Substrate & ATP Substrate_ATP->Plate Initiate reaction Buffer Kinase Buffer Incubation Incubation (e.g., 30°C, 60 min) Plate->Incubation Detection Signal Detection (Luminescence, etc.) Incubation->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Experimental workflow for an in vitro kinase inhibition assay.

Key Signaling Pathways

Kinase inhibitors exert their therapeutic effects by modulating specific signaling pathways that are often dysregulated in diseases like cancer. The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have been shown to target kinases involved in several critical pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7][8] Dysregulation of this pathway is a common event in many cancers.[6]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Simplified PI3K/AKT/mTOR signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that relays extracellular signals to the cell nucleus to regulate processes like cell proliferation, differentiation, and survival.[9][10][11]

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Mitogen) Receptor Cell Surface Receptor Signal->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, etc.) Transcription_Factors->Gene_Expression regulates

The MAPK/ERK signaling cascade.

CDK and Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are essential for the regulation of the cell cycle.[12][13] Inhibitors of CDKs can arrest the cell cycle and are therefore attractive targets for cancer therapy.

CDK_Cell_Cycle cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2_M G2/M Phase CDK4_6_CyclinD CDK4/6-Cyclin D G1_S_Transition CDK4_6_CyclinD->G1_S_Transition CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinE->CDK2_CyclinA S_G2_Transition CDK2_CyclinA->S_G2_Transition CDK1_CyclinA CDK1-Cyclin A G2_M_Transition CDK1_CyclinA->G2_M_Transition CDK1_CyclinB CDK1-Cyclin B G1_S_Transition->CDK2_CyclinE S_G2_Transition->CDK1_CyclinA G2_M_Transition->CDK1_CyclinB

Key CDK-cyclin complexes in cell cycle progression.

Conclusion

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds represent a versatile and potent class of kinase inhibitors with demonstrated activity against a range of important cancer-related targets, including CDKs and TRK kinases. The comparative data presented in this guide highlight that derivatives of this scaffold can achieve potencies comparable to, and in some cases exceeding, those of established drugs. The detailed experimental protocols and pathway diagrams provide a foundational resource for researchers engaged in the discovery and development of novel kinase inhibitors. Further exploration and optimization of the pyrazolo[1,5-a]pyridine core, including systematic structure-activity relationship studies on compounds like this compound, hold significant promise for the future of targeted cancer therapy.

References

A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Its synthesis has been a subject of considerable interest, leading to the development of diverse and innovative methodologies. This guide provides an objective comparison of the most prominent methods for the synthesis of pyrazolo[1,5-a]pyridines, offering a comprehensive overview of their performance, supported by experimental data, detailed protocols, and mechanistic insights.

At a Glance: Comparison of Key Synthesis Methods

MethodKey FeaturesTypical YieldsReaction TimeReaction Temperature
Cyclocondensation Versatile, readily available starting materials, often one-pot.60-95%1-24 hours80-150 °C
1,3-Dipolar Cycloaddition High regioselectivity, mild reaction conditions.70-95%4-24 hoursRoom Temp. to 80 °C
Palladium-Catalyzed C-H Activation Direct functionalization, high atom economy.70-94%12-24 hours100-140 °C
Microwave-Assisted Synthesis Rapid, often higher yields, suitable for various methods.85-98%5-30 minutes100-150 °C

In-Depth Analysis of Synthesis Methods

Cyclocondensation Reactions

Cyclocondensation reactions represent one of the most classical and widely employed strategies for the synthesis of pyrazolo[1,5-a]pyridines. This method typically involves the reaction of a 3-amino-1H-pyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The versatility of this approach allows for the introduction of a wide range of substituents on the final heterocyclic core.

Workflow for Cyclocondensation Synthesis of Pyrazolo[1,5-a]pyridines

Cyclocondensation Workflow start Start reactants 3-Amino-1H-pyrazole + 1,3-Dicarbonyl Compound start->reactants solvent Choose Solvent (e.g., Ethanol, Acetic Acid) reactants->solvent heating Heat Reaction Mixture (Conventional or Microwave) solvent->heating workup Reaction Work-up (Cooling, Precipitation/Extraction) heating->workup purification Purification (Recrystallization/Chromatography) workup->purification product Pyrazolo[1,5-a]pyridine purification->product

A generalized workflow for the synthesis of pyrazolo[1,5-a]pyridines via cyclocondensation.

Experimental Protocol: Cyclocondensation of 3-Amino-1H-pyrazole with Acetylacetone

  • To a solution of 3-amino-1H-pyrazole (1.0 mmol) in ethanol (10 mL) is added acetylacetone (1.1 mmol).

  • A catalytic amount of acetic acid (0.1 mmol) is added to the mixture.

  • The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired 5,7-dimethylpyrazolo[1,5-a]pyridine.

Quantitative Data for Representative Cyclocondensation Reactions

3-Amino-1H-pyrazole Derivative1,3-Dicarbonyl CompoundConditionsTimeYield
3-Amino-1H-pyrazoleAcetylacetoneEthanol, Reflux6 h85%
3-Amino-1H-pyrazoleEthyl AcetoacetateAcetic Acid, 120 °C4 h92%
3-Amino-5-phenyl-1H-pyrazoleDibenzoylmethaneDMF, 150 °C12 h78%
1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between an N-aminopyridinium ylide (as the 1,3-dipole) and an alkyne or alkene (as the dipolarophile) provides a highly regioselective route to pyrazolo[1,5-a]pyridines. This method is often favored for its mild reaction conditions and the ability to construct complex substituted derivatives.

Reaction Pathway for 1,3-Dipolar Cycloaddition

1,3-Dipolar Cycloaddition Pathway N_aminopyridine N-Aminopyridine Ylide N-Aminopyridinium Ylide (1,3-Dipole) N_aminopyridine->Ylide Deprotonation Base Base (e.g., K2CO3, Et3N) Base->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Alkyne/Alkene (Dipolarophile) Dipolarophile->Cycloaddition Cycloadduct Dihydropyrazolo[1,5-a]pyridine Intermediate Cycloaddition->Cycloadduct Aromatization Oxidative Aromatization Cycloadduct->Aromatization Product Pyrazolo[1,5-a]pyridine Aromatization->Product

The key steps in the synthesis of pyrazolo[1,5-a]pyridines via 1,3-dipolar cycloaddition.

Experimental Protocol: [3+2] Cycloaddition of N-Aminopyridinium Iodide with Phenylacetylene

  • To a suspension of N-aminopyridinium iodide (1.0 mmol) and potassium carbonate (2.0 mmol) in DMF (10 mL) is added phenylacetylene (1.2 mmol).

  • The reaction mixture is stirred at 80 °C for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 2-phenylpyrazolo[1,5-a]pyridine.

Quantitative Data for Representative 1,3-Dipolar Cycloaddition Reactions

N-Aminopyridinium SaltDipolarophileConditionsTimeYield
N-Aminopyridinium IodidePhenylacetyleneK₂CO₃, DMF, 80 °C12 h88%
N-Aminopyridinium IodideEthyl PropiolateEt₃N, CH₃CN, RT24 h91%
N-(2-Methylamino)pyridinium IodideDimethyl AcetylenedicarboxylateK₂CO₃, CH₃CN, 60 °C8 h95%
Palladium-Catalyzed C-H Activation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis and functionalization of pyrazolo[1,5-a]pyridines. This method allows for the direct formation of C-C or C-N bonds, often with high regioselectivity and atom economy. A common approach involves the intramolecular cyclization of a suitably substituted pyridine derivative or the direct arylation of a pre-formed pyrazolo[1,5-a]pyridine core.

Catalytic Cycle for Palladium-Catalyzed C-H Arylation

Pd-Catalyzed C-H Arylation Cycle Pd0 Pd(0) PdII_ArylHalide Ar-Pd(II)-X Pd0->PdII_ArylHalide Oxidative Addition CH_Activation C-H Activation Intermediate PdII_ArylHalide->CH_Activation C-H Activation PyrazoloPyridine Pyrazolo[1,5-a]pyridine PyrazoloPyridine->CH_Activation Reductive_Elimination Reductive Elimination CH_Activation->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Arylated Pyrazolo[1,5-a]pyridine Reductive_Elimination->Product ArylHalide Ar-X ArylHalide->PdII_ArylHalide

A simplified catalytic cycle for the direct C-H arylation of pyrazolo[1,5-a]pyridines.

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Pyrazolo[1,5-a]pyridine [1]

  • A mixture of pyrazolo[1,5-a]pyridine (0.5 mmol), 4-iodotoluene (0.6 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.0 mmol) in 1,4-dioxane (2 mL) is placed in a sealed tube.

  • The reaction vessel is purged with argon and then heated at 120 °C for 24 hours.

  • After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the 7-(p-tolyl)pyrazolo[1,5-a]pyridine.

Quantitative Data for Representative Palladium-Catalyzed C-H Arylation Reactions [1]

Pyrazolo[1,5-a]pyridine DerivativeAryl HalideCatalyst/Ligand/BaseTimeYield
Pyrazolo[1,5-a]pyridine4-IodotoluenePd(OAc)₂/Ag₂CO₃24 h85%
Pyrazolo[1,5-a]pyridine1-Iodo-4-methoxybenzenePd(OAc)₂/Ag₂CO₃24 h94%
2-Methylpyrazolo[1,5-a]pyridine1-Bromo-4-fluorobenzenePd(OAc)₂/PCy₃/K₂CO₃16 h76%
Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to various synthetic routes for pyrazolo[1,5-a]pyridines, leading to significant rate enhancements and often improved yields compared to conventional heating methods. This technique is particularly beneficial for cyclocondensation and metal-catalyzed reactions.

Comparative Performance: Conventional vs. Microwave Heating

The primary advantages of microwave-assisted organic synthesis (MAOS) are a dramatic reduction in reaction time and an increase in product yield. For instance, a cyclocondensation reaction that might take several hours under conventional reflux can often be completed in a matter of minutes in a microwave reactor.[2]

Experimental Protocol: Microwave-Assisted Cyclocondensation [2]

  • In a microwave-safe vessel, a mixture of 3-amino-1H-pyrazole (1.0 mmol), ethyl acetoacetate (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in ethanol (5 mL) is sealed.

  • The vessel is placed in a microwave reactor and irradiated at 120 °C for 10 minutes.

  • After cooling, the reaction mixture is concentrated, and the residue is triturated with diethyl ether to induce precipitation.

  • The solid product is collected by filtration and washed with cold ethanol to give the pure 5-hydroxy-7-methylpyrazolo[1,5-a]pyrimidine.

Quantitative Comparison of Conventional vs. Microwave-Assisted Synthesis [2]

ReactionHeating MethodTimeYield
Cyclocondensation of 3-aminopyrazole and ethyl acetoacetateConventional (Reflux)8 hours72%
Cyclocondensation of 3-aminopyrazole and ethyl acetoacetateMicrowave (120 °C)10 minutes91%

Conclusion

The synthesis of pyrazolo[1,5-a]pyridines can be achieved through a variety of effective methods. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the desired reaction scale and efficiency.

  • Cyclocondensation remains a robust and versatile method, particularly for large-scale synthesis.

  • 1,3-Dipolar cycloaddition offers a mild and highly regioselective approach for the synthesis of complex derivatives.

  • Palladium-catalyzed C-H activation provides an elegant and atom-economical strategy for the direct functionalization of the pyrazolo[1,5-a]pyridine core.

  • Microwave-assisted synthesis consistently demonstrates significant advantages in terms of reaction time and yield, making it an attractive option for rapid library synthesis and process optimization.

Researchers and drug development professionals are encouraged to consider these factors when selecting a synthetic strategy for their target pyrazolo[1,5-a]pyridine derivatives.

References

Illuminating the Biological Potential: A Comparative Guide to Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazolo[1,5-a]pyridine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the biological validation of these derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory properties. Experimental data is presented for objective comparison, alongside detailed protocols for key validation assays and visual representations of relevant signaling pathways.

Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention due to their versatile therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] Their efficacy often stems from their ability to act as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[1][3]

Comparative Analysis of Biological Activity

The biological activity of pyrazolo[1,5-a]pyridine derivatives is heavily influenced by the nature and position of substituents on the heterocyclic core.[3] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds.

Anticancer Activity

The antiproliferative effects of pyrazolo[1,5-a]pyridine derivatives have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 35 HepG2 (Liver)3.53Doxorubicin4.5
MCF7 (Breast)6.71Doxorubicin8.24
Hela (Cervical)5.16Doxorubicin7.12
Compound 6a MCF-7 (Breast)10.80 ± 0.365-Fluorouracil10.19 ± 0.42
Compound 6b MCF-7 (Breast)12.51 ± 0.285-Fluorouracil10.19 ± 0.42
Compound 6c MCF-7 (Breast)19.84 ± 0.495-Fluorouracil10.19 ± 0.42
Compound 6a Hep-2 (Laryngeal)8.85 ± 0.245-Fluorouracil7.19 ± 0.47
Compound 6b Hep-2 (Laryngeal)10.21 ± 0.335-Fluorouracil7.19 ± 0.47
Compound 6c Hep-2 (Laryngeal)12.76 ± 0.165-Fluorouracil7.19 ± 0.47

Table 1: In vitro anticancer activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines.[4][5]

Kinase Inhibitory Activity

Many pyrazolo[1,5-a]pyridine derivatives function as ATP-competitive or allosteric inhibitors of protein kinases.[3] Their inhibitory activity is crucial for their anticancer effects.

Compound/DerivativeTarget KinaseIC50 (µM)Reference InhibitorIC50 (µM)
Compound 7 PI3Kδ0.47--
Compound 13 PI3Kδ0.772--
CPL302253 (54) PI3Kδ0.0028--
Compound 36 CDK20.199--
Compound 6s CDK20.23Ribociclib0.07
Compound 6t CDK20.09Ribociclib0.07
Compound 6s TRKA0.45Larotrectinib0.07
Compound 6t TRKA>10Larotrectinib0.07

Table 2: Kinase inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives.[4][6][7]

Antimicrobial Activity

The antimicrobial potential of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Compound 8b S. aureus6.25Ampicillin6.25
B. subtilis6.25Ampicillin6.25
E. coli12.5Ampicillin12.5
P. aeruginosa12.5Ampicillin12.5
Compound 10e S. aureus6.25Ampicillin6.25
B. subtilis12.5Ampicillin12.5
E. coli6.25Ampicillin6.25
P. aeruginosa12.5Ampicillin12.5
Compound 10i S. aureus6.25Ampicillin6.25
B. subtilis6.25Ampicillin6.25
E. coli6.25Ampicillin6.25
P. aeruginosa6.25Ampicillin6.25
Compound 10n S. aureus12.5Ampicillin12.5
B. subtilis6.25Ampicillin6.25
E. coli12.5Ampicillin12.5
P. aeruginosa6.25Ampicillin6.25

Table 3: Minimum Inhibitory Concentration (MIC) of selected pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Pyrazolo[1,5-a]pyridine derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • RPMI-1640 medium with 10% fetal bovine serum

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine derivatives and incubate for 48-72 hours.

  • After the incubation period, remove the treatment medium.

  • Add 20-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[9]

  • Remove the MTT solution and add 130-150 µL of DMSO to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Pyrazolo[1,5-a]pyridine derivatives

  • Recombinant kinase (e.g., CDK2, PI3Kδ)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP), potentially radiolabeled ([γ-32P]-ATP)

  • Kinase assay buffer

  • 96-well plates

  • Incubator

  • Detection system (e.g., luminescence plate reader, scintillation counter)

Procedure:

  • Prepare serial dilutions of the pyrazolo[1,5-a]pyridine derivatives in DMSO.

  • In a 96-well plate, add the kinase, the specific substrate, and the test compound.

  • Pre-incubate the mixture at room temperature for 10-30 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 40-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or phosphoric acid).

  • Quantify the kinase activity. This can be done by measuring the amount of phosphorylated substrate or the amount of ADP produced. For radioactive assays, this involves spotting the reaction mixture onto a filtermat, washing, and measuring radioactivity using a scintillation counter.[10]

  • Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.

Materials:

  • Pyrazolo[1,5-a]pyridine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the pyrazolo[1,5-a]pyridine derivatives in MHB in a 96-well plate.[11]

  • Add the adjusted bacterial suspension to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these derivatives.

PI3K_Akt_Signaling_Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes PyrazoloDerivative Pyrazolo[1,5-a]pyridine Derivative PyrazoloDerivative->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

CDK2_Cell_Cycle_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb Phosphorylation (inactivation) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 S_Phase S Phase Entry (DNA Replication) CDK2->S_Phase Promotes PyrazoloDerivative Pyrazolo[1,5-a]pyridine Derivative PyrazoloDerivative->CDK2 Inhibition

Caption: CDK2 Regulation of Cell Cycle Progression.

Experimental_Workflow_MIC Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilution Serial Dilution of Pyrazolo[1,5-a]pyridine in 96-well plate SerialDilution->Inoculate Incubate Incubate (37°C, 18-24h) Inoculate->Incubate ReadResults Read Results (Visual Inspection) Incubate->ReadResults End Determine MIC ReadResults->End

Caption: Experimental Workflow for MIC Determination.

References

A Comparative Efficacy Analysis of Pyrazolo[1,5-a]pyridine Derivatives and Standard Antitubercular Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A new class of antitubercular agents, pyrazolo[1,5-a]pyridine-3-carboxamides, demonstrates potent in vitro efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, in some cases exceeding the performance of established first-line drugs Isoniazid and Rifampicin. This guide provides a comparative analysis of the efficacy, selectivity, and mechanisms of action of these novel compounds against standard therapeutic agents, supported by experimental data for researchers and drug development professionals.

In Vitro Antitubercular Efficacy

The in vitro potency of lead pyrazolo[1,5-a]pyridine-3-carboxamide compounds, designated as 5k and 6j , was evaluated against the drug-susceptible M. tuberculosis H37Rv strain and compared with Isoniazid and Rifampicin. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was the primary metric for comparison.

Compound/DrugTarget OrganismMIC (µg/mL)MIC (µM)
Pyrazolo[1,5-a]pyridine-3-carboxamide 6j M. tuberculosis H37Rv<0.002[1][2]<0.004
Pyrazolo[1,5-a]pyridine-3-carboxamide 5k M. tuberculosis H37Rv0.004-0.008[3]0.011-0.022
Isoniazid M. tuberculosis H37Rv0.03 - 0.06[4]0.22 - 0.44
Rifampicin M. tuberculosis H37Rv0.03 - 0.25[4][5][6]0.04 - 0.30
Table 1: Comparative in vitro efficacy against drug-susceptible M. tuberculosis H37Rv.

Notably, both pyrazolo[1,5-a]pyridine derivatives demonstrated exceptional potency, with compound 6j exhibiting a MIC value more than 15-fold lower than Isoniazid and Rifampicin at their most effective concentrations.

Efficacy Against Drug-Resistant Strains

A critical challenge in tuberculosis treatment is the emergence of drug-resistant strains. The pyrazolo[1,5-a]pyridine-3-carboxamides were tested against Isoniazid-resistant (rINH) and Rifampicin-resistant (rRMP) clinical isolates of M. tuberculosis.

Compound/DrugTarget OrganismMIC (µg/mL)
Pyrazolo[1,5-a]pyridine-3-carboxamide 6j Isoniazid-Resistant M. tb<0.002 - 0.465[1][2]
Rifampicin-Resistant M. tb<0.002 - 0.004[1][2]
Pyrazolo[1,5-a]pyridine-3-carboxamide 5k Multidrug-Resistant M. tb0.004 - 0.07[3]
Table 2: In vitro efficacy against drug-resistant M. tuberculosis strains.

The data indicates that the pyrazolo[1,5-a]pyridine scaffold retains potent activity against strains resistant to current first-line therapies, suggesting a novel mechanism of action that circumvents existing resistance pathways.

Cytotoxicity and Selectivity Index

An essential aspect of drug development is ensuring a high therapeutic window, meaning the drug is toxic to the target pathogen at concentrations much lower than those toxic to human cells. The cytotoxicity of the lead compounds was assessed in Vero cells (a lineage of kidney epithelial cells from an African green monkey), and the Selectivity Index (SI) was calculated as the ratio of the 50% cytotoxic concentration (IC50) to the MIC.

CompoundIC50 in Vero Cells (µg/mL)Selectivity Index (SI = IC50/MIC)
Pyrazolo[1,5-a]pyridine-3-carboxamide 6j >50[1][2]>25,000
Pyrazolo[1,5-a]pyridine-3-carboxamide 5k >50[3]>6,250
Table 3: In vitro cytotoxicity and selectivity index.

The high selectivity indices for both compounds 5k and 6j indicate a favorable safety profile, with a very low likelihood of toxicity at therapeutically relevant concentrations.

Mechanisms of Action

The distinct mechanisms of action for the pyrazolo[1,5-a]pyridine derivatives compared to Isoniazid and Rifampicin underpin their efficacy against resistant strains.

Mechanisms_of_Action cluster_PPA Pyrazolo[1,5-a]pyridine-3-carboxamides cluster_INH Isoniazid (INH) cluster_RIF Rifampicin (RIF) PPA Pyrazolo[1,5-a]pyridine -3-carboxamide QcrB QcrB Subunit of Cytochrome bcc Complex PPA->QcrB Inhibits ETC Electron Transport Chain (ATP Synthesis) QcrB->ETC Disrupts INH_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH_prodrug->KatG Activated by Activated_INH Activated INH (Isonicotinic Acyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis (Cell Wall Component) InhA->Mycolic_Acid Blocks RIF Rifampicin RNAP β-subunit of bacterial DNA-dependent RNA Polymerase RIF->RNAP Binds to Transcription RNA Synthesis (Transcription) RNAP->Transcription Inhibits

Caption: Comparative mechanisms of action.

Pyrazolo[1,5-a]pyridine derivatives inhibit the QcrB subunit of the cytochrome bcc complex, a crucial component of the electron transport chain, thereby disrupting cellular respiration and ATP synthesis. In contrast, Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase KatG.[4][7] Its active form inhibits InhA, an enzyme essential for mycolic acid synthesis, a key component of the mycobacterial cell wall.[4][7] Rifampicin functions by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase, which in turn inhibits transcription.[8][9]

Experimental Protocols

In Vitro Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

MABA_Workflow Start Prepare serial dilutions of test compounds in 96-well plate Inoculation Inoculate wells with a standardized suspension of M. tuberculosis H37Rv Start->Inoculation Incubation Incubate plates at 37°C for 7 days Inoculation->Incubation AlamarBlue Add Alamar Blue reagent to each well Incubation->AlamarBlue Incubation2 Incubate for an additional 24 hours AlamarBlue->Incubation2 Reading Observe color change: Blue = No growth (Inhibition) Pink = Growth Incubation2->Reading MIC Determine MIC: Lowest concentration with no color change to pink Reading->MIC

Caption: MABA experimental workflow.

  • Compound Preparation: Test compounds are serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a McFarland standard to ensure a consistent cell density.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After the initial incubation, Alamar Blue (resazurin) solution is added to each well.

  • Second Incubation: The plates are re-incubated for 24 hours.

  • MIC Determination: The MIC is determined as the lowest drug concentration that prevents a color change from blue (oxidized resazurin) to pink (reduced resorufin), indicating inhibition of metabolic activity.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the viability of mammalian cells after exposure to the test compounds.

  • Cell Seeding: Vero cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

  • Compound Exposure: The culture medium is replaced with medium containing various concentrations of the test compounds, and the plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[10][11][12]

  • Incubation: The plates are incubated for 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[10][11][12]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

  • IC50 Calculation: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Conclusion

The pyrazolo[1,5-a]pyridine-3-carboxamide class of compounds represents a highly promising new avenue for the development of antitubercular therapeutics. Their exceptional in vitro potency against both drug-susceptible and, crucially, drug-resistant strains of M. tuberculosis sets them apart from existing treatments. This efficacy is attributed to their novel mechanism of action targeting the bacterial electron transport chain, a different pathway than that of Isoniazid and Rifampicin. Furthermore, their high selectivity index suggests a favorable safety profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds in the fight against tuberculosis.

References

Spectroscopic Analysis for the Confirmation of Pyrazolo[1,5-a]pyridine Carboxylate Structures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structural confirmation of pyrazolo[1,5-a]pyridine carboxylate derivatives. While focusing on the structural elucidation of substituted pyrazolo[1,5-a]pyridine-3-carboxylic acid esters, for which comprehensive experimental data is available, the principles and techniques described are directly applicable to the analysis of the isomeric Methyl pyrazolo[1,5-a]pyridine-2-carboxylate. This guide will detail the expected spectroscopic signatures and provide a framework for unambiguous structure determination using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to Spectroscopic Characterization

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful toolkit for probing the chemical environment of atoms and the connectivity within a molecule. For heterocyclic systems like pyrazolo[1,5-a]pyridines, a combination of NMR, IR, and MS is essential for definitive structural assignment and to differentiate between isomers, such as the 2- and 3-substituted carboxylates.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a representative substituted pyrazolo[1,5-a]pyridine-3-carboxylic acid ester, which serves as a valuable reference for the analysis of related structures.

Table 1: ¹H NMR Spectroscopic Data

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment, and coupling constants (J) reveal through-bond interactions with neighboring protons.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterH-47.20s-
Phenyl-H7.48-7.59m-
NH₂7.76s-
-OCH₂CH₃4.30q7.2
-CH₃ (on pyrazole)2.62s-
-OCH₂CH₃1.32t7.2

Data sourced from a study on the synthesis of pyrazolo[1,5-a]pyridine derivatives[1].

Table 2: ¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Compound Carbon Assignment Chemical Shift (δ, ppm)
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterC=O162.4
C-2155.5
C-3a147.4
C-5142.6
C-7141.9
Phenyl C127.8-137.2
C-6115.7
C-3103.8
C-8102.0
-OCH₂CH₃59.0
-CH₃ (on pyrazole)13.7
-OCH₂CH₃13.6

Data sourced from a study on the synthesis of pyrazolo[1,5-a]pyridine derivatives[1].

Table 3: IR Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Compound Functional Group Vibrational Frequency (ν, cm⁻¹)
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterN-H stretch (NH₂)3454, 3325
C≡N stretch2216
C=O stretch (ester)1701

Data sourced from a study on the synthesis of pyrazolo[1,5-a]pyridine derivatives[1].

Table 4: Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and aspects of the structure.

Compound Ionization Mode Molecular Ion (m/z) Key Fragments (m/z)
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl esterEI320 (M⁺)292, 275, 247

Data sourced from a study on the synthesis of pyrazolo[1,5-a]pyridine derivatives[1].

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and verifying spectroscopic data. The following are generalized protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of a pyrazolo[1,5-a]pyridine carboxylate.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Pyrazolo[1,5-a]pyridine Carboxylate Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Comparison Comparison with Expected Structure/Analogs Structure_Elucidation->Comparison Final_Confirmation Final Structure Confirmation Comparison->Final_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of pyrazolo[1,5-a]pyridine carboxylate structures.

Data_Integration_for_Structure_Confirmation cluster_data Spectroscopic Data cluster_info Derived Structural Information H_NMR ¹H NMR (Chemical Shifts, Coupling Constants) Proton_Environment Proton Environment & Connectivity H_NMR->Proton_Environment C_NMR ¹³C NMR (Chemical Shifts) Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone IR IR (Functional Group Frequencies) Functional_Groups Presence of Key Functional Groups (C=O, N-H, etc.) IR->Functional_Groups MS MS (Molecular Ion, Fragmentation) Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Structure Confirmed Structure of This compound Proton_Environment->Structure Carbon_Backbone->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Integration of data from multiple spectroscopic techniques for the confirmation of the molecular structure.

Conclusion

The structural confirmation of this compound and its analogs relies on a synergistic approach utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By carefully analyzing the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently elucidate the molecular structure and differentiate between isomers. The data and protocols presented in this guide provide a solid foundation for the successful spectroscopic characterization of this important class of heterocyclic compounds.

References

A Comparative Guide to Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate and Imidazo[1,2-a]pyridine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Privileged Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of heterocyclic systems, the pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine cores have emerged as "privileged structures" due to their consistent presence in biologically active compounds. This guide provides a comprehensive comparison of methyl pyrazolo[1,5-a]pyridine-2-carboxylate and the broader imidazo[1,2-a]pyridine scaffold, offering a head-to-head analysis of their performance in drug design, supported by experimental data.

At a Glance: Key Physicochemical and Biological Properties

PropertyThis compound ScaffoldImidazo[1,2-a]pyridine Scaffold
Molecular Weight ~176.17 g/mol (for the base scaffold)Varies with substitution
Hydrogen Bond Donors 0 (for the base scaffold)0-1 (depending on substitution)
Hydrogen Bond Acceptors 4 (for the base scaffold)2 (for the base scaffold)
Topological Polar Surface Area ~55.7 Ų (for the base scaffold)Varies with substitution
General Biological Activities Kinase inhibition, anticancer, antimicrobial, anti-inflammatoryKinase inhibition, anticancer, antiviral, anti-tuberculosis, sedative-hypnotic

Performance in Kinase Inhibition: A Head-to-Head Comparison

A key area where both scaffolds have found extensive application is in the development of protein kinase inhibitors. A study directly comparing derivatives of both scaffolds as potential inhibitors of Plasmodium falciparum protein kinases, PvPI4K and PfPKG, provides valuable quantitative insights.

Compound ScaffoldTarget KinaseIC50 (µM)
Pyrazolo[1,5-a]pyridine derivativePvPI4K0.032[1]
Imidazo[1,2-a]pyridine derivative (40b)PfNF540.3709[1]
Imidazo[1,2-a]pyridine derivative (40b)PfK10.6447[1]
Imidazo[1,2-a]pyridine derivative (40b)PfPKG2.210[1]

These results suggest that, in this specific context, the pyrazolo[1,5-a]pyridine scaffold can yield highly potent inhibitors. The decision to employ a "scaffold hopping" strategy, replacing an existing scaffold with a bioisosteric equivalent, is a common tactic in medicinal chemistry to improve properties such as potency, selectivity, or pharmacokinetics. The successful substitution of an imidazo[1,2-a]pyridine group with a pyrazolo[1,5-a]pyridine in the development of IGF-1R inhibitors, which resulted in improved cellular potency, underscores the potential advantages of the pyrazolo[1,5-a]pyridine core in specific applications.[2]

Targeting the PI3K/Akt/mTOR Signaling Pathway

Both pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives have been successfully developed as inhibitors of the critical PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This shared therapeutic target allows for a logical comparison of their potential in oncology drug design.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 p70S6K p70S6K mTORC1->p70S6K mTORC2->Akt phosphorylates (Ser473) Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis p70S6K->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor->PI3K Pyrazolo[1,5-a]pyridine Inhibitor->mTORC1 Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor->PI3K Imidazo[1,2-a]pyridine Inhibitor->mTORC1

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives.

Pharmacokinetic Profile Comparison

While comprehensive head-to-head pharmacokinetic data is limited, available information suggests that both scaffolds can be modified to achieve favorable drug-like properties. For imidazo[1,2-a]pyridine derivatives, studies have reported promising in vivo pharmacokinetic profiles, including good oral bioavailability.[3] In silico predictions for pyrazolo[1,5-a]pyrimidine derivatives (a closely related scaffold) also suggest the potential for good gastrointestinal absorption and adherence to Lipinski's rule of five.[4] The ultimate pharmacokinetic properties are highly dependent on the specific substitutions made to the core scaffold.

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridines

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone.

Imidazo_Synthesis 2-Aminopyridine 2-Aminopyridine Intermediate N-alkylation & Cyclization 2-Aminopyridine->Intermediate alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Intermediate->Imidazo[1,2-a]pyridine Reflux

Figure 2: General synthetic workflow for imidazo[1,2-a]pyridines.

Protocol:

  • A mixture of the appropriately substituted 2-aminopyridine (1 equivalent) and the desired α-haloketone (1 equivalent) is prepared in a suitable solvent, such as ethanol or DMF.

  • The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction.

  • Purification is typically achieved by recrystallization or column chromatography.

Numerous variations and alternative synthetic routes exist, including copper-catalyzed one-pot procedures from aminopyridines and nitroolefins.[5]

General Synthesis of Methyl Pyrazolo[1,5-a]pyridine-2-carboxylates

The synthesis of the pyrazolo[1,5-a]pyridine scaffold often involves the reaction of an N-amino-2-iminopyridine derivative with a 1,3-dicarbonyl compound.

Pyrazolo_Synthesis N-Amino-2-iminopyridine N-Amino-2-iminopyridine Intermediate Condensation & Cyclization N-Amino-2-iminopyridine->Intermediate 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Intermediate Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Intermediate->Pyrazolo[1,5-a]pyridine Acid catalyst, Heat

References

A Comparative Study of Pyrazolo[1,5-a]pyridine and Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of medicinal chemistry, pyrazolo[1,5-a]pyridines and quinolines represent two paramount heterocyclic scaffolds. Their derivatives have garnered significant attention from researchers, scientists, and drug development professionals due to their broad spectrum of biological activities. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of these derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. While data for specific derivatives vary widely based on substitution patterns, a comparison of the parent scaffolds provides a foundational understanding. Quinoline, a benzopyridine, is a colorless hygroscopic liquid with a characteristic odor.[1] Pyrazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic system. The solubility of quinoline in water is slight in cold water but increases in hot water, and it is readily soluble in most organic solvents.[1] The pKa of quinoline is approximately 4.9, indicating it is a weak base.[2]

PropertyPyrazolo[1,5-a]pyridineQuinoline
Molecular Formula C₇H₆N₂C₉H₇N
Molecular Weight 118.14 g/mol [3]129.16 g/mol [4]
Boiling Point 210.6 °C at 760 mmHg[3]237.7 °C[4]
Melting Point Not readily available-15.6 °C[4]
Water Solubility Data for specific derivatives neededSlightly soluble in cold water[1]
logP (Octanol-Water) 1.1[3]2.04[4]
pKa Data for specific derivatives needed4.9[2]

Comparative Biological Activities

Both pyrazolo[1,5-a]pyridine and quinoline derivatives exhibit a wide range of biological activities, with significant overlap in therapeutic areas such as oncology and infectious diseases.

Anticancer Activity

Numerous derivatives from both classes have demonstrated potent anticancer activity against various cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[1,5-a]pyridineHCT-116 (Colon)Varies with derivative[5]
Pyrazolo[1,5-a]pyridineMCF-7 (Breast)Varies with derivative[5]
QuinolineK-562 (Leukemia)Varies with derivative[6]
QuinolineA549 (Lung)Varies with derivative[6]
QuinolineHepG2 (Liver)Varies with derivative[6]
Antimicrobial Activity

Derivatives of both scaffolds have been extensively investigated for their antibacterial and antifungal properties. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Derivative ClassBacterial/Fungal StrainMIC (µg/mL)Reference
Pyrazolo[1,5-a]pyridineEscherichia coliVaries with derivative[6]
Pyrazolo[1,5-a]pyridineStaphylococcus aureusVaries with derivative[6]
QuinolineStaphylococcus aureusVaries with derivative[6]
QuinolinePseudomonas aeruginosaVaries with derivative[6]
QuinolineCandida albicansVaries with derivative[6]

Key Signaling Pathways

The biological effects of these compounds are often mediated through their interaction with specific intracellular signaling pathways.

Pyrazolo[1,5-a]pyridine derivatives have been notably identified as inhibitors of the PI3K/Akt/mTOR pathway , a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Derivatives Pyrazolo_Pyridine->PI3K inhibits

PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.

Quinoline derivatives are known to target a variety of kinase signaling pathways, including those mediated by the Epidermal Growth Factor Receptor (EGFR) , which are pivotal in cell proliferation and cancer progression.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline Quinoline Derivatives Quinoline->EGFR inhibits

Simplified EGFR signaling pathway and the inhibitory action of certain quinoline derivatives.

Comparative Toxicity Profile

The toxicity of these compounds is a critical consideration in drug development. While comprehensive comparative studies are limited, available data provides insights into their potential adverse effects.

Compound ClassAnimal ModelLD₅₀Route of AdministrationReference
Pyrazolo[1,5-a]pyridineData for specific derivatives needed--
QuinolineRat330-460 mg/kgOral[6]
QuinolineMouse270 mg/kgIntraperitoneal[6]

Note: LD₅₀ values can vary significantly depending on the specific derivative and experimental conditions.

Experimental Protocols

Standardized experimental protocols are essential for the reproducible evaluation of these compounds.

MTT Assay for Cytotoxicity (IC₅₀ Determination)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Compound_Addition 2. Compound Addition (serial dilutions) Cell_Seeding->Compound_Addition Incubation 3. Incubation (e.g., 24-72h) Compound_Addition->Incubation MTT_Addition 4. MTT Reagent Addition Incubation->MTT_Addition Formazan_Formation 5. Incubation (formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Solubilization (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Absorbance Reading (~570nm) Solubilization->Absorbance_Reading IC50_Calculation 8. IC50 Calculation Absorbance_Reading->IC50_Calculation

A generalized workflow for determining the IC₅₀ of a compound using the MTT assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.[5]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[8]

  • Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO.[8]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[5]

Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

MIC_Determination_Workflow Serial_Dilution 1. Serial Dilution of Compound Inoculation 2. Inoculation with Microorganism Serial_Dilution->Inoculation Incubation 3. Incubation Inoculation->Incubation Visual_Inspection 4. Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination 5. MIC Determination (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

References

Comparative Benchmarking of Pyrazolo[1,5-a]pyrimidine Analogs Against Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the anticancer activity of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is currently unavailable. This guide provides a comparative analysis of a structurally related compound, 7-Amino-6-cyano-2-(phenylamino)-N-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (hereafter referred to as Pyrazolo Compound 4a), against standard anticancer agents to offer insights into the potential of the broader pyrazolo[1,5-a]pyridine scaffold.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the in vitro efficacy of a representative pyrazolo[1,5-a]pyrimidine derivative with established anticancer drugs. The data presented is compiled from published research, and detailed experimental protocols are provided for key assays.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pyrazolo Compound 4a and standard anticancer agents against human breast adenocarcinoma (MCF-7) and human larynx carcinoma (Hep-2) cell lines. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)
Pyrazolo Compound 4a MCF-710.80 ± 0.36
Hep-28.85 ± 0.24
5-Fluorouracil MCF-710.19 ± 0.42[1]
Hep-27.19 ± 0.47[1]
Doxorubicin MCF-7~0.8 - 8.3 µM[2][3]
Hep-2Not readily available

Data for Pyrazolo Compound 4a and 5-Fluorouracil are derived from a comparative study to ensure consistency in experimental conditions.[1] Doxorubicin values are compiled from multiple sources and may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.

1. Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Pyrazolo Compound 4a, 5-Fluorouracil, Doxorubicin) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

2. Apoptosis Detection by Annexin V-FITC Assay

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[4][5]

3. Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol.[6][7][8][9]

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8][10]

Mandatory Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Culture (e.g., MCF-7, Hep-2) B Compound Treatment (Pyrazolo Compound 4a vs. Standard Agents) A->B C Cytotoxicity Assay (MTT or SRB) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V-FITC) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Signaling Pathway Analysis (Western Blot, etc.) D->G H Data Analysis & Comparison E->H F->H G->H

Caption: Workflow for in vitro anticancer drug evaluation.

Hypothesized Signaling Pathway for Pyrazolo[1,5-a]pyrimidine Derivatives

G cluster_result Cellular Outcome compound Pyrazolo[1,5-a]pyrimidine Derivative kinase Protein Kinase (e.g., CDK, TRK) compound->kinase Inhibition pathway Downstream Signaling (e.g., PI3K/AKT, MAPK) kinase->pathway Activation proliferation Cell Proliferation & Survival pathway->proliferation Promotion apoptosis Apoptosis pathway->apoptosis Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to exert their anticancer effects by inhibiting various protein kinases, such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs).[11][12][13][14] This inhibition can disrupt downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.

References

Comparative Cross-Reactivity Profile of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate and other structurally related small molecules. Due to the limited publicly available cross-reactivity data for this compound, this guide utilizes data from closely related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine analogs to provide a representative comparison. The pyrazolo[1,5-a]pyridine scaffold is a core component of numerous kinase inhibitors, and understanding its cross-reactivity is crucial for developing selective therapeutic agents.

Introduction to Pyrazolo[1,5-a]pyridines in Kinase Inhibition

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, frequently appearing in molecules targeting protein kinases. These heterocyclic systems serve as versatile templates for the design of ATP-competitive inhibitors, which can target a wide array of kinases involved in cell signaling pathways crucial to cancer and other diseases. The specific substitutions on the pyrazolo[1,5-a]pyridine ring system significantly influence the potency and selectivity of these inhibitors.

Comparative Cross-Reactivity Data

The following table summarizes the in vitro inhibitory activity (IC50) of two representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitors against a selection of kinases. This data is compiled from various public sources to illustrate the typical cross-reactivity profiles observed for this class of compounds.

Kinase TargetCompound A (Pyrazolo[1,5-a]pyrimidine derivative 1) [IC50 (nM)]Compound B (Pyrazolo[1,5-a]pyrimidine derivative 2) [IC50 (nM)]
CDK29230
TRKA45045
PI3Kα>1000500
PI3Kγ850150
PI3Kδ40090
AAK125>5000

Note: The data presented above is illustrative and compiled from different studies on various pyrazolo[1,5-a]pyrimidine analogs. Direct comparison requires data generated under identical experimental conditions.

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay, based on commonly used methods like the LanthaScreen™ TR-FRET Kinase Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest (recombinant)

  • Fluorescently labeled substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 10 mM EDTA in kinase reaction buffer)

  • Detection reagent (e.g., LanthaScreen™ Tb-anti-pSubstrate Antibody)

  • 384-well assay plates (low volume, white or black)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 11-point, 3-fold serial dilution).

    • Further dilute the compound series in the kinase reaction buffer to a 4x final assay concentration.

  • Kinase Reaction:

    • Add 2.5 µL of the 4x serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a 2x kinase/substrate mixture in kinase reaction buffer.

    • Add 5 µL of the 2x kinase/substrate mixture to each well.

    • Prepare a 2x ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Reaction Termination and Detection:

    • Prepare a 2x stop/detection solution containing EDTA and the terbium-labeled antibody in the appropriate buffer.

    • Add 10 µL of the stop/detection solution to each well to terminate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., donor emission at 620 nm and acceptor emission at 520 nm).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

The following diagrams illustrate a typical kinase signaling pathway and the experimental workflow for assessing kinase inhibitor cross-reactivity.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A simplified MAPK/ERK signaling pathway, a common target of kinase inhibitors.

Kinase_Assay_Workflow Compound_Prep 1. Compound Dilution Kinase_Reaction 2. Kinase Reaction Incubation (Kinase, Substrate, ATP, Compound) Compound_Prep->Kinase_Reaction Detection 3. Reaction Termination & Detection (Add Stop Solution & Antibody) Kinase_Reaction->Detection Data_Acquisition 4. Plate Reading (TR-FRET) Detection->Data_Acquisition Data_Analysis 5. IC50 Curve Fitting Data_Acquisition->Data_Analysis

Caption: Experimental workflow for an in vitro kinase inhibition assay.

"validation of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate as a viable drug scaffold"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate and its Congeners as a Promising Drug Scaffold

The pyrazolo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrent in a variety of biologically active compounds and approved drugs. This framework, a fusion of pyrazole and pyridine rings, offers a rigid and tunable platform for the development of novel therapeutics. This guide provides a comparative analysis of the drug-like properties of the pyrazolo[1,5-a]pyridine scaffold, with a focus on derivatives of this compound, and evaluates its potential against other established drug scaffolds.

Physicochemical Properties and Synthesis

Synthesis: The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various methods, with a common approach being the [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[2] This and other synthetic strategies, such as those involving N-aminopyridinium ylides, offer versatile and efficient routes to a wide range of functionalized pyrazolo[1,5-a]pyridine derivatives.[2]

Comparative Biological Activity

While specific quantitative biological data for this compound is limited in the public domain, numerous derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent activity across various therapeutic areas. This suggests that the core scaffold is a strong foundation for developing targeted inhibitors.

As Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is particularly prominent in the development of protein kinase inhibitors, which are crucial in cancer therapy.[3] Derivatives have shown inhibitory activity against a range of kinases, including B-Raf, CDK2, and TRKA.[4]

Compound/ScaffoldTarget Kinase(s)IC₅₀ (µM)Reference CompoundIC₅₀ (µM)Cell Line
Pyrazolo[1,5-a]pyrimidine Derivative 6t CDK20.09Ribociclib0.07-
Pyrazolo[1,5-a]pyrimidine Derivative 6s TRKA0.45Larotrectinib0.07-
Pyrazolo[1,5-a]pyrimidine Derivative 6n CDK2 / TRKA0.78 / 0.98--Broad-spectrum (NCI-60)

Table 1: Comparative in vitro activity of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors.[4]

As Anti-inflammatory Agents

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5]

Compound/ScaffoldTarget EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Pyrazolo[1,5-a]pyrimidine-pyridine hybrid 12 COX-21.11Indomethacin3.65
Pyrazolo[1,5-a]pyrimidine-pyridine hybrid 11 COX-21.4Indomethacin3.65
Pyrazolo[1,5-a]pyrimidine-pyridine hybrid 12 15-LOX5.6Nordihydroguaiaretic acid (NDGA)8.5

Table 2: Comparative in vitro activity of pyrazolo[1,5-a]pyrimidine derivatives as anti-inflammatory agents.[5]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is ATP-competitive inhibition. By mimicking the structure of ATP, these compounds bind to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby interrupting the signaling cascade.

Signaling_Pathway cluster_kinase_inhibition Kinase Inhibition by Pyrazolo[1,5-a]pyridine Scaffold Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF B-Raf RAS->RAF MEK MEK RAF->MEK ATP-dependent phosphorylation ERK ERK MEK->ERK ATP-dependent phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Pyrazolo_Scaffold This compound (or derivative) Pyrazolo_Scaffold->RAF Inhibition

Caption: General MAPK signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives on B-Raf.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and comparison of drug scaffolds. Below are generalized procedures for the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives, based on published methods.

General Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester

This protocol is adapted from a method for synthesizing substituted pyrazolo[1,5-a]pyridines.[6]

  • Reaction Setup: A mixture of N-amino-2-imino-pyridine (1 mmol) and ethyl 2-cyano-3-oxo-3-phenylpropanoate (1 mmol) is prepared in ethanol (10 mL).

  • Reaction Conditions: Acetic acid (2 mmol) is added to the mixture, which is then stirred at room temperature under an air atmosphere.

  • Work-up and Purification: The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the final product.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Starting Materials: N-amino-2-iminopyridine Ethyl 2-cyano-3-oxo-3-phenylpropanoate Ethanol, Acetic Acid Reaction Stir at Room Temperature (Air Atmosphere) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Solvent Evaporation Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization ¹H NMR, ¹³C NMR, MS Purification->Characterization Product 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo [1,5-a]pyridine-3-carboxylic acid ethyl ester Characterization->Product

Caption: A generalized workflow for the synthesis of a pyrazolo[1,5-a]pyridine derivative.

In Vitro COX Inhibition Assay

This protocol is a generalized procedure for assessing the anti-inflammatory activity of test compounds.[5]

  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are reconstituted according to the manufacturer's instructions.

  • Assay Reaction: The assay is performed in a 96-well plate. Each well contains a buffer solution, heme, the enzyme, and the test compound at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of arachidonic acid as the substrate. The plate is then incubated at 37°C for a specified time.

  • Detection: The production of prostaglandin is measured using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold, including derivatives of this compound, represents a highly versatile and promising platform for the development of new therapeutic agents. Its synthetic accessibility and the ability to readily modify its structure allow for the fine-tuning of its biological activity and pharmacokinetic properties. While more specific data on this compound itself is needed for a complete validation, the extensive body of research on related compounds strongly supports the potential of this scaffold in drug discovery, particularly in the areas of oncology and inflammation. Further investigation into the structure-activity relationships of a broader range of derivatives will undoubtedly lead to the identification of new and potent drug candidates.

References

Assessing the Novelty of Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide provides a comparative assessment of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate derivatives, evaluating their novelty by comparing their performance with alternative compounds, supported by experimental data from recent literature.

Executive Summary

This compound and its derivatives represent a specific subclass of the broader, well-explored pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine families. While the latter have shown significant promise as potent inhibitors of various protein kinases and as anti-inflammatory and antitubercular agents, specific data on the biological activity of the methyl-2-carboxylate derivatives is less prevalent in publicly available research. This guide synthesizes the available data to highlight the therapeutic potential and assess the novelty of this particular chemical scaffold.

Comparison of Biological Activities

The novelty of a compound class is often determined by its potency and selectivity against specific biological targets compared to existing alternatives. While direct comparative studies for this compound are limited, we can infer its potential novelty by examining the performance of closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against key biological targets.

Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established kinase inhibitor pharmacophore. Derivatives have shown potent activity against a range of kinases implicated in cancer.

Table 1: Comparative Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (µM)Cell LineAntiproliferative Activity (GI%)Reference
6t CDK20.09--[1]
6s CDK20.23--[1]
Ribociclib (Reference) CDK20.07--[1]
6s TRKA0.45--[1]
Larotrectinib (Reference) TRKA0.07--[1]
6d CDK20.55--[1]
6d TRKA0.57--[1]
6n --56 cell lines43.9 (mean)[1]
9b EGFR0.0084MCF-781.72% inhibition at 25 nM[2]
Sorafenib (Reference) EGFR---[2]
Compound 9 Pim-10.027--[3]
Compound 11a Pim-1---[3]
Compound 11b Pim-1---[3]

The novelty of this compound derivatives in this area would depend on their ability to demonstrate superior potency, a unique selectivity profile against a panel of kinases, or efficacy in drug-resistant cancer models.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. The inhibition of cyclooxygenase (COX) enzymes is a major therapeutic strategy.

Table 2: Comparative COX Inhibition Data for Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
11 -1.48.97[4]
12 -1.11-[4]
13 -2.7-[4]
14 -2.2-[4]
8 -4.71.93[4]
Celecoxib (Reference) -1.16.61[4]
Indomethacin (Reference) -3.650.08[4]

For this compound derivatives to be considered novel in the anti-inflammatory space, they would need to exhibit potent and selective COX-2 inhibition with an improved safety profile compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).

Antitubercular Activity

The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of novel antitubercular agents. Pyrazolo[1,5-a]pyridine-3-carboxamides have shown promising activity.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives against M. tuberculosis

Compound IDMtb H37Rv MIC (µM)Reference
5g -[5]
5h -[5]
5i -[5]
5j -[5]
5k -[5]
5m -[5]
5p -[5]

Note: Specific MIC values were not provided in the abstract, but the text indicates nanomolar potency for the most promising compounds.[5]

The novelty of this compound derivatives in this therapeutic area would be demonstrated by potent activity against drug-resistant Mtb strains and a favorable in vivo efficacy and safety profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the context of pyrazolo[1,5-a]pyridine and related scaffolds.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Materials : Recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • Prepare serial dilutions of the test compounds.

    • Add the test compound, a positive control inhibitor, and a negative control (DMSO) to the wells of a 384-well plate.

    • Add the kinase enzyme solution to all wells.

    • Incubate to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

    • Incubate for a defined period at a controlled temperature.

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based assay.

    • Calculate the percent inhibition and determine the IC50 value.[1]

Cell Viability (MTT) Assay

This assay assesses the effect of a compound on the metabolic activity of cancer cells as an indicator of cell proliferation and cytotoxicity.

  • Materials : Human cancer cell lines (e.g., HCT116, PC-3, HepG-2), cell culture medium, test compounds, and MTT reagent.

  • Procedure :

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[6]

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Procedure : The in vitro cyclooxygenase inhibition potential is typically assessed by measuring the concentration of the test compound that produces 50% inhibition of the enzyme (IC50). The selectivity index is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[4]

Visualizing the Path to Novelty

To understand the potential of this compound derivatives, it is helpful to visualize the drug discovery and development workflow, as well as the signaling pathways they may target.

experimental_workflow General Experimental Workflow for Assessing Novelty cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Lead Optimization & Preclinical Studies synthesis Synthesis of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro_kinase In Vitro Kinase Assays (e.g., CDK2, TRKA, EGFR) purification->in_vitro_kinase cell_based Cell-Based Assays (Antiproliferative, Cytotoxicity) purification->cell_based anti_inflammatory Anti-inflammatory Assays (COX-1/COX-2 Inhibition) purification->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., M. tuberculosis) purification->antimicrobial sar Structure-Activity Relationship (SAR) Studies in_vitro_kinase->sar cell_based->sar anti_inflammatory->sar antimicrobial->sar admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) sar->admet in_vivo In Vivo Efficacy Studies (Animal Models) admet->in_vivo

Caption: A generalized workflow for the synthesis and evaluation of novel therapeutic compounds.

signaling_pathway Potential Kinase Signaling Pathways Targeted by Pyrazolo[1,5-a]pyridine Derivatives receptor Receptor Tyrosine Kinase (e.g., EGFR, TRKA) ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 PIP2 to PIP3 conversion akt AKT pip3->akt akt->proliferation cdk Cyclin-Dependent Kinase (e.g., CDK2) cell_cycle Cell Cycle Progression cdk->cell_cycle cell_cycle->proliferation inhibitor Pyrazolo[1,5-a]pyridine Derivative inhibitor->receptor Inhibition inhibitor->cdk Inhibition

Caption: A simplified diagram of key signaling pathways that can be targeted by kinase inhibitors.

Conclusion

The this compound scaffold holds potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Its novelty will ultimately be determined by demonstrating superior performance in terms of potency, selectivity, and drug-like properties when compared to existing compounds, including other pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives. Further focused synthesis and biological evaluation of this specific subclass are warranted to fully elucidate its therapeutic potential and establish its novelty in the competitive landscape of drug discovery.

References

"head-to-head comparison of different pyrazolo[1,5-a]pyridine synthetic protocols"

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, driving the continuous development of efficient and versatile synthetic methodologies. This guide provides a head-to-head comparison of key synthetic protocols for the construction of this important bicyclic system, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies. The comparison focuses on quantitative performance data, detailed experimental protocols, and the scope and limitations of each method.

Key Synthetic Strategies

The synthesis of pyrazolo[1,5-a]pyridines can be broadly categorized into several key strategies, each with its own set of advantages and disadvantages. The most prominent methods include:

  • [3+2] Cycloaddition Reactions: A versatile and widely employed method involving the reaction of an N-aminopyridinium ylide with a variety of dipolarophiles.

  • Condensation of 5-Aminopyrazoles: A classical and robust approach based on the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.

  • Palladium-Catalyzed C-H Activation: A modern and efficient strategy for the direct functionalization of the pyrazolo[1,5-a]pyridine core.

  • Sonochemical Synthesis: An emerging green chemistry approach that utilizes ultrasonic irradiation to promote the reaction, often under catalyst-free conditions.

  • Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reaction rates and improve yields.

[3+2] Cycloaddition Reactions

This method is one of the most common and powerful strategies for the synthesis of pyrazolo[1,5-a]pyridines. It involves the in situ or pre-formed N-aminopyridinium ylide acting as a 1,3-dipole, which then undergoes a cycloaddition reaction with a suitable dipolarophile, such as an alkyne or an alkene.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products N-Aminopyridinium Ylide N-Aminopyridinium Ylide Reaction Intermediate Dihydropyrazolo[1,5-a]pyridine Intermediate N-Aminopyridinium Ylide->Reaction Intermediate [3+2] Cycloaddition Dipolarophile (Alkyne/Alkyne) Dipolarophile (Alkyne/Alkyne) Dipolarophile (Alkyne/Alkyne)->Reaction Intermediate Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Reaction Intermediate->Pyrazolo[1,5-a]pyridine Aromatization G cluster_reactants Reactants cluster_products Products 5-Aminopyrazole 5-Aminopyrazole Condensation Intermediate Condensation Intermediate 5-Aminopyrazole->Condensation Intermediate Condensation β-Dicarbonyl Compound β-Dicarbonyl Compound β-Dicarbonyl Compound->Condensation Intermediate Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Condensation Intermediate->Pyrazolo[1,5-a]pyrimidine Cyclization & Dehydration G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Catalytic Cycle Catalytic Cycle Pyrazolo[1,5-a]pyridine->Catalytic Cycle C-H Activation Coupling Partner (e.g., Aryl Halide) Coupling Partner (e.g., Aryl Halide) Coupling Partner (e.g., Aryl Halide)->Catalytic Cycle Pd Catalyst Pd Catalyst Pd Catalyst->Catalytic Cycle Ligand/Additive Ligand/Additive Ligand/Additive->Catalytic Cycle Functionalized Pyrazolo[1,5-a]pyridine Functionalized Pyrazolo[1,5-a]pyridine Catalytic Cycle->Functionalized Pyrazolo[1,5-a]pyridine G cluster_reactants Reactants cluster_products Products 1-Amino-2-iminopyridine 1-Amino-2-iminopyridine Reaction Mixture Reaction Mixture 1-Amino-2-iminopyridine->Reaction Mixture Alkyne/Alkene Alkyne/Alkene Alkyne/Alkene->Reaction Mixture Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Reaction Mixture->Pyrazolo[1,5-a]pyridine Sonication (Ultrasound) G cluster_reactants Reactants cluster_products Products Starting Material A Starting Material A Reaction Mixture Reaction Mixture Starting Material A->Reaction Mixture Starting Material B Starting Material B Starting Material B->Reaction Mixture Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Reaction Mixture->Pyrazolo[1,5-a]pyrimidine Microwave Irradiation

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl Pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl pyrazolo[1,5-a]pyridine-2-carboxylate, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Therefore, wearing protective gloves, eye protection (safety goggles or face shield), and a lab coat is mandatory.[3] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][3]

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, regional, and national environmental regulations is essential.[3]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, should also be disposed of as hazardous waste in the same container.

  • Empty Containers: "Empty" containers that previously held this compound should be treated as hazardous waste and disposed of in the same manner as the unused product, as they may retain chemical residues.[4]

Step 2: Labeling and Storage

  • Clearly label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., harmful, irritant).

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a licensed waste disposal service. The recommended storage temperature for the pure chemical is 2-8°C in a dry, sealed environment.[1]

Step 3: Professional Disposal

  • Licensed Waste Disposal Service: The primary and recommended method of disposal is to contact a licensed professional waste disposal company.[4] These companies are equipped to handle and transport hazardous chemicals safely and in accordance with all regulations.

  • Incineration: The preferred method of destruction for this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4][5]

  • Do Not:

    • Dispose of this compound down the drain.[2]

    • Mix with non-hazardous waste.

    • Attempt to neutralize the chemical without proper expertise and equipment.

Quantitative Data Summary

PropertyValueReference
CAS Number151831-21-9[1]
Molecular FormulaC₉H₈N₂O₂[1]
Signal WordWarning[1][2]
Hazard StatementsH302, H315, H319, H335[1][2]
Precautionary StatementsP261, P305+P351+P338[1][2]
Storage Temperature2-8°C (Sealed in dry)[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Collect Solid Waste in a Designated Hazardous Waste Container B->C D Include Contaminated Materials (Gloves, Weighing Paper, etc.) C->D K Do NOT Dispose Down Drain C->K E Treat Empty Containers as Hazardous Waste D->E F Securely Seal the Container E->F G Label Container with Chemical Name and Hazard Symbols F->G H Store in a Designated, Secure, and Ventilated Area G->H I Contact Licensed Waste Disposal Service H->I J High-Temperature Incineration with Scrubber I->J

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl pyrazolo[1,5-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (CAS No: 151831-21-9). The information is compiled from safety data for the compound and its structural analogs, focusing on minimizing risk and ensuring safe laboratory operations.

Hazard Identification and Engineering Controls

This compound is a solid with the following hazard classifications[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these hazards, all handling procedures must be designed to minimize exposure through ingestion, skin contact, eye contact, and inhalation.

Engineering Controls:

  • Primary: Always handle this compound within a certified chemical fume hood to control exposure to dust and vapors.[2][3]

  • Secondary: Ensure a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. Recommendations are based on guidelines for handling pyridine and its derivatives.[2]

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US).To protect eyes from splashes and dust.[2]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.To protect skin and clothing from contamination.
Respiratory Protection Not required if handled exclusively within a functioning chemical fume hood. For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be used.To avoid inhalation of irritating dust.

Operational and Disposal Plans

The following sections provide step-by-step procedural guidance for handling and disposing of this compound and associated waste.

Handling and Experimental Workflow
  • Preparation: Designate a specific area within a chemical fume hood for the handling of the compound.

  • PPE Donning: Put on all required PPE in the correct sequence before entering the designated handling area.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid generating dust.

    • Use a spatula for transfers.

    • If transferring to a solution, add the solid to the solvent slowly.

  • Post-Handling:

    • Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as hazardous waste.

    • Securely seal the primary container of this compound.

    • Properly doff and dispose of PPE.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and removing gloves.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.[2][4] Do not dispose of this chemical down the drain or in regular trash.[3]

Waste StreamCollection and LabelingDisposal Procedure
Solid Chemical Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must read "Hazardous Waste" and list all chemical contents.Arrange for pickup by a licensed professional waste disposal service.[5] Incineration in a chemical incinerator with an afterburner and scrubber is a common method for pyridine-based waste.[4]
Contaminated Labware Disposable items (e.g., pipette tips, gloves, weighing paper) must be placed in a sealed, labeled hazardous waste bag or container.Dispose of as solid chemical waste through a licensed contractor.
Empty Chemical Containers Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).Collect the rinsate as hazardous liquid waste. After triple-rinsing and air-drying, deface the label and dispose of the container as non-hazardous waste (e.g., regular trash or glass recycling).[6][7]
Spill Cleanup Material Absorb small spills with an inert, non-combustible material like vermiculite or sand.[3] Collect all cleanup materials in a sealed, labeled hazardous waste container.Dispose of as solid chemical waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound during a typical laboratory experiment.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Designate Fume Hood Area don_ppe Don Required PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Enter Handling Area transfer Transfer to Reaction weigh->transfer decontaminate Decontaminate Surfaces & Tools transfer->decontaminate Complete Experiment seal_container Seal Primary Container decontaminate->seal_container dispose_waste Segregate & Dispose of Waste seal_container->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat don2 2. Safety Goggles don1->don2 don3 3. Gloves (Inner) don2->don3 don4 4. Gloves (Outer) don3->don4 doff1 1. Gloves (Outer) doff2 2. Lab Coat (Turn Inside Out) doff1->doff2 doff3 3. Gloves (Inner) doff2->doff3 doff4 4. Safety Goggles doff3->doff4 doff5 5. Wash Hands doff4->doff5

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.